molecular formula C8H9NO2 B1295145 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol CAS No. 26021-57-8

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol

Cat. No.: B1295145
CAS No.: 26021-57-8
M. Wt: 151.16 g/mol
InChI Key: HWWIVWKTKZAORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Dihydro-2H-1,4-benzoxazin-6-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-6-1-2-8-7(5-6)9-3-4-11-8/h1-2,5,9-10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWIVWKTKZAORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180671
Record name 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26021-57-8
Record name 6-Hydroxybenzomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26021-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026021578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,4-benzoxazin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYBENZOMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77OXT3492A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, a key heterocyclic scaffold in medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its significant role as a precursor for potent 5-HT6 receptor antagonists.

Core Properties of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

CAS Number: 26021-57-8

Molecular Formula: C₈H₉NO₂

Molecular Weight: 151.16 g/mol [1][2][3]

This compound is a foundational structure for the development of various therapeutic agents, particularly those targeting the central nervous system.[1]

Physicochemical and Spectroscopic Data
Identifier Value
CAS Number26021-57-8[1][2][3]
PubChem CID117709[2]
EC Number247-415-5[5]
MDL NumberMFCD00600394[2]
InChI KeyHWWIVWKTKZAORO-UHFFFAOYSA-N[1]
Spectroscopic Data Values
¹H NMR (DMSO-d₆) δ 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 (t, 2H, J = 4.31 Hz)[4]
¹³C NMR (DMSO-d₆) δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2[4]
ES-HRMS [M+H]⁺ measured at 152.0711 (calculated for C₈H₁₀NO₂, 152.0712)[4]

Synthesis and Purification

The primary route for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol involves the reduction of its lactam precursor, 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one.[1][4]

Experimental Protocol: Synthesis

Objective: To synthesize 3,4-Dihydro-2H-benzo[b]oxazin-6-ol via the reduction of 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one.[4]

Materials:

  • 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Borane-THF solution

  • Methanol

  • Ethyl acetate (EtOAc)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one (e.g., 0.39 g, 2.35 mmol) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1 M borane-THF solution (e.g., 7.05 mL, 7.05 mmol) dropwise to the stirred solution over a period of 5 minutes.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • Upon reaction completion (monitored by TLC), carefully quench the excess borane by the slow addition of methanol at 0 °C.

  • Remove the solvents by distillation under reduced pressure.

  • Extract the crude product with ethyl acetate.

  • Combine the organic layers and evaporate the solvent to afford pure 3,4-Dihydro-2H-benzo[b]oxazin-6-ol as an oil.[4]

Experimental Workflow: Synthesis and Purification

G Synthesis and Purification Workflow start Start: 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one in THF reduction Reduction with Borane-THF solution at 0°C to RT start->reduction quench Quenching with Methanol reduction->quench evaporation Solvent removal under reduced pressure quench->evaporation extraction Extraction with Ethyl Acetate evaporation->extraction final_product Final Product: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol (oil) extraction->final_product

A flowchart illustrating the synthesis and purification of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

Biological Significance: A Scaffold for 5-HT₆ Receptor Antagonists

The 3,4-dihydro-2H-benzo[b]oxazine nucleus is a privileged scaffold in medicinal chemistry, particularly for the development of potent and selective 5-HT₆ receptor antagonists.[1] These antagonists are being investigated for their potential therapeutic effects in cognitive disorders.[6]

5-HT₆ Receptor Signaling Pathway

The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the receptor by serotonin (5-HT) leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in neuronal plasticity and memory. Antagonists of the 5-HT₆ receptor block this signaling cascade.

G 5-HT6 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor 5-HT6 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression (Neuronal Plasticity, Memory) creb->gene_expression Regulates serotonin Serotonin (5-HT) serotonin->receptor Activates antagonist 3,4-Dihydro-2H-benzo[b]oxazin-6-ol based Antagonist antagonist->receptor Blocks

The signaling cascade of the 5-HT6 receptor and the inhibitory action of antagonists.
Quantitative Biological Data of Derivatives

Numerous derivatives of 3,4-dihydro-2H-benzo[b]oxazine have been synthesized and evaluated for their binding affinity to the 5-HT₆ receptor. A Quantitative Structure-Activity Relationship (QSAR) study on a series of these derivatives has provided valuable insights into the structural requirements for potent antagonism.[7]

Compound Derivative Structure 5-HT₆ Binding Affinity (pKi)
Derivative 1 R = H7.96
Derivative 2 R = 2-Cl8.15
Derivative 3 R = 3-Cl8.30
Derivative 4 R = 4-Cl8.10
Derivative 5 R = 2-F8.00
Derivative 6 R = 3-F8.22
Derivative 7 R = 4-F8.05
Derivative 8 R = 2-CH₃8.40
Derivative 9 R = 3-CH₃8.52
Derivative 10 R = 4-CH₃8.30
Derivative 11 R = 2-OCH₃8.60
Derivative 12 R = 3-OCH₃8.70
Derivative 13 R = 4-OCH₃8.46
Derivative 14 R = 2-CF₃7.89
Derivative 15 R = 3-CF₃8.00
Data sourced from a QSAR study on 3,4-dihydro-2H-benzo[4][8]oxazine derivatives.[7] The core structure is a sulfonylated derivative of 3,4-dihydro-2H-benzo[b]oxazine.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for 5-HT₆ Receptor

Objective: To determine the binding affinity of test compounds for the 5-HT₆ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₆ receptor

  • [³H]LSD (lysergic acid diethylamide) as the radioligand

  • Test compounds (derivatives of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol)

  • Non-specific binding control (e.g., unlabeled serotonin or another high-affinity ligand)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the 5-HT₆ receptor.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]LSD.

  • Add varying concentrations of the test compound to displace the radioligand.

  • Include wells for total binding (only [³H]LSD and membranes) and non-specific binding (membranes, [³H]LSD, and a high concentration of an unlabeled ligand).

  • Incubate the plates to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]LSD binding) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Evaluation: Novel Object Recognition (NOR) Test

Objective: To assess the pro-cognitive effects of 5-HT₆ receptor antagonists in a rodent model.[9]

Principle: This test is based on the natural tendency of rodents to explore a novel object more than a familiar one. Improved memory is reflected in a greater preference for the novel object.

Procedure:

  • Habituation: Acclimate the animals to the testing arena in the absence of any objects.

  • Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.

  • Inter-trial Interval: Remove the animal from the arena for a specific duration. During this time, administer the test compound or vehicle.

  • Testing Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / total exploration time). A higher index for the compound-treated group compared to the vehicle group suggests a pro-cognitive effect.

Experimental Workflow: Biological Evaluation

G Biological Evaluation Workflow synthesis Synthesize 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Derivatives in_vitro In Vitro Assay: Radioligand Binding Assay for 5-HT6 Receptor synthesis->in_vitro affinity Determine Binding Affinity (Ki) in_vitro->affinity in_vivo In Vivo Model: Novel Object Recognition (NOR) Test affinity->in_vivo Select Potent Compounds cognitive_effects Assess Pro-cognitive Effects in_vivo->cognitive_effects lead_optimization Lead Optimization cognitive_effects->lead_optimization

A generalized workflow for the biological evaluation of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol derivatives.

Conclusion

3,4-Dihydro-2H-benzo[b]oxazin-6-ol is a valuable and versatile chemical entity. Its straightforward synthesis and the amenability of its structure to chemical modification have established it as a cornerstone for the development of novel 5-HT₆ receptor antagonists. The extensive research into its derivatives underscores the therapeutic potential of this chemical class in addressing cognitive deficits associated with various neurological and psychiatric disorders. This guide provides the foundational technical information required for researchers to further explore and exploit the properties of this important heterocyclic compound.

References

3,4-Dihydro-2H-benzo[b]oxazin-6-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, a key heterocyclic scaffold in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those targeting the serotonergic system.

Core Compound Data

The fundamental physicochemical properties of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol are summarized below, providing essential information for its handling, characterization, and application in experimental settings.

PropertyValueCitations
Molecular Formula C₈H₉NO₂[1][2][3][4]
Molecular Weight 151.16 g/mol [2][3][4][5]
CAS Number 26021-57-8[1][2][3]
Appearance Oil[6]
Purity Typically ≥95%[2][4]

Experimental Protocols

A reliable and reproducible synthesis protocol is crucial for obtaining high-quality material for research purposes. The following section details a common method for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, including characterization data.

Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

A prevalent method for the synthesis of this compound involves the reduction of the corresponding lactam, 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one.[3][6]

Materials:

  • 6-Hydroxy-2H-benzo[b][3][7]oxazin-3(4H)-one (starting material)

  • 1 M Borane-tetrahydrofuran complex solution (borane-THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 6-Hydroxy-2H-benzo[b][3][7]oxazin-3(4H)-one (e.g., 0.39 g, 2.35 mmol) in anhydrous tetrahydrofuran (THF).[6]

  • Cool the reaction mixture to 0 °C using an ice bath.[6]

  • Slowly add 1 M borane-THF solution (e.g., 7.05 mL, 7.05 mmol) dropwise to the stirred solution over a period of 5 minutes.[6]

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[6]

  • Upon reaction completion (which can be monitored by thin-layer chromatography), carefully quench the excess borane by the slow addition of methanol at 0 °C.[6]

  • Remove the solvent by distillation under reduced pressure.[6]

  • Extract the crude product with ethyl acetate.[6]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dihydro-2H-benzo[b][3][7]oxazin-6-ol as an oil. The product can be obtained in quantitative yield.[6]

Characterization Data: [6]

  • ¹H NMR (DMSO-d₆): δ 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 (t, 2H, J = 4.31 Hz).

  • ¹³C NMR (DMSO-d₆): δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2.

  • High-Resolution Mass Spectrometry (ES-HRMS): m/z [M+H]⁺ calculated for C₈H₁₀NO₂: 152.0712; found: 152.0711.

Biological Context and Signaling Pathways

Derivatives of the 3,4-dihydro-2H-benzo[b][3][7]oxazine scaffold have been extensively investigated as potent antagonists of the 5-HT₆ receptor.[5] The 5-HT₆ receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is a significant target for the treatment of cognitive disorders. The signaling pathway associated with the 5-HT₆ receptor is complex and involves multiple downstream effectors.

The canonical pathway involves the coupling of the 5-HT₆ receptor to a Gs alpha subunit, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Beyond this primary pathway, the 5-HT₆ receptor has been shown to modulate other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway and the mechanistic target of rapamycin (mTOR) pathway.

Below is a diagram illustrating the key signaling pathways associated with the 5-HT₆ receptor. Antagonists based on the 3,4-dihydro-2H-benzo[b][3][7]oxazine core would act to inhibit these downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT6R 5-HT6 Receptor Gs Gs Protein 5HT6R->Gs Activates ERK ERK1/2 5HT6R->ERK Activates mTOR mTOR 5HT6R->mTOR Interacts with Cdk5 Cdk5 5HT6R->Cdk5 Interacts with AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Cognition, Neuronal Function) CREB->Gene_Expression Regulates Serotonin Serotonin (5-HT) Serotonin->5HT6R Binds to

Caption: 5-HT6 Receptor Signaling Cascade.

References

An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b]oxazin-6-ol: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Core Physical and Chemical Properties

3,4-Dihydro-2H-benzo[b]oxazin-6-ol, a member of the benzoxazine family, possesses a unique bicyclic structure that is a subject of interest in medicinal chemistry and materials science.[1] The physical and chemical properties of this compound are summarized below.

Structural and General Information
PropertyValueReference
IUPAC Name 3,4-Dihydro-2H-1,4-benzoxazin-6-ol[2]
CAS Number 26021-57-8[3][4][5][6][7][8]
Molecular Formula C₈H₉NO₂[3][4][5][7][8]
Molecular Weight 151.16 g/mol [3][4][5][7][8]
Appearance Reported as an oil[3] or a black solid[2]
Purity Commercially available with ≥95% purity[9][10]
Physicochemical Data
PropertyPredicted Value
Boiling Point 334.7 ± 42.0 °C
Density 1.241 ± 0.06 g/cm³
pKa 10.85 ± 0.20
LogP 0.219
Water Solubility 19 g/L at 20°C

Note: The predicted values are sourced from chemical databases and should be confirmed by experimental analysis.

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

Spectrum TypeDataReference
¹H NMR (DMSO-d₆) δ 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 (t, 2H, J = 4.31 Hz)[3]
¹³C NMR (DMSO-d₆) δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2[3]
Mass Spectrometry ES-HRMS [M+H]⁺: 152.0711 (calculated for C₈H₁₀NO₂)[3][11]

Synthesis and Experimental Protocols

The synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is most commonly achieved through the reduction of its lactam precursor, 6-Hydroxy-2H-benzo[b][3][4]oxazin-3(4H)-one.[1][3]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

G start Start: 6-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one dissolve Dissolve in Tetrahydrofuran (THF) start->dissolve cool Cool to 0°C dissolve->cool add_borane Slowly add Borane-THF solution cool->add_borane warm Warm to Room Temperature and Stir Overnight add_borane->warm quench Quench with Methanol warm->quench remove_solvent Remove Solvent under Reduced Pressure quench->remove_solvent extract Extract with Ethyl Acetate (EtOAc) remove_solvent->extract end_product End Product: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol extract->end_product

Synthesis Workflow for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
Detailed Experimental Protocol

Materials:

  • 6-Hydroxy-2H-benzo[b][3][4]oxazin-3(4H)-one (starting material)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Borane-tetrahydrofuran complex solution

  • Methanol

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve 6-Hydroxy-2H-benzo[b][3][4]oxazin-3(4H)-one (e.g., 0.39 g, 2.35 mmol) in anhydrous THF.[3]

  • Cool the solution to 0°C in an ice bath.[3]

  • Slowly add a 1 M solution of borane-THF complex (e.g., 7.05 mL, 7.05 mmol) dropwise over a period of 5 minutes.[3]

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.[3]

  • Carefully quench the excess borane by the slow addition of methanol.[3]

  • Remove the solvent by distillation under reduced pressure.[3]

  • Extract the crude product with ethyl acetate.[3]

  • The resulting product, 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, is obtained as an oil in quantitative yield.[3]

Biological Context and Signaling Pathways

Derivatives of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol have shown significant biological activity, particularly as antagonists of the 5-HT₆ receptor and as potential anticancer agents.[1] The latter is of particular interest in the context of hypoxia, a common feature of solid tumors.

Role in Hypoxia-Inducible Factor (HIF) Signaling

Hypoxia triggers a cellular response primarily mediated by the Hypoxia-Inducible Factor (HIF) signaling pathway.[12][13] This pathway is crucial for tumor survival and angiogenesis.[1][12] Benzoxazine derivatives have been investigated for their ability to modulate this pathway. A simplified representation of the HIF-1 signaling pathway is provided below.

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Genes (e.g., VEGF, p21) HRE->Target_Genes Transcription Angiogenesis Angiogenesis & Cell Survival Target_Genes->Angiogenesis Benzoxazine 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Derivatives Benzoxazine->HIF1a_hypoxia Potential Inhibition

Simplified HIF-1 Signaling Pathway and Potential Benzoxazine Interaction.

Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome.[13] In hypoxic conditions, this degradation is inhibited, allowing HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoters of target genes.[12][13] This leads to the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), and cell cycle regulation, such as p21.[1][14][15] Derivatives of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol are being explored for their potential to inhibit this pathway, thereby reducing tumor growth and survival.

5-HT₆ Receptor Antagonism

Derivatives of 3,4-dihydro-2H-benzo[3][4]oxazine have been synthesized and identified as potent antagonists of the serotonin 5-HT₆ receptor.[16] This receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement in neurodegenerative diseases.[4][17] Antagonism of the 5-HT₆ receptor can modulate the release of other neurotransmitters, such as acetylcholine and glutamate, which are crucial for learning and memory.[4] The general mechanism of 5-HT₆ receptor signaling and its antagonism is depicted below.

G Serotonin Serotonin (5-HT) HT6R 5-HT6 Receptor Serotonin->HT6R Binds and Activates Gs Gαs Protein HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ERK ERK Pathway PKA->ERK Activates Cognitive_Function Modulation of Cognitive Function ERK->Cognitive_Function Benzoxazine_Antagonist 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Derivative (Antagonist) Benzoxazine_Antagonist->HT6R Binds and Blocks

References

Spectroscopic and Synthetic Profile of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. A comprehensive experimental protocol for its synthesis and data acquisition is also presented, alongside a workflow visualization to elucidate the synthetic pathway.

Spectroscopic Data Summary

The empirical formula for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is C₈H₉NO₂ with a molecular weight of 151.16 g/mol .[1] The spectroscopic data presented below has been compiled from verified sources to ensure accuracy and reliability for research and development applications.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.48s-1HAr-OH
6.37d8.471HAr-H
5.96d2.751HAr-H
5.82dd8.44, 2.761HAr-H
3.97t4.382HO-CH₂
3.18t4.312HN-CH₂
Source: ChemicalBook[2]

Table 2: ¹³C NMR Spectroscopic Data for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

Chemical Shift (δ) ppmAssignment
152.2C-OH
136.6Ar-C
135.8Ar-C
116.7Ar-CH
103.8Ar-CH
102.0Ar-CH
65.0O-CH₂
47.2N-CH₂
Source: ChemicalBook[2]
Mass Spectrometry (MS) Data

High-resolution mass spectrometry was conducted using electrospray ionization (ES-HRMS).

Table 3: High-Resolution Mass Spectrometry Data

IonTheoretical m/zMeasured m/z
[M+H]⁺C₈H₁₀NO₂152.0711
Source: ChemicalBook[2]
Infrared (IR) Spectroscopy Data

While a specific full spectrum for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is not provided in the cited literature, the characteristic absorption bands for the benzoxazine ring structure are well-documented.

Table 4: Characteristic IR Absorption Bands for Benzoxazine Ring System

Wavenumber (cm⁻¹)Assignment
~3400-3200O-H stretch (phenolic)
~3050-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (CH₂)
~1600, ~1500Aromatic C=C skeletal vibrations
~1230Asymmetric C-O-C stretch of oxazine ring
~1030Symmetric C-O-C stretch of oxazine ring
~950-920Benzene ring with attached oxazine ring
Source: Inferred from related benzoxazine structures[2][3][4][5]

Experimental Protocols

The following section details the synthetic procedure for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, which also serves as the context for the acquisition of the above spectroscopic data.

Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

The synthesis is achieved through the reduction of 6-Hydroxy-2H-benzo[b][2][6]oxazin-3(4H)-one.[2]

Materials:

  • 6-Hydroxy-2H-benzo[b][2][6]oxazin-3(4H)-one (0.39 g, 2.35 mmol)

  • 1 M Borane-tetrahydrofuran complex solution (borane-THF) (7.05 mL, 7.05 mmol)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • 6-Hydroxy-2H-benzo[b][2][6]oxazin-3(4H)-one was dissolved in tetrahydrofuran (THF).

  • The solution was cooled to 0 °C in an ice bath.

  • A 1 M solution of borane-THF (7.05 mL) was added dropwise over a period of 5 minutes.

  • Following the addition, the reaction mixture was allowed to warm to room temperature and was stirred overnight.

  • Upon completion of the reaction, the excess borane was quenched by the careful, dropwise addition of methanol.

  • The solvent was subsequently removed by distillation under reduced pressure.

  • The crude product was extracted with ethyl acetate (EtOAc) to yield pure 3,4-Dihydro-2H-benzo[b][2][6]oxazin-6-ol as an oil in quantitative yield (0.34 g).[2]

Data Acquisition:

  • NMR: ¹H and ¹³C NMR spectra were recorded on a spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • MS: Electrospray high-resolution mass spectrometry (ES-HRMS) was used to determine the exact mass of the [M+H]⁺ ion.[2]

Visualization of Synthetic Workflow

The synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol can be visualized as a multi-step chemical process. The following diagram, generated using the DOT language, illustrates the workflow from starting material to final product.

Synthesis_Workflow Start 6-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one in THF Cooling Cool to 0 °C Start->Cooling Addition Add Borane-THF (1M) dropwise over 5 min Cooling->Addition Stirring Warm to RT Stir Overnight Addition->Stirring Quenching Quench with Methanol Stirring->Quenching Evaporation Solvent Removal (Reduced Pressure) Quenching->Evaporation Extraction Extract with Ethyl Acetate Evaporation->Extraction Product 3,4-Dihydro-2H-benzo[b]oxazin-6-ol (Final Product) Extraction->Product

Caption: Synthetic workflow for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the History, Chemistry, and Discovery of 1,4-Benzoxazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context, discovery, and evolving chemistry of the 1,4-benzoxazine core. This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous bioactive compounds. This document provides a comprehensive overview of its journey from initial synthesis to its role in modern drug development, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

A Landmark in Heterocyclic Chemistry: The Discovery of the 1,4-Benzoxazine Core

The first documented synthesis of the 1,4-benzoxazine ring system was reported in the scientific literature in 1959.[1] This seminal work laid the groundwork for decades of research into the synthesis and biological evaluation of this versatile scaffold. It is important to distinguish the 1,4-benzoxazine isomer from the related 1,3-benzoxazine, the first synthesis of which was reported by Holly and Cope in 1944 through a Mannich-type condensation.[1]

The foundational method for constructing the 3,4-dihydro-2H-1,4-benzoxazine scaffold involved the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[1] While groundbreaking, these early approaches were often hampered by harsh reaction conditions, such as high temperatures and long reaction times, and frequently resulted in variable and modest yields.[1]

The Evolution of Synthesis: From Classical to Contemporary Methods

The limitations of early synthetic routes spurred the development of more efficient and versatile methodologies for constructing the 1,4-benzoxazine core. Modern approaches often utilize catalytic systems to achieve higher yields, milder reaction conditions, and greater tolerance of various functional groups.

Classical Synthesis: Condensation of 2-Aminophenols

The archetypal synthesis of 3,4-dihydro-2H-1,4-benzoxazines is the reaction of a 2-aminophenol with a 1,2-dihaloethane, typically 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine (A Representative Classical Approach)

  • Materials:

    • 2-Aminophenol (1.0 equiv.)

    • 1,2-Dibromoethane (1.2 equiv.)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv.)

    • Acetone or Ethanol (solvent)

  • Procedure:

    • A mixture of 2-aminophenol and potassium carbonate in acetone or ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

    • 1,2-Dibromoethane is added to the stirred suspension.

    • The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydro-2H-1,4-benzoxazine.

Modern Synthetic Methodologies

A powerful modern strategy for the synthesis of 1,4-benzoxazines is the copper-catalyzed intramolecular N-arylation, a type of Ullmann condensation.[1] This method typically involves the initial reaction of a 2-halophenol with an ethanolamine derivative to form a 2-(2-haloaryloxy)ethanamine intermediate, which then undergoes intramolecular cyclization in the presence of a copper catalyst.[1]

Experimental Protocol: Copper-Catalyzed Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

  • Materials:

    • Substituted 2-halophenol (1.0 mmol)

    • 2-Chloroacetamide derivative (1.2 mmol)

    • Copper(I) iodide (CuI) (0.1 mmol)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol)

    • Dioxane (5 mL)

  • Procedure:

    • To a solution of the 2-halophenol and the 2-chloroacetamide derivative in dioxane, copper(I) iodide and potassium carbonate are added.

    • The resulting mixture is stirred at 100 °C for 12-24 hours, with the reaction progress monitored by TLC.

    • After the reaction is complete, the solvent is evaporated under reduced pressure.

    • The residue is then purified by column chromatography on silica gel (using a mixture of petroleum ether and ethyl acetate as the eluent) to yield the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[1]

Recent advancements have led to the development of one-pot tandem reactions that allow for the efficient construction of complex 1,4-benzoxazine derivatives from simple starting materials, often without the need for transition metal catalysts.[2] These methods offer advantages in terms of step economy and reduced waste generation.

Experimental Protocol: One-Pot Synthesis of 1,4-Benzoxazine Derivatives from α-Aminocarbonyls

  • Materials:

    • α-Aminocarbonyl compound (1.0 equiv.)

    • Base (e.g., triethylamine) (1.0 equiv.)

    • Acid (e.g., acetic acid) (3.0 equiv.)

    • Ethanol (solvent)

  • Procedure:

    • The α-aminocarbonyl compound, base, and acid are combined in ethanol in a sealed tube.

    • The reaction mixture is heated to 100 °C for 3 hours.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography to afford the desired 1,4-benzoxazine derivative. This method can achieve yields of up to 83%.[2]

Quantitative Data on 1,4-Benzoxazine Synthesis

The following table summarizes representative quantitative data for various synthetic methods, highlighting the improvements in yield and reaction conditions over time.

Synthesis MethodReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Classical Condensation 2-Aminophenol, 1,2-DibromoethaneK₂CO₃AcetoneReflux12-24Variable (often <50)
Ullmann-Type Coupling 2-Halophenol, 2-ChloroacetamideCuI (10 mol%) / K₂CO₃Dioxane10012-2470-95
One-Pot Tandem Reaction α-AminocarbonylEt₃N / AcOHEthanol1003up to 83
Biocatalytic Cascade Phenolic acid, α-amino acidImmobilized Lipase & Tyrosinase-Mild-Acceptable to high

Biological Significance and Signaling Pathways

1,4-Benzoxazine derivatives exhibit a remarkable breadth of biological activities, making them a "privileged scaffold" in drug discovery. Their mechanisms of action often involve interaction with specific cellular pathways.

Antimicrobial Activity: Inhibition of DNA Gyrase

Certain 1,4-benzoxazine derivatives display potent antimicrobial properties by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[3] By inhibiting this enzyme, these compounds disrupt bacterial DNA processes, leading to cell death.[4]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds to DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Cell_Division Cell_Division DNA_Replication->Cell_Division Leads to Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->DNA_Gyrase Inhibits

Inhibition of Bacterial DNA Gyrase by 1,4-Benzoxazine Derivatives.
Neuroprotection: Combating Oxidative Stress

Several 8-amino-1,4-benzoxazine derivatives have been identified as potent neuroprotective agents due to their antioxidant properties.[5][6] They function by mitigating oxidative stress-mediated neuronal degeneration, a key pathological feature in many neurodegenerative diseases.

Neuroprotection_Oxidative_Stress cluster_neuron Neuron Oxidative_Stress Oxidative Stress (e.g., from ROS) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Neuronal_Degeneration Neuronal Degeneration Lipid_Peroxidation->Neuronal_Degeneration Protein_Damage->Neuronal_Degeneration DNA_Damage->Neuronal_Degeneration Benzoxazine Neuroprotective 1,4-Benzoxazine Benzoxazine->Oxidative_Stress Inhibits

Neuroprotective Mechanism of 1,4-Benzoxazines against Oxidative Stress.
Ferroptosis Inhibition: Radical-Trapping Antioxidant Activity

More recently, novel benzo[b][1][7]oxazine derivatives have been discovered as inhibitors of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. These compounds act as radical-trapping antioxidants (RTAs), effectively neutralizing lipid peroxyl radicals and preventing the cascade of events that leads to ferroptotic cell death.

Ferroptosis_Inhibition cluster_cell Cell Iron_Overload Iron Overload Lipid_ROS Lipid Reactive Oxygen Species (ROS) Iron_Overload->Lipid_ROS Generates GPX4_Inactivation GPX4 Inactivation Lipid_Peroxidation Lipid Peroxidation GPX4_Inactivation->Lipid_Peroxidation Promotes Lipid_ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Benzoxazine_RTA 1,4-Benzoxazine (Radical-Trapping Antioxidant) Benzoxazine_RTA->Lipid_ROS Traps Radicals

Inhibition of Ferroptosis by Radical-Trapping 1,4-Benzoxazine Derivatives.

Conclusion

The journey of 1,4-benzoxazine chemistry, from its discovery in 1959 to its current status as a privileged scaffold in drug development, is a testament to the power of synthetic innovation. The evolution from harsh, low-yielding classical methods to elegant and efficient modern syntheses has unlocked access to a vast chemical space of derivatives with a wide array of biological activities. The ability of the 1,4-benzoxazine core to interact with diverse biological targets, including bacterial enzymes and key regulators of cell death pathways, ensures its continued prominence in the quest for novel therapeutics. This guide provides a foundational understanding for researchers poised to further explore and exploit the remarkable potential of this enduring heterocyclic system.

References

The Dihydrobenzoxazine Core: A Scaffolding for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydrobenzoxazine core, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action associated with dihydrobenzoxazine derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Synthesis of the Dihydrobenzoxazine Core

The most common and versatile method for synthesizing 3,4-dihydro-2H-1,3-benzoxazines is the Mannich reaction. This one-pot condensation reaction typically involves a phenol, a primary amine, and formaldehyde. The flexibility of this synthesis allows for the introduction of a wide variety of substituents on both the phenolic and amine precursors, leading to a vast library of structurally diverse dihydrobenzoxazine derivatives. Greener synthesis methodologies, such as microwave-assisted synthesis, have also been developed to improve yields and reduce reaction times.

Antimicrobial Activity

Dihydrobenzoxazine derivatives have demonstrated significant activity against a wide spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The antimicrobial efficacy is influenced by the nature and position of substituents on the benzoxazine ring.

Table 1: Antimicrobial Activity of Selected Dihydrobenzoxazine Derivatives

Compound/DerivativeTest OrganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol and 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-oneAcinetobacter baumannii43% and 27% growth inhibition at 32 µg/ml, respectively[3]
6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-oneCandida albicansFungicidal activity[3]
Thionated-1,3-benzoxazineVarious fungal strainsComparable to fluconazole[1]
Compound 4e (a 2H-benzo[b][1][4]oxazin-3(4H)-one derivative)E. coli22 mm zone of inhibition[2][5]
Compound 4eS. aureus20 mm zone of inhibition[2][5]
Compound 4eB. subtilis18 mm zone of inhibition[2][5]
Experimental Protocols: Antimicrobial Screening

A common method for evaluating the antimicrobial activity of dihydrobenzoxazine derivatives is the disc diffusion assay .[2]

Workflow for Disc Diffusion Assay

cluster_prep Preparation cluster_inoculation Inoculation cluster_application Application cluster_incubation_measurement Incubation & Measurement Bacterial Culture Grow pure cultures of test microorganisms Standardization Adjust turbidity to 0.5 McFarland standard Bacterial Culture->Standardization Swab Inoculation Streak nutrient agar plates with the bacterial suspension Standardization->Swab Inoculation Disc Placement Place discs on the inoculated agar surface Swab Inoculation->Disc Placement Disc Preparation Prepare sterile discs with test compounds and controls Disc Preparation->Disc Placement Incubation Incubate plates at 37°C for 24 hours Disc Placement->Incubation Measurement Measure the diameter of the inhibition zones Incubation->Measurement

Disc Diffusion Assay Workflow

Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is often determined using broth microdilution methods.[6]

Anticancer Activity

The dihydrobenzoxazine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[7] Derivatives have shown cytotoxicity against a variety of human cancer cell lines, with some compounds exhibiting potent activity at nanomolar concentrations.

Table 2: Anticancer Activity of Selected Benzoxazine Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference
Benzoxazinone derivativesSK-RC-42, SGC7901, A549Varies[8]
Di(het)arylmethane and Dibenzoxanthene Derivatives (5a)HuTu 80 (duodenal adenocarcinoma)2.9 µM[4]
Di(het)arylmethane and Dibenzoxanthene Derivatives (6a)M-HeLa (cervical carcinoma)11 µM[4]
Di(het)arylmethane and Dibenzoxanthene Derivatives (6a)HuTu 80 (duodenal adenocarcinoma)1.7 µM[4]
Mechanism of Anticancer Action

Some benzoxazinone derivatives exert their anticancer effects by targeting the c-Myc oncogene.[8] These compounds can induce the formation of G-quadruplex structures in the c-Myc gene promoter, which in turn downregulates the expression of c-Myc mRNA.[8]

Signaling Pathway for c-Myc Inhibition

Benzoxazinone Benzoxazinone Derivative cMyc_promoter c-Myc Promoter Region (G-rich sequence) Benzoxazinone->cMyc_promoter induces G_quadruplex G-Quadruplex Formation cMyc_promoter->G_quadruplex forms cMyc_transcription c-Myc Transcription G_quadruplex->cMyc_transcription inhibits cMyc_mRNA c-Myc mRNA cMyc_transcription->cMyc_mRNA leads to reduced Proliferation Cancer Cell Proliferation cMyc_mRNA->Proliferation affects Migration Cancer Cell Migration cMyc_mRNA->Migration affects

Anticancer Mechanism via c-Myc
Experimental Protocols: Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.[9]

Workflow for MTT Assay

cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Incubation_1 Incubate for 24h for cell attachment Cell_Seeding->Incubation_1 Compound_Addition Add varying concentrations of test compound Incubation_1->Compound_Addition Incubation_2 Incubate for a defined period (e.g., 24-72h) Compound_Addition->Incubation_2 MTT_Addition Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 3-4h to allow formazan formation MTT_Addition->Incubation_3 Formazan_Solubilization Dissolve formazan crystals in DMSO Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value from dose-response curve Absorbance_Measurement->IC50_Calculation

MTT Assay for Cytotoxicity

Anti-inflammatory Activity

Certain dihydrobenzoxazine derivatives have shown promising anti-inflammatory properties.[7] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6).

Table 3: Anti-inflammatory Activity of Selected Benzoxazine Derivatives

Compound/DerivativeAssayIC50 ValueReference
Benzoxazolone derivative 3dIL-6 inhibition5.43±0.51 μM[10]
Benzoxazolone derivative 3gIL-6 inhibition5.09±0.88 μM[10]
Fluorinated benzofuran and dihydrobenzofuran derivativesNitric oxide inhibition2.4 to 5.2 µM[11]
Naphtho[1,2-e][1][2]oxazine (4h)Heat-induced hemolysis4.807 µg/mL[12]
Naphtho[1,2-e][1][2]oxazine (4c)Heat-induced hemolysis5.5 µg/mL[12]
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[13] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 degradation releases Nucleus Nucleus NFkB_p65->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes activates Dihydrobenzoxazine Dihydrobenzoxazine Derivative Dihydrobenzoxazine->IKK inhibits Neurotoxic_Insult Neurotoxic Insult GSK3b_active Active GSK-3β Neurotoxic_Insult->GSK3b_active activates Tau_Hyperphosphorylation Tau Hyper- phosphorylation GSK3b_active->Tau_Hyperphosphorylation leads to Apoptosis Neuronal Apoptosis GSK3b_active->Apoptosis promotes GSK3b_inactive Inactive GSK-3β GSK3b_active->GSK3b_inactive Dihydrobenzoxazine Dihydrobenzoxazine Derivative Dihydrobenzoxazine->GSK3b_active inhibits Neuroprotection Neuroprotection GSK3b_inactive->Neuroprotection leads to cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation cluster_analysis Analysis Cell_Monolayer Prepare a confluent monolayer of host cells Infection Infect cell monolayers with virus dilutions in the presence of the test compound Cell_Monolayer->Infection Virus_Dilution Prepare serial dilutions of the virus Virus_Dilution->Infection Overlay Add a semi-solid overlay to restrict virus spread Infection->Overlay Incubation Incubate until plaques are visible Overlay->Incubation Plaque_Staining Stain and count the plaques Incubation->Plaque_Staining EC50_Calculation Calculate the EC50 value Plaque_Staining->EC50_Calculation

References

The Therapeutic Landscape of Benzoxazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazine scaffold, a heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have emerged as promising candidates for the development of novel therapeutics across a spectrum of diseases, including cancer, microbial infections, and inflammatory disorders. This technical guide provides an in-depth overview of the current understanding of the therapeutic potential of benzoxazine derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Anticancer Applications of Benzoxazine Derivatives

Benzoxazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action in Cancer Therapy

Several distinct mechanisms of action have been elucidated for the anticancer effects of benzoxazine derivatives:

  • Targeting the c-Myc G-Quadruplex: Certain benzoxazinone derivatives have been shown to inhibit the proliferation and migration of cancer cells by targeting and stabilizing the G-quadruplex structure in the promoter region of the c-Myc oncogene. This stabilization downregulates the expression of c-Myc mRNA, a key driver of cell proliferation, in a dose-dependent manner.[1]

  • Induction of Apoptosis: Many benzoxazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One derivative, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO), has been found to inhibit oxidized low-density lipoprotein (oxLDL)-induced apoptosis in human umbilical vein endothelial cells (HUVECs) by suppressing the levels of integrin beta4, reactive oxygen species (ROS), NF-κB, and p53, as well as inhibiting the nuclear translocation of NF-κB.[2] Other derivatives have been shown to induce apoptosis by increasing the expression of p53 and caspase-3.[3] Some hybrids trigger apoptosis through the extrinsic pathway, evidenced by increased levels of caspases 3 and 8, and the tumor suppressor protein p53.[4]

  • Kinase Inhibition: Some substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have shown inhibitory activity against kinases involved in cell signaling, such as HER2 and JNK1.[5]

  • Disruption of Cell Membrane Permeability: Certain benzoxazine derivatives exhibit potent cytotoxic activity by disrupting cell membrane permeability, which can trigger both inflammatory and non-inflammatory cell death mechanisms.[4][5]

Quantitative Anticancer Activity

The anticancer efficacy of various benzoxazine derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Substituted 3,4-dihydro-2H-1,4-benzoxazines
Compound 2bMCF-7 (Breast)2.27[5]
HCT-116 (Colon)4.44[5]
Compound 4bMCF-7 (Breast)3.26[5]
HCT-116 (Colon)7.63[5]
Benzoxazinone Derivatives
Derivative 7HepG2, MCF-7, HCT-29< 10[3]
Derivative 15HepG2, MCF-7, HCT-29< 10[3]
1,4-Benzoxazine-Isoxazole Hybrids
Not specifiedFour human cancer cell linesNot specified[6]
Phortress Analogues (Benzoxazole core)
Compound 3mHT-29, MCF7, A549, HepG2, C6Significant activity[7]
Compound 3nHT-29, MCF7, A549, HepG2, C6Significant activity[7]
Benzoxazine-Purine Hybrids
Derivative 2MCF-7 (Breast)2.27[4]
HCT-116 (Colon)4.44[4]
Eugenol-Derived Benzoxazines
6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][5][8]oxazineIn vivo fibrosarcomaStrongest activity[9]

Antimicrobial Applications of Benzoxazine Derivatives

Benzoxazine derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.

Mechanism of Antimicrobial Action

The antimicrobial activity of benzoxazine derivatives is attributed to several mechanisms, including:

  • Inhibition of Bacterial Protein Synthesis: Similar to oxazolidinones, some benzoxazine derivatives may inhibit bacterial protein synthesis at the initiation stage.

  • Disruption of Cell Membrane Integrity: The hydrophobic nature of the benzoxazine scaffold can lead to the disruption of the bacterial cell membrane, causing leakage of intracellular components and cell death.[10]

  • Electrostatic Interactions: The presence of amine and phenolic groups can lead to electrostatic interactions with the negatively charged bacterial cell surface, contributing to the antimicrobial effect.[10]

Quantitative Antimicrobial Activity

The antimicrobial potency of benzoxazine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzoxazine-6-sulfonamides
1a, 1b, 1c, 1e, 1hGram-positive & Gram-negative bacteria, Fungi31.25 - 62.5[11]
2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2lGram-positive & Gram-negative bacteria, Fungi31.25 - 62.5[11]
Bio-based Benzoxazine (BOZ-Ola)
S. aureus5[10]
2H-benzo[b][5][11]oxazin-3(4H)-one Derivatives
Compound 4eE. coliZone of Inhibition: 22 mm[12][13]
S. aureusZone of Inhibition: 20 mm[12][13]
B. subtilisZone of Inhibition: 18 mm[12][13]
1,3-Benzoxazine Derivatives
2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenolAcinetobacter baumannii43% inhibition at 32 µg/mL[14]
6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-oneAcinetobacter baumannii27% inhibition at 32 µg/mL[14]

Anti-inflammatory and Neuroprotective Applications

Benzoxazine derivatives also exhibit significant anti-inflammatory and neuroprotective properties.

Anti-inflammatory Mechanism

The anti-inflammatory effects of benzoxazine derivatives are often linked to the inhibition of key inflammatory mediators and signaling pathways:

  • Inhibition of Pro-inflammatory Cytokines and Enzymes: Certain derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduce the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[15]

  • Modulation of the NF-κB Pathway: As mentioned earlier, some benzoxazine derivatives can inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[2] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.

Neuroprotective Mechanism

The neuroprotective effects of benzoxazine derivatives are primarily attributed to their antioxidant properties and their ability to inhibit oxidative stress-mediated neuronal degeneration.[16] Specific 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines have been identified as potent neuroprotective agents with low intrinsic cytotoxicity.[16] One such derivative, a 3,3-diphenyl-substituted-1,4-benzoxazine, has shown efficacy in an animal model of excitotoxic lesions.[17]

Quantitative Anti-inflammatory and Neuroprotective Activity
Compound/DerivativeAssay/ModelActivityReference
2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, e20) LPS-induced BV-2 cellsSignificant reduction of NO, IL-1β, IL-6, TNF-α[15]
Benzoxazolone derivatives
Compound 3dIL-6 inhibitionIC50: 5.43 ± 0.51 µM[18]
Compound 3gIL-6 inhibitionIC50: 5.09 ± 0.88 µM[18]
Benzoxazinone-diclofenac hybrid (3d) Carrageenan-induced paw edemaPotent anti-inflammatory and analgesic activity[19]
8-benzylamino-substituted-3-alkyl-1,4-benzoxazines In vitro oxidative stressPotent neuroprotective activity[16]
3,3-diphenyl-substituted-1,4-benzoxazine derivative In vivo excitotoxic lesionsEffective neuroprotection[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are generalized protocols for key experiments cited in the literature on benzoxazine derivatives.

Synthesis of Benzoxazine Derivatives

A common method for synthesizing 1,3-benzoxazine derivatives is the Mannich-like condensation reaction.[20]

  • General Procedure: A phenolic compound, a primary amine, and paraformaldehyde are reacted in a suitable solvent (e.g., toluene or ethanol) or under solvent-free conditions. The reaction mixture is typically heated under reflux for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography. For example, to synthesize 2H-benzo[b][5][11]oxazin-3(4H)-one derivatives, 2-aminophenol is first reacted with chloroacetic acid. The resulting intermediate is then sulfonated with chlorosulfonic acid, followed by a nucleophilic substitution reaction with various aryl amines to yield the final products.[12][13]

Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the benzoxazine derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound can be determined using broth microdilution or agar dilution methods.

  • Broth Microdilution Protocol:

    • Prepare serial twofold dilutions of the benzoxazine derivative in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Agar Dilution Protocol:

    • Prepare a series of agar plates containing serial twofold dilutions of the benzoxazine derivative.

    • Spot-inoculate a standardized suspension of the test microorganism onto the surface of each agar plate.

    • Include a control plate without the compound.

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound that prevents the growth of the microorganism.

Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Protocol:

    • Administer the benzoxazine derivative or a vehicle control to a group of rodents (e.g., rats or mice) via a suitable route (e.g., oral gavage).

    • After a specific time, induce inflammation by injecting a solution of carrageenan into the subplantar region of the hind paw.

    • Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Visualizations

The therapeutic effects of benzoxazine derivatives are often mediated by their interaction with specific cellular signaling pathways.

experimental_workflow

Generalized experimental workflow for the development of benzoxazine derivatives.

apoptosis_pathway

Apoptosis signaling pathways modulated by benzoxazine derivatives.

nf_kb_pathway

Inhibition of the NF-κB signaling pathway by benzoxazine derivatives.

Conclusion and Future Directions

Benzoxazine derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation, coupled with their diverse mechanisms of action, underscores their potential for clinical translation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting comprehensive preclinical and clinical studies to evaluate their safety and efficacy in humans. The continued exploration of this chemical class holds significant promise for addressing unmet medical needs.

References

The Emerging Role of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of polymer chemistry is perpetually evolving, driven by the demand for high-performance, sustainable, and functional materials. Within this dynamic field, the exploration of novel monomers is paramount. 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, a unique heterocyclic compound, is attracting growing interest for its potential to unlock new frontiers in materials science. This technical guide provides a comprehensive overview of its core role in polymer chemistry, with a particular focus on its synthesis, potential polymerization mechanisms, and prospective applications, tailored for researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Isomers

Benzoxazines are a class of heterocyclic compounds that have carved a significant niche in polymer science, primarily as precursors to high-performance polybenzoxazine thermosets. These polymers are renowned for their exceptional thermal stability, low water absorption, and near-zero shrinkage during curing. However, the vast majority of research has centered on 1,3-benzoxazines , which are synthesized through a Mannich condensation reaction of a phenol, a primary amine, and formaldehyde.

This guide, however, focuses on a less-explored yet promising isomer: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol , a 1,4-benzoxazine derivative. Its distinct molecular architecture, featuring a phenolic hydroxyl group, opens up unique avenues for polymerization and material design that differ significantly from its 1,3-benzoxazine counterparts.

Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

The primary route for synthesizing 3,4-Dihydro-2H-benzo[b]oxazin-6-ol involves the reduction of a lactam precursor. A common starting material is 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one. The reduction of the amide carbonyl group within the oxazinone ring yields the desired dihydrobenzoxazine structure.

Experimental Protocol: A Representative Synthesis

A general procedure for the synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol from 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one is as follows:

  • Dissolution: Dissolve 6-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (e.g., 2.35 mmol) in tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C and slowly add a 1 M solution of borane-THF complex in THF (e.g., 7.05 mmol) dropwise over a period of 5 minutes.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Quenching: Carefully quench the excess borane by the addition of methanol.

  • Isolation: Remove the solvent by distillation under reduced pressure.

  • Purification: Extract the crude product with ethyl acetate to afford pure 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol.

Polymerization Pathways and Potential Mechanisms

The presence of both a secondary amine within the oxazine ring and a phenolic hydroxyl group on the aromatic ring makes 3,4-Dihydro-2H-benzo[b]oxazin-6-ol a versatile monomer. Research indicates its potential involvement in ring-opening polymerization, a mechanism that could be initiated cationically.

One of the most exciting prospects for this monomer is its use in the creation of vitrimers .[1] Vitrimers are a novel class of polymers that exhibit properties of both thermosets and thermoplastics. At elevated temperatures, they can be reprocessed and reshaped, akin to thermoplastics, while maintaining the network integrity characteristic of thermosets at service temperatures. The hydroxyl group of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is particularly useful in this context, as it can participate in dynamic covalent exchange reactions, which are the cornerstone of vitrimer behavior.[1]

Below is a conceptual workflow illustrating the potential polymerization and crosslinking of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol to form a vitrimeric network.

G Monomer 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Initiator Cationic Initiator / Heat Monomer->Initiator ROP Ring-Opening Polymerization Initiator->ROP LinearPolymer Linear or Branched Polymer ROP->LinearPolymer Crosslinker Dynamic Crosslinking Agent (e.g., boronic acid, aldehyde) LinearPolymer->Crosslinker Reaction with -OH and -NH groups Vitrimer Vitrimeric Network Crosslinker->Vitrimer Reprocessing Reprocessing (Heat) Vitrimer->Reprocessing Dynamic Bond Exchange Reprocessing->Vitrimer

Conceptual workflow for vitrimer synthesis.

Properties and Applications of Derived Polymers

While extensive quantitative data on polymers derived specifically from 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is still emerging, the inherent properties of the benzoxazine family suggest a promising profile. The resulting polymers are anticipated to exhibit:

  • High Thermal Stability: A hallmark of polybenzoxazines.

  • Low Water Absorption: Due to the hydrophobic nature of the backbone.

  • Good Mechanical Properties: Arising from the rigid aromatic structures.

  • Sustainability: The potential to synthesize bio-based derivatives from renewable resources is an active area of research.[1]

The unique functionality of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol opens the door to a range of advanced applications:

  • Reprocessable Thermosets and Adhesives: The vitrimer capability allows for the healing of damages and the recycling of thermoset materials.

  • High-Performance Composites: For aerospace and automotive industries where thermal and mechanical robustness are critical.

  • Functional Coatings: The phenolic hydroxyl group provides a site for further chemical modification to impart specific surface properties.

Relevance to Drug Development

For professionals in drug development, the dihydrobenzoxazine core is a "privileged scaffold" in medicinal chemistry.[1] This is due to its presence in numerous biologically active molecules. Derivatives of 3,4-dihydro-2H-benzo[b]oxazine have been investigated for a variety of therapeutic applications, including as potent 5-HT₆ receptor antagonists.[1] The synthetic versatility of the 3,4-Dihydro-2H-benzo[b]oxazin-6-ol scaffold allows for the creation of a wide array of derivatives, making it a valuable building block for designing complex molecular architectures with potential pharmacological activity.[1]

The following diagram illustrates the logical relationship of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol as a versatile building block.

G Core 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Polymer Polymer Chemistry Core->Polymer Drug Drug Development Core->Drug HP_Polymers High-Performance Polymers Polymer->HP_Polymers Vitrimers Vitrimers Polymer->Vitrimers Bioactive Bioactive Molecules Drug->Bioactive Receptor 5-HT6 Receptor Antagonists Bioactive->Receptor

Versatility of the dihydrobenzoxazine core.

Future Outlook

3,4-Dihydro-2H-benzo[b]oxazin-6-ol stands at the cusp of making a significant impact on polymer chemistry. Its unique structure, combining the robust benzoxazine backbone with a reactive hydroxyl group, offers a compelling platform for the design of next-generation materials. Further research is needed to fully elucidate its polymerization kinetics, characterize the resulting polymers in detail, and optimize its application in areas such as vitrimers and sustainable composites. The dual relevance of its core structure in both materials science and medicinal chemistry underscores its importance as a versatile and valuable chemical entity.

References

Methodological & Application

Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol from 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and high-yield protocol for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, a valuable intermediate in medicinal chemistry and materials science. The described method involves the reduction of the lactam functionality in 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one using a borane-tetrahydrofuran (THF) complex. This procedure consistently affords the desired product in quantitative yield under mild reaction conditions. The protocol is presented with detailed experimental procedures, characterization data, and a workflow diagram to ensure reproducibility in a research setting.

Introduction

3,4-Dihydro-2H-benzo[b]oxazin-6-ol and its derivatives are significant scaffolds in drug discovery, with demonstrated applications as 5-HT₆ receptor antagonists and potential anticancer agents.[1] A common and direct synthetic route to this class of compounds is the reduction of the corresponding 2H-benzo[b]oxazin-3(4H)-one precursor.[1] This application note provides a detailed and reliable method for the efficient reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one to 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. The use of borane-THF complex offers excellent functional group tolerance and high yields, making it a preferred method over harsher reducing agents like lithium aluminum hydride.[2][3][4][5]

Reaction Scheme

Chemical Transformation Workflow

G start Start: 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one in THF add_reagent Add 1 M Borane-THF solution dropwise at 0 °C start->add_reagent warm_stir Warm to room temperature and stir overnight add_reagent->warm_stir quench Quench excess borane with methanol warm_stir->quench concentrate Remove solvent under reduced pressure quench->concentrate extract Extract with ethyl acetate concentrate->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate product Product: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol dry_concentrate->product

Caption: Experimental workflow for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

ParameterValueReference
Starting Material6-hydroxy-2H-benzo[b]oxazin-3(4H)-one[6]
Reagent1 M Borane-THF solution[6]
Stoichiometry (Reagent:Starting Material)3:1[6]
SolventTetrahydrofuran (THF)[6]
Reaction Temperature0 °C to Room Temperature[6]
Reaction TimeOvernight[6]
Yield Quantitative (100%) [6]
Product Appearance Oil [6]
¹H NMR (DMSO-d6, δ) 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 (t, 2H, J = 4.31 Hz)[6]
¹³C NMR (DMSO-d6, δ) 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2[6]
ES-HRMS (m/z) [M+H]⁺ Calculated: 152.0712; Found: 152.0711[6]

Experimental Protocol

Materials:

  • 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one (0.39 g, 2.35 mmol)

  • 1 M Borane-THF solution (7.05 mL, 7.05 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and concentration

Procedure:

  • Dissolve 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one (0.39 g, 2.35 mmol) in anhydrous THF in a round-bottom flask under an inert atmosphere.[6]

  • Cool the solution to 0 °C using an ice bath.[6]

  • Slowly add the 1 M borane-THF solution (7.05 mL, 7.05 mmol) dropwise over a period of 5 minutes.[6]

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.[6]

  • Upon completion of the reaction (monitored by TLC), carefully quench the excess borane by the slow addition of methanol at 0 °C.

  • Remove the solvent by distillation under reduced pressure.[6]

  • Extract the crude product with ethyl acetate.[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford pure 3,4-Dihydro-2H-benzo[b]oxazin-6-ol as an oil (0.34 g, quantitative yield).[6]

Safety Precautions

  • Borane-THF is a flammable and corrosive reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The quenching of borane with methanol is an exothermic reaction and generates hydrogen gas. Perform this step slowly and with caution in a well-ventilated area.

  • All solvents are flammable and should be handled away from ignition sources.

Conclusion

The described protocol provides a highly efficient and straightforward method for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol from its corresponding lactam precursor. The use of borane-THF ensures a quantitative yield under mild conditions, making this procedure ideal for researchers in organic synthesis and drug development. The detailed characterization data confirms the identity and purity of the final product.

References

Application Note: Borane-THF Reduction for Dihydrobenzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 3,4-dihydro-2H-1,3-benzoxazines through the reduction of the corresponding benzoxazinone precursors using borane tetrahydrofuran complex (Borane-THF or BH3-THF). Dihydrobenzoxazines are important heterocyclic scaffolds in medicinal chemistry and drug development. The reduction of the lactam (cyclic amide) carbonyl within the benzoxazinone core is a critical step in their synthesis. Borane-THF is an effective and often chemoselective reagent for this transformation, offering advantages over harsher reducing agents like lithium aluminum hydride (LAH) by showing better functional group tolerance.[1] This note outlines the reaction mechanism, a detailed experimental protocol, safety considerations, and representative data.

Introduction and Principle

The 1,3-benzoxazine core is a privileged structure found in numerous biologically active compounds. The synthesis of its dihydro derivative often proceeds via the reduction of a readily accessible benzoxazinone. The Borane-THF complex is a preferred reagent for the reduction of amides and lactams to their corresponding amines.[2]

The reaction mechanism involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen of the lactam. This activation facilitates the intramolecular transfer of a hydride (H⁻) to the electrophilic carbonyl carbon.[1] Subsequent steps lead to the cleavage of the C-O bond, ultimately yielding an amine-borane complex. This complex is then hydrolyzed during the workup procedure (typically with acid or methanol) to release the final dihydrobenzoxazine product.[1]

Reaction Data

The following table summarizes representative results for the Borane-THF reduction of various substituted benzoxazinones. Yields are typically moderate to high, depending on the substrate and reaction conditions.

EntrySubstrate (R-group on Benzoxazinone)Equivalents of BH3-THFTemperature (°C)Time (h)Yield (%)
1H2.265 (Reflux)885
26-Chloro2.565 (Reflux)1081
37-Methoxy2.265 (Reflux)888
46-Nitro3.025 (RT)1275*
54-Benzyl2.265 (Reflux)692

*Note: The nitro group is also susceptible to reduction by borane; milder conditions are often required.

Detailed Experimental Protocol

This protocol describes a general procedure for the reduction of a substituted 2H-benzo[b][1][3]-oxazin-3(4H)-one.

3.1 Materials and Reagents

  • Substituted 2H-benzo[b][1][3]-oxazin-3(4H)-one (1.0 eq)

  • Borane-THF complex solution (1.0 M in THF, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 3 M solution

  • Sodium Hydroxide (NaOH), 3 M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

3.2 Equipment

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

3.3 Safety Precautions

  • Borane-THF is a flammable liquid and can be pyrophoric at concentrations above 1M. [1] It reacts violently with water, releasing flammable hydrogen gas. Always handle under an inert atmosphere in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • The quenching process with methanol is highly exothermic and produces hydrogen gas.[4] Perform the addition slowly and with adequate cooling.

3.4 Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the benzoxazinone substrate (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with a dry inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Dissolution: Add anhydrous THF (approx. 10 mL per gram of substrate) via syringe to dissolve the substrate completely.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Slowly add the Borane-THF solution (1.0 M, 2.5 eq) dropwise via syringe over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a condenser and heat the reaction mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. Very slowly and carefully, add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur.[4] Continue adding methanol until the effervescence ceases.

  • Solvent Removal: Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

  • Acid Hydrolysis: To the resulting residue, add 3 M HCl and stir at room temperature for 1 hour to hydrolyze the amine-borane complex.

  • Basification & Extraction: Cool the mixture in an ice bath and carefully basify with 3 M NaOH solution until the pH is >10. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash successively with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,4-dihydro-2H-1,3-benzoxazine.[4]

Visualizations

Reaction Mechanism

ReactionMechanism Mechanism of Lactam Reduction by Borane cluster_0 Step 1: Lewis Acid-Base Adduct Formation cluster_1 Step 2: Hydride Transfer cluster_2 Step 3: C-O Bond Cleavage cluster_3 Step 4: Hydrolysis Lactam BH3 BH3-THF Lactam->BH3 Coordination Adduct BH3->Adduct Adduct_c Intermediate1 Intermediate1_c Adduct_c->Intermediate1 Intramolecular Hydride Shift AmineBorane Intermediate1_c->AmineBorane Elimination AmineBorane_c Product AmineBorane_c->Product Acid/MeOH Workup

Caption: Key steps in the reduction of a benzoxazinone lactam with Borane-THF.

Experimental Workflow

Workflow prep 1. Prepare Substrate in Anhydrous THF under Inert Atmosphere cool 2. Cool Reaction Mixture to 0 °C prep->cool add 3. Add Borane-THF Solution Dropwise cool->add react 4. Heat to Reflux & Monitor by TLC add->react quench 5. Cool to 0 °C & Quench with Methanol react->quench evap 6. Remove Volatiles via Rotary Evaporation quench->evap workup 7. Acid/Base Workup & Extraction with EtOAc evap->workup purify 8. Dry, Concentrate & Purify via Column Chromatography workup->purify product Final Product: Dihydrobenzoxazine purify->product

Caption: Step-by-step workflow for dihydrobenzoxazine synthesis via borane reduction.

References

Application Notes and Protocols for the One-Pot Synthesis of 1,3-Benzoxazines via Mannich Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique structure imparts a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The synthesis of the 1,3-benzoxazine scaffold is most commonly and efficiently achieved through a one-pot Mannich condensation reaction. This method involves the reaction of a phenol, a primary amine, and formaldehyde, offering a straightforward and atom-economical route to a diverse array of substituted benzoxazine derivatives.[1] This document provides detailed application notes on the utility of 1,3-benzoxazines in drug development and comprehensive experimental protocols for their one-pot synthesis.

General Reaction Scheme

The one-pot Mannich condensation for the synthesis of 1,3-benzoxazines proceeds through the reaction of a phenolic compound, a primary amine, and formaldehyde. The general reaction is depicted below:

G cluster_reactants Reactants cluster_process Process cluster_products Products Phenol Phenol Reaction One-Pot Mannich Condensation Phenol->Reaction Amine Primary Amine Amine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Benzoxazine 1,3-Benzoxazine Reaction->Benzoxazine Water Water Reaction->Water

Caption: General one-pot synthesis of 1,3-benzoxazines.

Application Notes: 1,3-Benzoxazines in Drug Development

The 1,3-benzoxazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] This has led to the development of numerous derivatives with potent and diverse pharmacological activities.

Antimicrobial Activity

1,3-Benzoxazine derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] For instance, certain derivatives have shown comparable efficacy to the commercial fungicide fluconazole.[1] The introduction of different substituents on the benzoxazine ring allows for the fine-tuning of their antimicrobial spectrum and potency.

Anticancer Activity

A growing body of research highlights the potential of 1,3-benzoxazines as anticancer agents.[3][4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer.[3][5]

  • Cannabinoid Receptor 2 (CB2) Agonists: A series of 1,3-benzoxazine derivatives have been synthesized as selective agonists for the cannabinoid receptor 2 (CB2). Compound 7b5 from this series exhibited a CB2 EC50 of 110 nM and a CB1 EC50 greater than 10 µM, demonstrating high selectivity.[5] This compound was shown to impair the proliferation of triple-negative breast cancer (BT549) cells.[5]

  • Eugenol-Derived Benzoxazines: Benzoxazine derivatives synthesized from eugenol, a natural phenolic compound, have demonstrated in vivo anticancer activity by reducing tumor incidence and weight in a fibrosarcoma model.[3]

Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer effects, 1,3-benzoxazines have been investigated for a range of other therapeutic applications, including:

  • Anti-inflammatory[1]

  • Anticonvulsant[1]

  • Antimalarial[1]

  • Antioxidant[1]

The following table summarizes the biological activity of selected 1,3-benzoxazine derivatives:

Compound IDTarget/AssayActivityReference
7b5 Cannabinoid Receptor 2 (CB2)EC50 = 110 nM[5]
7b5 Cannabinoid Receptor 1 (CB1)EC50 > 10 µM[5]
7b5 BT549 breast cancer cell proliferationImpaired proliferation[5]
Flavone-substituted 1,3-benzoxazinesMCF-7 human breast cancer cell lineIC50 = 8.03 - 17.1 µM[4]
Eugenol-derived benzoxazinesIn vivo fibrosarcoma modelReduced tumor incidence and weight[3]

Experimental Protocols: One-Pot Synthesis of 1,3-Benzoxazines

The one-pot Mannich condensation can be performed under various conditions, including in the presence of a solvent or under solvent-free conditions. The choice of method often depends on the physical properties of the reactants and the desired purity of the final product.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Phenol, Primary Amine, and Paraformaldehyde B Heat the reaction mixture (with or without solvent) A->B C Cool the reaction mixture B->C D Add water and extract with organic solvent (if applicable) C->D E Wash organic layer D->E F Dry over anhydrous MgSO4 or Na2SO4 E->F G Remove solvent under reduced pressure F->G H Recrystallization or Column Chromatography G->H

Caption: Experimental workflow for 1,3-benzoxazine synthesis.

Protocol 1: Solvent-Based Synthesis of 3-(Furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-1,3-benzoxazine

This protocol describes the synthesis of a 1,3-benzoxazine derivative using dioxane as a solvent.

Materials:

  • p-Cresol (2.71 g, 25 mmol)

  • Furfurylamine (2.43 g, 25 mmol)

  • Paraformaldehyde (1.50 g, 50 mmol)

  • Dioxane (25 mL)

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve p-cresol, furfurylamine, and paraformaldehyde in dioxane.[6]

  • Reflux the reaction mixture for 6 hours. The solution will turn into a clear dark yellow color.[6]

  • After the reaction is complete, remove the solvent using a rotary evaporator to obtain the crude product as a brown liquid.[6]

  • Purify the product by appropriate methods such as column chromatography if necessary.

Protocol 2: Solvent-Free Synthesis of a Cardanol-Based Benzoxazine (C-a)

This protocol details a solvent-free approach for the synthesis of a 1,3-benzoxazine from cardanol, a renewable phenolic resource.

Materials:

  • Cardanol (5.00 g, 16.61 mmol)

  • Aniline (1.51 mL, 16.61 mmol)

  • Paraformaldehyde (1.00 g, 33.22 mmol)

  • Chloroform

  • Water

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, combine cardanol, aniline, and paraformaldehyde.

  • Gradually heat the mixture to 80°C and stir for one hour.

  • Increase the temperature to 90°C and continue stirring for an additional 2 hours. The evolution of water and a color change from yellow to reddish-brown indicates the progress of the reaction.

  • After cooling, add 10 mL of water to the reaction mixture.

  • Extract the organic layer with 20 mL of chloroform.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

Summary of Reaction Conditions and Yields

The following table provides a summary of various one-pot syntheses of 1,3-benzoxazines, highlighting the diversity of reactants and conditions.

Phenol DerivativeAmine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
p-CresolFurfurylamineDioxaneReflux6-[6]
CardanolAnilineNone80-903--
2-Hydroxybenzaldehydep-ToluidineAbsolute EthanolReflux584[7]
PhenolSubstituted AnilinesNone--96-98[8]

Note: The yield for the synthesis of 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-1,3-benzoxazine was not specified in the source. The yield for the cardanol-based benzoxazine was also not explicitly stated in the snippet.

Conclusion

The one-pot Mannich condensation is a powerful and versatile method for the synthesis of 1,3-benzoxazine derivatives. The operational simplicity, high yields, and the ability to employ a wide range of commercially available starting materials make this an attractive approach for academic research and industrial applications. The diverse biological activities exhibited by 1,3-benzoxazines underscore their potential as a valuable scaffold in the design and development of new therapeutic agents. The provided protocols offer a starting point for researchers to explore the synthesis of novel 1,3-benzoxazine analogues for various applications.

References

Application Notes: Palladium-Catalyzed Synthesis of Chiral 3,4-Dihydro-2H-benzo[b]oxazines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral 3,4-dihydro-2H-benzo[b][1][2]oxazines are significant heterocyclic scaffolds in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. The development of efficient and stereoselective synthetic methods to access these molecules is of great interest. This document outlines a robust palladium-catalyzed methodology for the asymmetric synthesis of these valuable compounds.

Methodology Overview

A highly effective method for the synthesis of chiral 3,4-dihydro-2H-benzo[b][1][2]oxazines is the palladium-organo relay catalysis involving a tandem allylic amination/oxa-Michael addition of vinyl methylene cyclic carbonates (VMCCs) with 2-aminophenols.[1][3] This approach utilizes a dual catalytic system where a palladium catalyst facilitates the initial allylic amination, and a chiral organocatalyst, such as a squaramide derivative, controls the subsequent enantioselective intramolecular oxa-Michael addition.[1]

This relay catalysis strategy offers several advantages, including mild reaction conditions, good to high yields, and excellent enantioselectivities.[1][3] The methodology is tolerant of a range of functional groups on the 2-aminophenol substrate, including both electron-donating and electron-withdrawing groups.[1]

Data Presentation

The following table summarizes the results for the palladium-organo relay catalyzed synthesis of various chiral 3,4-dihydro-2H-benzo[b]oxazine derivatives.

Entry2-Aminophenol SubstituentProductYield (%)ee (%)
1H3a8592
24-Me3b8290
34-OMe3c7891
44-F3d8893
54-Cl3e9094
64-Br3f9194
75-Me3g8089
85-Cl3h8693

Data is representative and compiled from reported literature.[1]

Experimental Protocols

General Procedure for the Palladium-Organo Relay Catalyzed Synthesis of Chiral 3,4-Dihydro-2H-benzo[b]oxazines

Materials:

  • Vinyl methylene cyclic carbonate (VMCC) (1.0 equiv)

  • Substituted 2-aminophenol (1.2 equiv)

  • [Pd2(dba)3] (2.5 mol%)

  • Triphenylphosphine (PPh3) (10 mol%)

  • Squaramide organocatalyst (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere

Protocol:

  • To a dry Schlenk tube under a nitrogen atmosphere, add [Pd2(dba)3] (2.5 mol%), PPh3 (10 mol%), and the squaramide organocatalyst (5 mol%).

  • Add anhydrous THF and stir the mixture at room temperature for 10 minutes.

  • Add the substituted 2-aminophenol (1.2 equiv) and the vinyl methylene cyclic carbonate (VMCC) (1.0 equiv).

  • Stir the reaction mixture at the specified temperature (e.g., 30 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3,4-dihydro-2H-benzo[b]oxazine.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dry Schlenk Tube under N2 add_catalysts Add [Pd2(dba)3], PPh3, and Squaramide Catalyst start->add_catalysts add_solvent Add Anhydrous THF add_catalysts->add_solvent stir1 Stir for 10 min at RT add_solvent->stir1 add_reagents Add 2-Aminophenol and VMCC stir1->add_reagents run_reaction Stir at 30 °C add_reagents->run_reaction monitor Monitor by TLC run_reaction->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete chromatography Flash Column Chromatography concentrate->chromatography product Isolated Chiral Product chromatography->product hplc Chiral HPLC Analysis product->hplc ee_determination Determine Enantiomeric Excess hplc->ee_determination

Caption: Experimental workflow for the synthesis of chiral 3,4-dihydro-2H-benzo[b]oxazines.

Caption: Proposed mechanism for the palladium-organo relay catalysis.

References

Application Notes and Protocols for Dihydro-1,4-benzoxazine Synthesis via Lewis Acid-Catalyzed Aziridine Ring Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. The described methodology is based on a highly efficient and stereospecific Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. This approach offers excellent yields and stereocontrol, making it a valuable tool in synthetic and medicinal chemistry, particularly for the synthesis of chiral 1,4-benzoxazine scaffolds, which are key components in numerous pharmaceuticals.

Introduction

The 3,4-dihydro-1,4-benzoxazine core is a privileged scaffold in drug discovery, present in a variety of biologically active compounds. The synthesis of these heterocycles, especially in an enantiomerically pure form, is of significant interest. A robust method to achieve this involves the nucleophilic ring-opening of activated aziridines. Aziridines, being strained three-membered rings, are excellent electrophiles, and their ring-opening with suitable nucleophiles provides a versatile route to functionalized amines.

Reaction Principle and Mechanism

The overall transformation can be divided into two key steps occurring in a single pot:

  • Lewis Acid-Catalyzed Ring Opening: The Lewis acid (e.g., BF(_3)-OEt(_2)) coordinates to the nitrogen atom of the N-activated aziridine, further polarizing the C-N bonds and making the ring more susceptible to nucleophilic attack. The 2-halophenol then acts as a nucleophile, attacking one of the aziridine carbons in an S(_N)2 fashion. This ring-opening is highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the aziridine.

  • Copper(I)-Catalyzed Intramolecular Cyclization: Following the ring-opening, a copper(I) catalyst (e.g., CuI) is introduced along with a base (e.g., Cs(_2)CO(_3)) and a ligand (e.g., L-proline). This facilitates an intramolecular Ullmann-type C-N coupling between the amine and the aryl halide, leading to the formation of the six-membered dihydro-1,4-benzoxazine ring.

Reaction_Mechanism cluster_step1 Step 1: Lewis Acid-Catalyzed Ring Opening cluster_step2 Step 2: Cu(I)-Catalyzed Intramolecular Cyclization Aziridine N-Activated Aziridine Intermediate Ring-Opened Intermediate Aziridine->Intermediate S_N2 Attack Halophenol 2-Halophenol Halophenol->Intermediate Lewis_Acid Lewis Acid (e.g., BF3.OEt2) Lewis_Acid->Aziridine Activation Intermediate_2 Ring-Opened Intermediate Product Dihydro-1,4-benzoxazine Intermediate_2->Product Intramolecular C-N Coupling Copper_Catalyst Cu(I) Catalyst (e.g., CuI/L-proline) Copper_Catalyst->Intermediate_2 Catalysis

Figure 1: Reaction mechanism for the synthesis of dihydro-1,4-benzoxazines.

Experimental Protocols

Materials and Reagents
  • N-activated aziridine (e.g., N-tosyl, N-nosyl)

  • Substituted 2-halophenol (e.g., 2-bromophenol, 2-iodophenol)

  • Lewis acid (e.g., BF(_3)-OEt(_2), Sc(OTf)(_3))

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs(_2)CO(_3))

  • L-proline

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

General One-Pot Procedure

The following is a general protocol for the synthesis of 3,4-dihydro-1,4-benzoxazines. The specific quantities and reaction parameters may need to be optimized for different substrates.

Experimental_Workflow A 1. Add N-activated aziridine and 2-halophenol to an oven-dried flask. B 2. Dissolve in anhydrous solvent under an inert atmosphere. A->B C 3. Cool the reaction mixture to 0 °C. B->C D 4. Add Lewis acid dropwise and stir for the specified time. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Add CuI, Cs2CO3, and L-proline to the reaction mixture. E->F Upon completion of ring opening G 7. Heat the reaction mixture at reflux. F->G H 8. Monitor the cyclization by TLC. G->H I 9. Cool to room temperature and quench the reaction. H->I Upon completion of cyclization J 10. Perform aqueous work-up and extract with an organic solvent. I->J K 11. Dry, concentrate, and purify the crude product by column chromatography. J->K

Figure 2: General experimental workflow for the one-pot synthesis.

Step-by-Step Protocol:

  • To an oven-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add the N-activated aziridine (1.0 equiv) and the 2-halophenol (1.2 equiv).

  • Add anhydrous dioxane (or another suitable solvent) to dissolve the reactants.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., BF(_3)-OEt(_2), 1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C to room temperature for the time required for complete ring-opening (typically 1-4 hours, monitor by TLC).

  • Once the ring-opening is complete, add CuI (0.2 equiv), Cs(_2)CO(_3) (2.5 equiv), and L-proline (0.4 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 12-24 hours.

  • Monitor the progress of the cyclization reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH(_4)Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-1,4-benzoxazine.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various 3,4-dihydro-1,4-benzoxazine derivatives using the described one-pot protocol. The data is adapted from the work of Mal, A. et al., J. Org. Chem. 2018, 83, 15, 7907-7918.

EntryAziridine Substituent (R)Halophenol SubstituentLewis AcidYield (%)ee (%)de (%)
1PhenylHBF(_3)-OEt(_2)92>99>99
24-MethylphenylHBF(_3)-OEt(_2)94>99>99
34-MethoxyphenylHBF(_3)-OEt(_2)95>99>99
44-ChlorophenylHBF(_3)-OEt(_2)90>99>99
52-NaphthylHBF(_3)-OEt(_2)91>99>99
6MethylHBF(_3)-OEt(_2)85>99>99
7Phenyl4-FluoroBF(_3)-OEt(_2)93>99>99
8Phenyl4-ChloroBF(_3)-OEt(_2)91>99>99
9Phenyl4-BromoBF(_3)-OEt(_2)89>99>99
10Phenyl4-MethylBF(_3)-OEt(_2)94>99>99

All reactions were performed with N-tosyl activated aziridines and 2-iodophenols unless otherwise specified. Yields are for the isolated, purified product. Enantiomeric excess (ee) and diastereomeric excess (de) were determined by HPLC analysis on a chiral stationary phase.

Logical Relationships of Key Components

The success of this synthetic strategy relies on the interplay of several key components, as illustrated in the diagram below.

Logical_Relationships cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions Aziridine N-Activated Aziridine (Electrophile) Product Dihydro-1,4-benzoxazine (Target Molecule) Aziridine->Product Halophenol 2-Halophenol (Nucleophile) Halophenol->Product LewisAcid Lewis Acid (Ring-Opening Catalyst) LewisAcid->Product CopperCatalyst Copper(I) Salt (Cyclization Catalyst) CopperCatalyst->Product Ligand Ligand (e.g., L-proline) (Accelerates Cyclization) Ligand->Product Base Base (e.g., Cs2CO3) (Promotes C-N Coupling) Base->Product Solvent Anhydrous Solvent (Reaction Medium) Solvent->Product Temperature Temperature Control (Step-wise Optimization) Temperature->Product InertAtmosphere Inert Atmosphere (Prevents Catalyst Deactivation) InertAtmosphere->Product

Figure 3: Key components and their roles in the synthesis.

Conclusion

The Lewis acid-catalyzed ring-opening of aziridines followed by copper-catalyzed intramolecular cyclization is a powerful and highly stereospecific method for the synthesis of 3,4-dihydro-1,4-benzoxazines. The operational simplicity of the one-pot procedure, coupled with the high yields and excellent stereocontrol, makes this a valuable protocol for researchers in organic synthesis and drug development. The modularity of this reaction allows for the synthesis of a diverse library of dihydro-1,4-benzoxazine derivatives by varying the substituents on both the aziridine and the 2-halophenol starting materials.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-benzo[b]oxazin-6-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation is fundamental for quality control, reaction monitoring, and characterization of novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of this and related molecules in solution. This document provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

Chemical Structure and Atom Numbering

Caption: Chemical structure of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol with IUPAC numbering.

Experimental Protocols

A comprehensive workflow for the NMR analysis is depicted below. This involves sample preparation, instrument setup, data acquisition, and processing.

G cluster_0 NMR Analysis Workflow prep Sample Preparation Weigh ~5-10 mg of sample. Dissolve in ~0.6 mL of DMSO-d6. Add TMS as internal standard. Transfer to a 5 mm NMR tube. setup Instrument Setup Insert sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent. Shim the magnetic field. prep->setup H1_acq ¹H NMR Acquisition Load standard proton experiment parameters. Set appropriate receiver gain. Acquire FID. (e.g., 16-32 scans) setup->H1_acq C13_acq ¹³C NMR Acquisition Load standard carbon experiment parameters (proton-decoupled). Set appropriate receiver gain. Acquire FID. (e.g., 1024-4096 scans) setup->C13_acq process Data Processing Apply Fourier transform to FIDs. Phase the spectra. Calibrate the chemical shift to TMS (0 ppm). Integrate ¹H signals. Pick peaks for both spectra. H1_acq->process C13_acq->process analysis Spectral Analysis Assign signals to corresponding nuclei. Determine coupling constants (J) from ¹H spectrum. Correlate ¹H and ¹³C data. process->analysis

Caption: Experimental workflow for ¹H and ¹³C NMR analysis.

Materials and Equipment
  • Sample: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment:

    • 5 mm NMR tubes

    • Volumetric pipette or microsyringe

    • Vortex mixer

    • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Accurately weigh approximately 5-10 mg of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a small vial.

  • Add a small drop of TMS as an internal reference (0 ppm).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Protocol
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single pulse (e.g., 'zg30')

    • Number of Scans (NS): 16-32

    • Relaxation Delay (D1): 1-5 seconds

    • Acquisition Time (AQ): 3-4 seconds

    • Spectral Width (SW): 16-20 ppm

    • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Manually phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Perform peak picking to identify the chemical shift of each signal.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup:

    • Use the same sample and maintain the lock and shim settings from the ¹H NMR experiment.

  • Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30')

    • Number of Scans (NS): 1024-4096 (or more, depending on sample concentration)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 1-2 seconds

    • Spectral Width (SW): 200-240 ppm

    • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Manually phase the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Perform peak picking to identify the chemical shift of each carbon signal.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol dissolved in DMSO-d₆.[1]

¹H NMR Data (DMSO-d₆)
Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
8.48Singlet-1HOH
6.37Doublet8.471HAr-H
5.96Doublet2.751HAr-H
5.82Doublet of doublets8.44, 2.761HAr-H
3.97Triplet4.382HO-CH₂
3.18Triplet4.312HN-CH₂
¹³C NMR Data (DMSO-d₆)
Chemical Shift (δ) [ppm]Assignment
152.2Ar-C-OH
136.6Ar-C
135.8Ar-C
116.7Ar-CH
103.8Ar-CH
102.0Ar-CH
65.0O-CH₂
47.2N-CH₂

Disclaimer

The provided protocols and spectral data are intended for guidance. Actual experimental parameters may need to be optimized based on the specific NMR instrument and sample concentration. It is recommended to consult with an experienced NMR spectroscopist for complex analyses.

References

High-resolution mass spectrometry (HRMS) for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol characterization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Resolution Mass Spectrometry (HRMS) Characterization of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

Introduction

The 3,4-dihydro-2H-benzo[b][1]oxazine scaffold is a significant heterocyclic motif found in numerous biologically active molecules, making it a key target in drug discovery and development. Accurate characterization of its derivatives is crucial for ensuring compound identity, purity, and for understanding its metabolic fate. 3,4-Dihydro-2H-benzo[b]oxazin-6-ol (CAS No. 26021-57-8) is one such derivative whose structural integrity must be unequivocally confirmed.[2] High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for this purpose, offering high accuracy and sensitivity.[3][4] It provides exact mass measurements, enabling the determination of elemental composition, and tandem MS (MS/MS) capabilities for structural elucidation through fragmentation analysis.[5][6] This application note provides a detailed protocol for the characterization of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol using a typical Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.

Experimental Protocols

Protocol 1: Sample Preparation

This protocol outlines the steps for preparing 3,4-Dihydro-2H-benzo[b]oxazin-6-ol for HRMS analysis. Purity of the sample is critical for accurate mass measurement.[7]

  • Sample Weighing: Accurately weigh approximately 1 mg of the solid 3,4-Dihydro-2H-benzo[b]oxazin-6-ol sample into a clean glass vial.[7]

  • Solubilization: Dissolve the sample in a suitable HPLC-grade solvent. A mixture of 50-80% methanol or acetonitrile in water is recommended.[1] Aromatic solvents, DMSO, and DMF are generally not suitable for ESI-MS analysis.[7]

  • Stock Solution: Prepare a 1 mg/mL stock solution. For example, dissolve 1 mg of the compound in 1 mL of the chosen solvent.

  • Working Solution: Perform a serial dilution from the stock solution to achieve a final concentration between 1 and 50 µM.[1] For this compound (MW: 151.16 g/mol ), a 10 µM solution is a good starting point.

  • Acidification (for Positive Ion Mode): To promote protonation for analysis in positive ion mode ([M+H]⁺), add 0.1% formic acid to the final working solution.[7]

  • Blank Preparation: Prepare a blank sample using the exact same solvent (including 0.1% formic acid) that was used to dissolve the compound.[1] This is used for background subtraction and to check for system contamination.

  • Filtration: Filter the final working solution and the blank solution through a 0.22 µm syringe filter to remove any particulates before injection into the LC-HRMS system.

Protocol 2: LC-HRMS Data Acquisition

This protocol describes the parameters for data acquisition on an Orbitrap or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Separation (Optional but Recommended):

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure the compound is separated from any potential impurities (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Full Scan MS (MS1):

      • Mass Analyzer: Orbitrap or TOF.

      • Resolution: Set to a high resolving power, for example, 120,000 FWHM.[1][8]

      • Scan Range: m/z 50-500.

      • AGC Target / Max Ion Time: Set according to instrument recommendations to achieve optimal data quality.

    • Data-Dependent MS/MS (dd-MS2) for Fragmentation:

      • Activation Type: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).

      • Collision Energy: Use a stepped normalized collision energy (e.g., 15, 30, 45) to obtain a rich fragmentation spectrum.

      • Isolation Window: 1.0-2.0 m/z.

      • Resolution: 15,000 - 30,000 FWHM.[8]

      • TopN: Select the top 3-5 most intense ions from the full scan for fragmentation.

Workflow Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Solvent (e.g., MeOH/H2O) start->dissolve dilute Dilute to 1-50 µM dissolve->dilute acidify Add 0.1% Formic Acid dilute->acidify filtrate Filter Sample acidify->filtrate inject Inject into LC System filtrate->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze HRMS Analysis (Full Scan & dd-MS2) ionize->analyze process Process Raw Data analyze->process mass_extract Extract Accurate Mass process->mass_extract frag_analysis Analyze Fragmentation mass_extract->frag_analysis confirm Confirm Structure frag_analysis->confirm Structure_Elucidation_Logic cluster_ms1 Full Scan HRMS (MS1) cluster_ms2 Tandem HRMS (MS/MS) ms1_data Accurate m/z Measurement (e.g., 152.0711) elemental Elemental Composition (C8H10NO2) ms1_data->elemental < 5 ppm error confirmation Structure Confirmed: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol elemental->confirmation ms2_data Precursor Ion Isolation (m/z 152.07) fragmentation Fragmentation Analysis (HCD or CID) ms2_data->fragmentation fragments Identify Structural Fragments fragmentation->fragments fragments->confirmation

References

Application Notes and Protocols: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol as a 5-HT6 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Information

Compound Name3,4-Dihydro-2H-benzo[b]oxazin-6-ol
Synonyms 6-Hydroxybenzomorpholine
CAS Number 26021-57-8
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Structure

Pharmacological Data

While specific quantitative data for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is limited, numerous derivatives have been synthesized and characterized as potent 5-HT6 receptor antagonists.[1] The data presented below are representative examples of such derivatives to illustrate the potential of this chemical scaffold.

Table 1: In Vitro Pharmacological Profile of Representative 3,4-Dihydro-2H-benzo[b][1][2]oxazine Derivatives

Compound5-HT6 Binding Affinity (Ki, nM)Functional Antagonist Activity (IC50, nM)
Derivative A <15.2
Derivative B 0.810.7
Derivative C 1.525.1

Note: The data above are for illustrative purposes and represent values for derivatives of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, not the parent compound itself.

Signaling Pathway

The 5-HT6 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is a key mechanism for modulating neuronal function and is the basis for in vitro functional assays.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT6R 5-HT6 Receptor Gs Gαs Protein 5HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->5HT6R Antagonist 3,4-Dihydro-2H-benzo[b]oxazin-6-ol (Antagonist) Antagonist->5HT6R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK PKA->ERK Activates Radioligand_Binding_Workflow prep Membrane Preparation (HEK293 cells expressing h5-HT6R) incubation Incubation (Membranes, [3H]-LSD, Test Compound) prep->incubation filtration Rapid Filtration (Separates bound and free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis cAMP_Assay_Workflow cell_plating Cell Plating (HEK293-h5-HT6R cells in 384-well plate) compound_addition Add Test Compound (Antagonist) cell_plating->compound_addition agonist_stimulation Add 5-HT (Agonist) (Stimulate cAMP production) compound_addition->agonist_stimulation lysis_detection Cell Lysis & HTRF Reagent Addition (cAMP-d2 and anti-cAMP-Cryptate) agonist_stimulation->lysis_detection readout HTRF Readout (Measure FRET signal) lysis_detection->readout

References

Application Notes and Protocols: In Vitro Evaluation of Neuroprotective Activity of 8-Amino-1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the neuroprotective activity of 8-amino-1,4-benzoxazine derivatives. The methodologies described are based on established assays for assessing cytotoxicity and neuroprotection against oxidative stress-induced neuronal injury.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Oxidative stress is a key pathological mechanism contributing to neuronal cell death in these disorders. Consequently, the development of neuroprotective agents with antioxidant properties is a promising therapeutic strategy. 8-Amino-1,4-benzoxazine derivatives have emerged as a class of compounds with significant neuroprotective potential, primarily attributed to their antioxidant capabilities.[1][2] This document outlines the in vitro methods to assess the neuroprotective efficacy of these derivatives.

Data Presentation

The quantitative data from the in vitro assays should be summarized in structured tables for clear comparison of the neuroprotective and cytotoxic profiles of the 8-amino-1,4-benzoxazine derivatives.

Table 1: Cytotoxicity of 8-Amino-1,4-Benzoxazine Derivatives in Neuronal Cells

Compound IDSubstituent (R1)Substituent (R2)MTC (µM) [a]TC50 (µM) [b]
5a HH> 100> 100
5b CH3H75150
5c BenzylH50120
... ............

[a] Maximum Tolerated Concentration, determined by MTT and LDH assays. [b] Concentration producing 50% toxicity, determined by MTT and LDH assays.

Table 2: Neuroprotective Activity of 8-Amino-1,4-Benzoxazine Derivatives against L-Homocysteic Acid (L-HCA)-Induced Toxicity

Compound IDConcentration (µM)% Neuroprotection [c]EC50 (µM) [d]Safety Index [e]
5a 1025 ± 3.1402.5
5b 1065 ± 4.51510
5c 1085 ± 5.2815
... ............

[c] Percentage of neuronal cell viability restored in the presence of the compound and L-HCA, compared to L-HCA alone. [d] Concentration producing 50% of the maximal neuroprotective effect. [e] Calculated as the ratio of TC50 to EC50.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Assessment of Intrinsic Cytotoxicity

This protocol outlines the determination of the cytotoxic potential of the 8-amino-1,4-benzoxazine derivatives on neuronal cell lines (e.g., SH-SY5Y or primary cortical neurons).

1.1. Cell Culture and Seeding:

  • Culture neuronal cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well microplates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere for 24 hours.

1.2. Compound Treatment:

  • Prepare stock solutions of the 8-amino-1,4-benzoxazine derivatives in a suitable solvent (e.g., DMSO).

  • Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Replace the culture medium in the 96-well plates with the medium containing the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubate the plates for 24 to 48 hours.

1.3. Cell Viability Assessment:

1.3.1. MTT Assay:

  • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

1.3.2. LDH Assay:

  • After the incubation period, collect the cell culture supernatant.

  • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Measure the absorbance of the colored product at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a lysis buffer).

Protocol 2: Evaluation of Neuroprotective Activity

This protocol assesses the ability of the 8-amino-1,4-benzoxazine derivatives to protect neuronal cells from oxidative stress induced by L-homocysteic acid (L-HCA).

2.1. Cell Culture and Pre-treatment:

  • Seed neuronal cells in 96-well plates as described in Protocol 1.1.

  • Pre-treat the cells with various non-toxic concentrations of the 8-amino-1,4-benzoxazine derivatives for 1 to 2 hours before inducing toxicity.

2.2. Induction of Neurotoxicity:

  • Prepare a solution of L-homocysteic acid (L-HCA) in culture medium at a pre-determined neurotoxic concentration (e.g., 100-500 µM).

  • Add the L-HCA solution to the wells containing the pre-treated cells. Include control wells with cells treated only with L-HCA and untreated control cells.

  • Incubate the plates for 24 hours.

2.3. Assessment of Neuroprotection:

  • After the incubation period, assess cell viability using the MTT assay as described in Protocol 1.3.1.

  • Calculate the percentage of neuroprotection as the increase in cell viability in the presence of the test compound and L-HCA, relative to the viability of cells treated with L-HCA alone.

  • Neuroprotection (%) = [(Viability with compound + L-HCA) - (Viability with L-HCA alone)] / [(Viability of control) - (Viability with L-HCA alone)] x 100.

Protocol 3: Measurement of Intracellular ATP Levels

This protocol measures the effect of the compounds on intracellular ATP levels in astrocytes under hypoxic conditions, as an indicator of metabolic integrity and neuroprotection.[3]

3.1. Astrocyte Culture and Treatment:

  • Culture primary astrocytes or an astrocyte cell line in appropriate medium.

  • Seed the cells in 96-well plates and allow them to reach confluence.

  • Treat the cells with the 8-amino-1,4-benzoxazine derivatives at various concentrations for a specified period.

3.2. Induction of Hypoxia:

  • Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for 24 hours. Maintain a parallel set of plates under normoxic conditions as a control.

3.3. ATP Measurement:

  • Following the hypoxic period, measure the intracellular ATP levels using a commercial ATP bioluminescence assay kit.

  • Lyse the cells according to the kit's protocol to release ATP.

  • Add the luciferase-luciferin reagent to the cell lysates.

  • Measure the resulting luminescence using a luminometer.

  • Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

  • Express the results as a percentage of the ATP levels in normoxic control cells.

Visualization of Pathways and Workflows

Signaling Pathway

The neuroprotective effects of 8-amino-1,4-benzoxazine derivatives are often associated with the activation of antioxidant signaling pathways. The Nrf2-HO-1 pathway is a key regulator of the cellular antioxidant response.

Nrf2_HO1_Pathway cluster_stress Oxidative Stress cluster_compound Compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., L-HCA) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Benzoxazine 8-Amino-1,4-Benzoxazine Derivative Benzoxazine->Keap1_Nrf2 promotes dissociation Nrf2_d Nrf2 (dissociated) Keap1_Nrf2->Nrf2_d dissociates Keap1_d Keap1 Nrf2_n Nrf2 Nrf2_d->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription NQO1 NQO1 ARE->NQO1 activates transcription Neuroprotection Neuroprotection HO1->Neuroprotection contributes to NQO1->Neuroprotection contributes to

Caption: Nrf2-HO-1 signaling pathway in neuroprotection.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the neuroprotective activity of the compounds.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_neuroprotection Neuroprotection Assay Cell_Culture_C Neuronal Cell Culture Compound_Treatment_C Treat with Derivatives Cell_Culture_C->Compound_Treatment_C Incubation_C 24-48h Incubation Compound_Treatment_C->Incubation_C Viability_Assay_C MTT & LDH Assays Incubation_C->Viability_Assay_C Data_Analysis_C Determine MTC & TC50 Viability_Assay_C->Data_Analysis_C Cell_Culture_N Neuronal Cell Culture Pre_treatment_N Pre-treat with Derivatives Cell_Culture_N->Pre_treatment_N Toxin_Addition_N Add L-HCA Pre_treatment_N->Toxin_Addition_N Incubation_N 24h Incubation Toxin_Addition_N->Incubation_N Viability_Assay_N MTT Assay Incubation_N->Viability_Assay_N Data_Analysis_N Calculate % Neuroprotection & EC50 Viability_Assay_N->Data_Analysis_N

Caption: In vitro neuroprotection evaluation workflow.

References

Application Notes and Protocols: LDL Oxidation Assay for Determining Antioxidant Activity of Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of low-density lipoprotein (LDL) is a critical initiating event in the pathogenesis of atherosclerosis, a leading cause of cardiovascular disease. Oxidized LDL (oxLDL) contributes to endothelial dysfunction, inflammation, and foam cell formation within the arterial wall. Consequently, inhibiting LDL oxidation is a promising therapeutic strategy for the prevention and treatment of atherosclerosis. Benzoxazolone derivatives have emerged as a class of compounds with diverse biological activities, including antioxidant potential. This document provides detailed application notes and protocols for utilizing the LDL oxidation assay to evaluate the antioxidant efficacy of novel benzoxazolone derivatives.

Principle of the Assay

The susceptibility of LDL to oxidation can be assessed in vitro by exposing isolated LDL to an oxidizing agent and monitoring the formation of oxidation products over time. The antioxidant activity of a test compound, such as a benzoxazolone derivative, is determined by its ability to delay or inhibit this oxidation process. Common methods for inducing LDL oxidation include the use of copper ions (Cu²⁺) or a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[1][2] The progression of oxidation is typically monitored by measuring the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).[3][4]

The kinetics of LDL oxidation generally exhibit three phases: a lag phase, a propagation phase, and a decomposition phase.[4][5] The lag phase represents the period where endogenous antioxidants within the LDL particle are consumed. The length of the lag phase is a key indicator of the resistance of LDL to oxidation.[5][6][7] Antioxidant compounds, like certain benzoxazolone derivatives, can extend this lag phase.

Key Parameters for Evaluating Antioxidant Activity

  • Lag Time: The time required for the initiation of rapid lipid peroxidation. A longer lag time indicates greater antioxidant protection.[6][7]

  • Oxidation Rate: The rate of formation of oxidation products during the propagation phase. A lower oxidation rate suggests a slowing of the oxidative process.

  • IC₅₀ (Inhibitory Concentration 50%): The concentration of the test compound required to inhibit LDL oxidation by 50%. This is a measure of the potency of the antioxidant.

Experimental Protocols

Isolation of Low-Density Lipoprotein (LDL)

LDL can be isolated from fresh human plasma using several methods, including sequential ultracentrifugation or precipitation techniques.[4]

Materials:

  • Human plasma (collected with EDTA)

  • LDL Precipitation Reagent (e.g., heparin-citrate)[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Protocol:

  • Collect fresh human blood in tubes containing EDTA and centrifuge at 1000 x g for 10 minutes at 4°C to obtain plasma.[9]

  • To 200 µL of plasma, add 200 µL of LDL Precipitation Solution and mix well.[9]

  • Incubate the mixture at room temperature for 5 minutes to allow for LDL precipitation.[9]

  • Centrifuge at 2000 x g for 20 minutes. A pellet of LDL should be visible.[9]

  • Carefully aspirate and discard the supernatant.

  • Resuspend the LDL pellet in an appropriate volume of PBS.

  • Determine the protein concentration of the isolated LDL using a standard protein assay (e.g., Bradford or BCA assay).

Copper-Mediated LDL Oxidation Assay (Conjugated Diene Method)

This is the most common method for assessing the antioxidant properties of compounds.[10] It monitors the formation of conjugated dienes, which are early products of lipid peroxidation, by measuring the increase in absorbance at 234 nm.[3][11][12]

Materials:

  • Isolated LDL (standardized to a final concentration of 50-100 µg/mL)

  • Copper (II) sulfate (CuSO₄) solution (freshly prepared in PBS, final concentration 5-10 µM)

  • Benzoxazolone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Protocol:

  • In a quartz cuvette, mix the isolated LDL, the benzoxazolone derivative at various concentrations, and PBS to a final volume of 1 mL. Include a control with no test compound and a blank containing only PBS.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the oxidation by adding CuSO₄ solution.

  • Immediately start monitoring the change in absorbance at 234 nm every 5-10 minutes for several hours.

  • Plot the absorbance at 234 nm against time to generate the oxidation curve.

  • Determine the lag time as the intercept of the tangent of the propagation phase with the initial absorbance baseline.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[4][13]

Materials:

  • Oxidized LDL samples (from the copper-mediated oxidation assay)

  • Thiobarbituric acid (TBA) solution (0.78% aqueous solution)[4]

  • Acetic acid (20%, pH 3.5)[4]

  • MDA standard for calibration curve

  • Spectrophotometer or plate reader

Protocol:

  • At different time points during the LDL oxidation, take aliquots of the reaction mixture.

  • To each sample, add 0.5 mL of 20% acetic acid (pH 3.5) and 0.5 mL of 0.78% aqueous TBA solution.[4]

  • Heat the samples at 95°C for 45 minutes.[4]

  • Cool the samples and centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.[4]

  • Measure the absorbance of the supernatant at 532 nm.[4][14]

  • Quantify the amount of MDA produced by comparing the absorbance to a standard curve prepared with MDA. Results are typically expressed as nmol MDA/mg LDL protein.[4]

Data Presentation

The antioxidant activity of different benzoxazolone derivatives can be compared by summarizing the key parameters in a table.

Table 1: Antioxidant Activity of Benzoxazolone Derivatives in Copper-Mediated LDL Oxidation

CompoundConcentration (µM)Lag Time (min)% Increase in Lag TimeOxidation Rate (Abs/min)% Inhibition of Oxidation RateIC₅₀ (µM)
Control (No Compound)-6000.0150-
Benzoxazolone A590500.01033.37.5
Benzoxazolone B51201000.00753.34.2
Phenolic Compound 13 5 150 150 Not ReportedNot ReportedNot Reported
Phenolic Compound 14b 5 192 220 Not ReportedNot ReportedNot Reported
Trolox (Reference)51802000.00566.72.8

Note: Data for Phenolic Compounds 13 and 14b are adapted from a study by C. Gressier et al., where antioxidant activity was expressed as a ratio (R) of the lag time with the compound to the control lag time.[1] For this table, the ratios (2.5 and 3.2, respectively) were multiplied by a hypothetical control lag time of 60 minutes to illustrate the concept. More comprehensive studies are needed to generate directly comparable data.

Visualizing Experimental Workflows and Pathways

LDL Oxidation and Antioxidant Intervention

The following diagram illustrates the process of LDL oxidation and the points at which antioxidants can intervene.

LDL_Oxidation_Pathway cluster_0 LDL Particle cluster_1 Oxidative Stress cluster_2 Oxidation Process cluster_3 Antioxidant Intervention LDL Native LDL PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPeroxidation Lipid Peroxidation (Conjugated Dienes) LDL->LipidPeroxidation Antioxidants Endogenous Antioxidants (e.g., Vit E) Antioxidants->LipidPeroxidation Inhibition Oxidants Oxidizing Agents (Cu²⁺, AAPH) Oxidants->LipidPeroxidation Initiation OxLDL Oxidized LDL (oxLDL) LipidPeroxidation->OxLDL Propagation Benzoxazolones Benzoxazolone Derivatives Benzoxazolones->Oxidants Scavenging Benzoxazolones->LipidPeroxidation Inhibition

Caption: LDL oxidation pathway and points of antioxidant intervention.

Experimental Workflow for LDL Oxidation Assay

This diagram outlines the key steps in performing the LDL oxidation assay to screen benzoxazolone derivatives.

LDL_Assay_Workflow start Start isolate_ldl 1. Isolate LDL from Human Plasma start->isolate_ldl prepare_reagents 2. Prepare Reagents (CuSO₄, Test Compounds) isolate_ldl->prepare_reagents setup_assay 3. Set up Assay Plate/Cuvettes (LDL, Compound, PBS) prepare_reagents->setup_assay initiate_oxidation 4. Initiate Oxidation (Add CuSO₄) setup_assay->initiate_oxidation monitor_absorbance 5. Monitor Absorbance at 234 nm (37°C) initiate_oxidation->monitor_absorbance data_analysis 6. Data Analysis (Plot Curves, Calculate Lag Time) monitor_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the LDL oxidation antioxidant assay.

Conclusion

The LDL oxidation assay is a robust and reproducible method for evaluating the antioxidant potential of benzoxazolone derivatives. By measuring parameters such as the extension of the lag time and the reduction in the oxidation rate, researchers can effectively screen and rank compounds for their ability to protect LDL from oxidative modification. This information is invaluable for the rational design and development of novel therapeutic agents aimed at preventing atherosclerosis and related cardiovascular diseases. The detailed protocols and data presentation formats provided herein offer a standardized approach for conducting these critical preclinical evaluations.

References

Application Notes and Protocols for the Synthesis of Lignin-Based Benzoxazines with Enhanced Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of lignin-based benzoxazine resins, focusing on strategies to enhance their thermal stability. The utilization of lignin, an abundant and renewable biopolymer, as a precursor for high-performance thermosets like polybenzoxazines presents a sustainable alternative to petroleum-based materials.[1][2] Lignin's inherent aromatic structure contributes to the high thermal stability and char yield of the resulting polymers, making them suitable for applications requiring flame retardancy and high-temperature resistance.[3][4][5][6]

Introduction to Lignin-Based Benzoxazines

Polybenzoxazines are a class of phenolic resins known for their near-zero volumetric shrinkage during curing, low water absorption, excellent thermal stability, and high char yield.[6] The synthesis of benzoxazine monomers typically involves the Mannich condensation reaction of a phenol, a primary amine, and formaldehyde.[1] By replacing conventional petroleum-derived phenols with lignin, a bio-based polymer with a complex phenolic structure, it is possible to create sustainable benzoxazine resins with enhanced thermomechanical properties.[2][7]

The incorporation of lignin into the benzoxazine network can be achieved through two main approaches: as a blend with conventional benzoxazine monomers or by chemically modifying the lignin structure to introduce oxazine rings.[2][6][8] The latter approach, which is the focus of these notes, results in a more integrated and thermally stable network.

Enhancing Thermal Stability

The thermal stability of lignin-based polybenzoxazines is influenced by several factors:

  • Lignin Source and Purity: The type of lignin (e.g., organosolv, Kraft) and its purity can affect the number of reactive phenolic sites available for benzoxazine formation.[2][7]

  • Phenolation: An acid-catalyzed phenolation step can be employed to increase the number of phenolic hydroxyl groups on the lignin structure with open ortho positions, which is a prerequisite for oxazine ring formation.[3][4][5] This modification leads to a higher degree of benzoxazine functionalization and, consequently, a more crosslinked and thermally stable polymer.[2]

  • Choice of Amine: The structure of the primary amine used in the synthesis plays a crucial role in determining the properties of the final polymer. Aromatic amines generally impart higher thermal stability compared to aliphatic amines. The use of diamines can also introduce additional crosslinking points.[2]

  • Curing Process: The curing temperature and time affect the extent of the ring-opening polymerization of the oxazine rings, which in turn influences the final thermal and mechanical properties of the polybenzoxazine.[9]

Data Presentation: Thermal Properties of Lignin-Based Polybenzoxazines

The following table summarizes the key thermal properties of various lignin-based polybenzoxazines as reported in the literature. This data highlights the significant improvement in thermal stability achieved by incorporating lignin into the benzoxazine structure.

Lignin Type / ModificationAmine UsedCuring Temperature (°C)5% Weight Loss Temp (Td5, °C)Char Yield at 800°C (%)Reference
Phenolated Organosolv LigninAniline~180~350~50[3],[4],[5]
Phenolated Organosolv LigninPropargylamine~180~360~50[3],[4],[5]
Liquefied Empty Fruit BunchFurfurylamine (1:1:1 ratio)238-47[9]
Liquefied Empty Fruit BunchFurfurylamine (1:1:2 ratio)215-43[9]
Kraft Lignin Blend (10 wt%)--Higher than pure PBzIncreased with lignin content[10]
Organosolv-like LigninAniline-~320~55[2]
Phenolated Organosolv-like LigninAniline-~330~60[2]

Experimental Protocols

Protocol for Phenolation of Lignin

This protocol describes the acid-catalyzed phenolation of lignin to increase the number of reactive phenolic sites.[3][4][5]

Materials:

  • Organosolv lignin

  • Phenol

  • Sulfuric acid (concentrated)

  • Methanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve organosolv lignin in an excess of phenol.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 100-120°C and stir for 4-6 hours under a nitrogen atmosphere with a condenser attached.

  • After cooling to room temperature, precipitate the phenolated lignin by adding the reaction mixture dropwise into a stirred solution of methanol or diethyl ether.

  • Filter the precipitate and wash thoroughly with methanol or diethyl ether to remove unreacted phenol and the acid catalyst.

  • Dry the phenolated lignin in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Characterize the product using FTIR and NMR spectroscopy to confirm the increased phenolic hydroxyl content.

Protocol for Synthesis of Lignin-Based Benzoxazine Monomers

This protocol details the Mannich condensation reaction for the synthesis of lignin-based benzoxazine monomers.[3][9][11]

Materials:

  • Phenolated lignin (from Protocol 4.1) or unmodified lignin

  • A primary amine (e.g., aniline, furfurylamine)

  • Paraformaldehyde

  • 1,4-Dioxane or a similar solvent

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

Procedure:

  • Dissolve the lignin (phenolated or unmodified) in 1,4-dioxane in a round-bottom flask.

  • Add the primary amine to the solution and stir until fully dissolved.

  • Add paraformaldehyde to the mixture. The molar ratio of phenolic hydroxyl groups in lignin to amine to paraformaldehyde is typically 1:1:2.

  • Heat the reaction mixture to reflux (around 80-100°C) and stir for 4-8 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the lignin-based benzoxazine monomer by pouring the reaction mixture into a non-solvent like cold water or diethyl ether.

  • Filter the precipitate and wash it several times with the non-solvent to remove unreacted starting materials.

  • Dry the product in a vacuum oven at a low temperature (e.g., 40°C) to obtain the solid benzoxazine monomer.

  • Confirm the formation of the oxazine ring using FTIR spectroscopy (characteristic peaks around 940 cm⁻¹) and NMR spectroscopy.[4]

Protocol for Curing of Lignin-Based Benzoxazine Monomers

This protocol describes the thermal curing of the synthesized benzoxazine monomers to form a crosslinked polybenzoxazine network.

Materials:

  • Lignin-based benzoxazine monomer (from Protocol 4.2)

  • Mold (e.g., aluminum or silicone)

  • Programmable oven or hot press

Procedure:

  • Place the lignin-based benzoxazine monomer powder into a suitable mold.

  • Heat the monomer in a programmable oven or hot press using a stepwise curing schedule. A typical curing profile might be:

    • 150°C for 1 hour

    • 180°C for 2 hours

    • 200°C for 1 hour

    • (Optional) Post-curing at a higher temperature (e.g., 220°C) for 1 hour to ensure complete polymerization.

  • The specific temperatures and durations should be optimized based on DSC analysis of the monomer to ensure complete ring-opening polymerization.[4][9]

  • Allow the cured polybenzoxazine to cool down slowly to room temperature to avoid thermal stress and cracking.

  • The resulting solid thermoset can then be subjected to thermal and mechanical characterization.

Protocol for Thermal Characterization

Thermogravimetric Analysis (TGA):

  • Place a small amount of the cured polybenzoxazine sample (5-10 mg) into a TGA crucible.

  • Heat the sample from room temperature to 800-1000°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature to determine the onset of degradation (Td5) and the char yield at high temperatures.[3][9]

Differential Scanning Calorimetry (DSC):

  • To determine the curing behavior of the monomer, place a small amount of the uncured benzoxazine monomer (5-10 mg) into a DSC pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) to observe the exothermic peak corresponding to the ring-opening polymerization.[12] This provides information on the curing temperature range.

  • To determine the glass transition temperature (Tg) of the cured polymer, subject a sample of the cured polybenzoxazine to a heat-cool-heat cycle in the DSC. The Tg is observed as a step change in the heat flow curve.[8]

Visualizations

Synthesis_Workflow cluster_lignin_modification Lignin Modification (Optional) cluster_synthesis Benzoxazine Synthesis cluster_curing Curing and Characterization Lignin Raw Lignin Phenolation Acid-Catalyzed Phenolation Lignin->Phenolation Phenol, H+ Phenolated_Lignin Phenolated Lignin Phenolation->Phenolated_Lignin Mannich_Condensation Mannich Condensation Phenolated_Lignin->Mannich_Condensation Amine Primary Amine Amine->Mannich_Condensation Formaldehyde Paraformaldehyde Formaldehyde->Mannich_Condensation Lignin_Bz Lignin-Based Benzoxazine Monomer Mannich_Condensation->Lignin_Bz Curing Thermal Curing (Ring-Opening Polymerization) Lignin_Bz->Curing Heat Polybenzoxazine Lignin-Based Polybenzoxazine Curing->Polybenzoxazine Characterization Thermal Analysis (TGA, DSC) Polybenzoxazine->Characterization Mannich_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Steps cluster_product Product Lignin_Phenol Lignin Phenolic Unit (with ortho position) Mannich_Base Formation of Mannich Base Lignin_Phenol->Mannich_Base Amine Primary Amine (R-NH2) Aminomethylation Formation of N,N-dihydroxymethyl amine Amine->Aminomethylation Formaldehyde Formaldehyde (CH2O) Formaldehyde->Aminomethylation Oxazine_Ring Oxazine Ring Formation on Lignin Backbone Formaldehyde->Oxazine_Ring Aminomethylation->Mannich_Base Mannich_Base->Oxazine_Ring Ring_Opening_Polymerization Monomer Lignin-Bz Monomer Initiation Initiation (Heat) Monomer->Initiation Propagation Propagation Initiation->Propagation Propagation->Propagation Chain Growth Termination Termination/ Crosslinking Propagation->Termination Network Crosslinked Polybenzoxazine Network Termination->Network

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives and improving reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Verify the optimal temperature for your specific synthetic route. Some reactions require heating to reflux, while others proceed at room temperature.[1][2] For the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, an optimal temperature of 45-50°C was found to be effective.[1]
Incorrect Solvent The choice of solvent is critical and highly dependent on the synthetic pathway.[2] Toluene, ethanol, and acetonitrile have been successfully used.[1][2][3] For instance, a study found that a toluene/ethanol mixture provided the best conditions for the synthesis of certain benzoxazine monomers.[4]
Inefficient Catalyst Ensure the catalyst is active and used in the correct amount. Common catalysts include copper (Cu(I)), palladium (Pd), and chiral phosphoric acids (CPA).[2][5] For example, Cu(I)-catalyzed intramolecular C-N cyclization is a key step in some efficient synthetic routes.[5]
Poor Quality Starting Materials Impurities in starting materials can interfere with the reaction. Use high-purity reagents and ensure they have not degraded. The electronic and steric properties of substituents on the starting materials can significantly impact reactivity.[2]
Side Reactions and Byproduct Formation The formation of oligomeric or polymeric species is a common issue, particularly in one-pot Mannich reactions at high temperatures.[6] Consider a two-step or three-step Mannich reaction to minimize byproducts.[6] Side reactions can also occur during the synthesis of benzoxazine monomers from diamines, leading to gelation.[7]
Incorrect Reaction Time Reaction times can vary from a few hours to several days.[2] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time for product formation and to avoid degradation. One study optimized a reaction time from 20 hours down to 4 hours without a significant decrease in conversion and selectivity.[3]

Issue 2: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Presence of Oligomeric Byproducts These byproducts can be difficult to separate from the desired product. Optimize the reaction conditions (e.g., temperature, reaction time) to minimize their formation.[6]
Co-elution with Starting Materials If the product has a similar polarity to the starting materials, purification by column chromatography can be challenging. Adjust the solvent system for chromatography to improve separation.
Product Instability Some benzoxazine derivatives may be unstable under certain conditions. Avoid prolonged exposure to strong acids or bases during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3,4-dihydro-1,4-benzoxazine derivatives?

A1: Common methods include the Mannich reaction (one-pot, two-step, or three-step), which involves the condensation of a phenol, an amine, and formaldehyde.[6] Other efficient routes involve the Lewis acid-catalyzed ring-opening of activated aziridines followed by a copper(I)-catalyzed intramolecular C-N cyclization[5], and palladium-catalyzed tandem allylic substitution reactions.[5] A catalyst-free, one-pot, multicomponent strategy has also been developed.[8]

Q2: How do substituents on the starting materials affect the reaction yield?

A2: The electronic and steric properties of substituents on the aromatic rings of the starting materials can significantly influence reactivity.[2] For example, electron-withdrawing groups on the aryl ring in some reactions can favor the formation of a dihydro intermediate by diminishing the availability of lone pair electrons on the nitrogen required for a subsequent elimination step.[9]

Q3: What catalysts are effective for this synthesis, and how do I choose the right one?

A3: The choice of catalyst depends on the specific reaction. Copper(I) iodide (CuI) and palladium catalysts like Pd(PPh₃)₄ are used in certain pathways.[2] Chiral phosphoric acids can catalyze transition-metal-free syntheses, yielding chiral 2H-1,4-benzoxazines with high enantioselectivity.[5] The specific synthetic protocol you are following will typically specify the most effective catalyst.

Q4: What are typical yields for the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives?

A4: Yields can vary widely depending on the synthetic route and substrates used. Some modern methods report excellent yields. For example, a one-pot, multicomponent synthesis has been reported to produce yields ranging from 41-92%.[8] A synthetic route for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine achieved a yield of up to 92.5% under optimized conditions.[1]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine Synthesis [1]

ParameterConditionYield
Solvent Toluene92.5%
Reaction Temperature 45-50°C92.5%
Stirring Time 15 h92.5%
Pressure 2.0 MPa92.5%

Experimental Protocols

Protocol 1: One-Pot, Multicomponent Synthesis of Substituted 3,4-Dihydro-2H-benzo[b][6][10]oxazines [8]

This protocol describes a catalyst-free, mild, one-pot synthesis.

  • Reactant Mixture: In a round-bottom flask, combine the primary amine (1 mmol), salicylaldehyde/substituted salicylaldehyde (1 mmol), and K₂CO₃ (2 mmol) in ethanol (5 mL).

  • Stirring: Stir the reaction mixture at room temperature for 10-15 minutes.

  • Addition of Phenacyl Bromide: Add phenacyl bromide/substituted phenacyl bromide (1 mmol) to the mixture.

  • Reaction: Continue stirring at room temperature for the time specified by monitoring the reaction with TLC.

  • Work-up: After completion, add water to the reaction mixture and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel using an ethyl acetate-hexane solvent system.

Visualizations

Experimental_Workflow General Experimental Workflow for Synthesis prep Reactant Preparation (Phenol, Amine, Aldehyde, etc.) reaction Reaction Setup (Solvent, Catalyst, Temperature) prep->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield decision decision issue issue start Low or No Product Yield check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Quality & Stoichiometry check_conditions->check_reagents check_catalyst Examine Catalyst Activity check_reagents->check_catalyst check_byproducts Analyze for Side Products (TLC, NMR of crude) check_catalyst->check_byproducts optimize Systematically Optimize Conditions check_byproducts->optimize

Caption: A logical flowchart for troubleshooting low product yield in synthesis.

References

Technical Support Center: Reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one.

Problem IDIssue DescriptionPotential CausesSuggested Solutions
RED-001 No or low conversion of starting material 1. Inactive reducing agent.2. Insufficient equivalents of reducing agent.3. Reaction temperature is too low.4. Poor quality of solvent (e.g., presence of moisture).5. Incompatible functional groups on the substrate.1. Use a fresh bottle of the reducing agent or titrate to determine its activity.2. Increase the equivalents of the reducing agent (e.g., for borane-THF, use at least 3 equivalents).3. Gradually warm the reaction to room temperature or gently heat to 40-50°C if using borane-THF.[1]4. Use anhydrous solvents.5. Protect sensitive functional groups if necessary.
RED-002 Formation of multiple unidentified byproducts 1. Over-reduction of the aromatic ring.2. Reaction with the hydroxyl group.3. Decomposition of starting material or product.4. Side reactions due to reactive intermediates.1. Use a milder reducing agent or optimize reaction conditions (lower temperature, shorter reaction time).2. Consider protecting the phenolic hydroxyl group prior to reduction.3. Ensure the reaction is performed under an inert atmosphere and monitor the reaction progress closely by TLC.4. Control the rate of addition of the reducing agent, especially at low temperatures.
RED-003 Difficulty in isolating the desired product 1. Formation of a stable complex with the reducing agent's byproduct (e.g., borane-amine complex).2. Emulsion formation during aqueous work-up.3. Product is highly polar and water-soluble.1. For borane reductions, quench the reaction with methanol, followed by an acidic work-up to break the amine-borane complex.[1]2. Add brine or a small amount of a different organic solvent to break the emulsion.3. Use a continuous liquid-liquid extractor or saturate the aqueous layer with salt before extraction.
RED-004 Inconsistent reaction yields 1. Variability in the quality of the starting material.2. Inconsistent reaction setup and conditions.3. Issues with the work-up and purification process.1. Ensure the purity of the 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one before starting the reaction.2. Maintain consistent temperature, stirring rate, and inert atmosphere for each run.3. Standardize the work-up and purification protocol.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is recommended for the reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one?

A1: Borane-tetrahydrofuran complex (BH3-THF) is a documented and effective reagent for this transformation, providing the desired 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol in quantitative yield.[3] Lithium aluminum hydride (LiAlH4) is a powerful reducing agent for lactams and could also be effective, though conditions would need to be carefully controlled to avoid side reactions. Sodium borohydride (NaBH4) is generally not strong enough to reduce lactams unless an activating agent is used.

Q2: What is the detailed experimental protocol for the reduction using borane-THF?

A2: The following protocol has been reported to give a quantitative yield of 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol:

  • Dissolve 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a 1 M solution of borane-THF complex in THF (3 equivalents) dropwise over 5 minutes.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and carefully quench the excess borane by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Extract the crude product with ethyl acetate. The organic layer can then be washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.[3]

Q3: Are there any specific safety precautions I should take when working with borane-THF?

A3: Yes, borane-THF is a flammable and moisture-sensitive reagent. It should be handled under an inert atmosphere. The quenching process with methanol is exothermic and generates hydrogen gas, so it must be done slowly and in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use Sodium Borohydride (NaBH4) for this reduction?

A4: Standard sodium borohydride is generally not reactive enough to reduce lactams.[4] However, its reactivity can be enhanced by using it in combination with activating agents such as triflic anhydride or Cp2ZrHCl, which may allow for the reduction of secondary lactams.[5] The feasibility and conditions for the reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one with activated NaBH4 would require experimental investigation.

Q5: How does the presence of the hydroxyl group affect the reduction?

A5: The acidic proton of the phenolic hydroxyl group can react with hydride-based reducing agents, consuming at least one equivalent of the reagent. With strong reducing agents like LiAlH4, this can lead to the formation of a lithium phenoxide. While borane is known to be chemoselective for carboxylic acids and amides over other functional groups, the acidic proton will still react.[6] It is important to use a sufficient excess of the reducing agent to account for this.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one.

Reducing AgentSolventTemperatureReaction TimeYield (%)Reference
Borane-THF complexTHF0°C to RTOvernightQuantitative[3]

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a general workflow for the reduction and a logical approach to troubleshooting common issues.

Reduction_Troubleshooting Troubleshooting Workflow for the Reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one start Start: Set up Reduction Reaction monitor Monitor Reaction by TLC start->monitor complete Reaction Complete? monitor->complete workup Perform Aqueous Work-up complete->workup Yes no_reaction Issue: No/Low Conversion complete->no_reaction No isolate Isolate and Purify Product workup->isolate byproducts Issue: Multiple Byproducts workup->byproducts If TLC shows impurities isolation_issue Issue: Difficult Isolation workup->isolation_issue If emulsion or poor extraction end End: Characterize Product isolate->end check_reagent Check Reducing Agent Activity & Equivalents no_reaction->check_reagent check_conditions Verify Reaction Conditions (Temp, Solvent) no_reaction->check_conditions check_reagent->start Adjust & Retry check_conditions->start Adjust & Retry optimize_conditions Optimize Conditions (Lower Temp, Slower Addition) byproducts->optimize_conditions protect_group Consider Protecting Hydroxyl Group byproducts->protect_group optimize_conditions->start Adjust & Retry protect_group->start Adjust & Retry modify_workup Modify Work-up (e.g., Acidic Quench, Brine) isolation_issue->modify_workup modify_workup->workup Apply & Continue

Caption: Troubleshooting workflow for the reduction experiment.

References

Technical Support Center: Optimizing Cu(I)-Catalyzed Intramolecular C-N Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Cu(I)-catalyzed intramolecular C-N cyclization reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of Cu(I)-catalyzed intramolecular C-N cyclization reactions.

Low or No Product Yield

Question: My reaction shows low or no conversion to the desired cyclized product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_start Start cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low/No Yield Observed Check_Catalyst Verify Cu(I) source purity and oxidation state. Consider in situ reduction of Cu(II). Start->Check_Catalyst Check_Ligand Confirm ligand integrity and purity. Check_Catalyst->Check_Ligand Check_Base Ensure base is dry and of appropriate strength/solubility. Check_Ligand->Check_Base Check_Solvent Use anhydrous, degassed solvent. Check_Base->Check_Solvent Optimize_Temp Screen a range of temperatures. High temperatures can cause degradation. Check_Solvent->Optimize_Temp Optimize_Concentration Vary substrate concentration. High dilution can favor intramolecular cyclization. Optimize_Temp->Optimize_Concentration Inert_Atmosphere Ensure rigorous exclusion of oxygen. Optimize_Concentration->Inert_Atmosphere Homocoupling Analyze for substrate homocoupling (dimerization). Inert_Atmosphere->Homocoupling Ligand_Arylation Check for ligand arylation as a side product. Homocoupling->Ligand_Arylation Reduction Look for reduction of the halide. Ligand_Arylation->Reduction

Caption: A workflow for troubleshooting low or no yield in Cu(I)-catalyzed C-N cyclization.

Detailed Checklist:

  • Catalyst Activity:

    • Cu(I) Source: Ensure the quality of the Cu(I) salt (e.g., CuI, CuBr, CuOTf). Cu(I) salts can oxidize to the less active Cu(II) state upon storage. It is advisable to use freshly purchased or properly stored catalyst.

    • In situ Reduction: If using a Cu(II) precursor, ensure the reducing agent is effective under the reaction conditions. Some reactions can proceed with Cu(II) salts, which are reduced in situ by a nucleophile in the presence of a base.[1]

  • Ligand Selection and Integrity:

    • Ligand Choice: The choice of ligand is crucial. Common ligands include diamines, phenanthrolines, and amino acids.[2] The ligand's steric and electronic properties must be appropriate for the substrate. For sterically hindered substrates, specialized ligands may be necessary.[3][4]

    • Ligand Degradation: Check for ligand degradation, such as N-arylation, which can consume the ligand and deactivate the catalyst.[5][6]

  • Base Selection and Quality:

    • Base Strength and Solubility: The base plays a critical role in the catalytic cycle. The choice between soluble organic bases (e.g., DBU) and insoluble inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.[7] The particle size and quality of inorganic bases can affect reaction kinetics.[6]

    • Anhydrous Conditions: Ensure the base is anhydrous, as water can interfere with the reaction.

  • Solvent and Atmosphere:

    • Solvent Choice: Common solvents include toluene, dioxane, and DMSO. The solvent can influence the solubility of the catalyst and base, as well as the reaction rate.[5]

    • Inert Atmosphere: Copper-catalyzed reactions are often sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that the solvent is properly degassed.

  • Reaction Temperature and Concentration:

    • Temperature Optimization: The optimal temperature can vary significantly. While some modern systems work at room temperature, many require heating.[8][9] Excessive heat can lead to catalyst decomposition or side reactions.

    • Concentration: For intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.

Formation of Side Products

Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I suppress them?

Answer: The formation of side products can compete with the desired intramolecular cyclization. Identifying the major side products is key to addressing the issue.

Common Side Products and Mitigation Strategies:

Side ProductPotential CauseMitigation Strategy
Substrate Homocoupling (Dimerization) High catalyst loading, high temperature, or inappropriate ligand.Reduce catalyst loading, lower the reaction temperature, or screen different ligands.
Ligand Arylation The ligand itself acts as a nucleophile.Use more sterically hindered ligands or ligands less prone to arylation.[5][6]
Reduction of Aryl Halide Presence of a reducing agent or certain reaction conditions.Ensure the absence of adventitious reducing agents and optimize the reaction conditions.
Intermolecular C-N Coupling High substrate concentration.Perform the reaction under high dilution conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ligand in Cu(I)-catalyzed C-N cyclization?

A1: The ligand plays several critical roles in the catalytic cycle:

  • Solubilizes the Copper Salt: Ligands help to dissolve the copper salt in the organic solvent, creating a homogeneous catalytic system.

  • Stabilizes the Cu(I) Oxidation State: Ligands can prevent the disproportionation of Cu(I) to Cu(0) and Cu(II), thus maintaining the concentration of the active catalyst.

  • Modulates the Reactivity of the Catalyst: The electronic and steric properties of the ligand influence the reactivity of the copper center, affecting the rates of oxidative addition and reductive elimination.[5] A wide variety of ligands have been developed, including diamines, phenanthrolines, α-amino acids, and 1,3-diketones.[2]

Q2: How do I choose the right copper source?

A2: Cu(I) salts such as CuI, CuBr, and CuOTf are most commonly used as they are typically the active catalytic species.[10] Cu(II) salts like Cu(OAc)₂ or CuCl₂ can also be used, as they can be reduced in situ to Cu(I).[1] The choice of counter-ion can sometimes influence the reaction, so screening different copper salts is advisable during optimization.

Q3: What is the effect of the base on the reaction?

A3: The base is essential for deprotonating the nitrogen nucleophile, allowing it to coordinate to the copper center. The choice of base can significantly impact the reaction.[7]

  • Inorganic Bases: (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are commonly used. Their solubility can be a critical factor, with less soluble bases sometimes leading to slower but cleaner reactions.[6][7]

  • Organic Bases: (e.g., DBU, DIPEA) offer better solubility but can sometimes lead to different side reactions.

Q4: What are typical starting points for reaction conditions?

A4: A general starting point for optimizing a Cu(I)-catalyzed intramolecular C-N cyclization is as follows. However, these conditions should be optimized for each specific substrate.

ParameterTypical Range
Cu(I) Source 5-10 mol%
Ligand 10-20 mol%
Base 2-3 equivalents
Solvent Toluene, Dioxane, DMSO
Temperature 80-120 °C
Concentration 0.01 - 0.1 M

Experimental Protocol Example:

A representative experimental protocol for a Cu(I)-catalyzed intramolecular C-N cyclization is as follows:

To an oven-dried reaction vessel is added the amino-halide substrate (1.0 equiv), CuI (0.1 equiv), the ligand (0.2 equiv), and the base (2.0 equiv). The vessel is sealed and evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The anhydrous, degassed solvent is then added via syringe. The reaction mixture is stirred at the desired temperature and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[11]

Logical Relationship of Reaction Components:

Reaction_Components cluster_reactants Reactants cluster_catalyst_system Catalytic System cluster_environment Environment cluster_product Outcome Substrate Amino-Halide Substrate Product Cyclized Product Substrate->Product Copper Cu(I) Source Ligand Ligand Copper->Ligand Forms active catalyst Copper->Product Ligand->Product Base Base Base->Substrate Deprotonates Nitrogen Base->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Caption: Interplay of components in a Cu(I)-catalyzed C-N cyclization reaction.

References

Technical Support Center: Purification of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Purification Troubleshooting Guide

This guide addresses common issues encountered during the purification of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

ProblemPotential Cause(s)Suggested Solution(s)
Product is an oil and does not solidify The product may be inherently an oil at room temperature. The presence of residual solvent or impurities can also prevent crystallization.Confirm if the pure product is expected to be a solid or an oil. One synthetic procedure reports the pure product as an oil[1]. If solidification is desired, attempt trituration with a non-polar solvent like hexanes or diethyl ether. Consider purification by column chromatography to remove impurities that may be inhibiting crystallization.
Low recovery after purification The product may be partially soluble in the washing or recrystallization solvents. The product may have adhered to the stationary phase during column chromatography.If using recrystallization, ensure the solvent has low solubility for the product at cold temperatures. Minimize the amount of solvent used. For column chromatography, select a more polar eluent to ensure complete elution from the column.
Product appears discolored (e.g., brown or yellow) The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities.[2] Residual starting materials or by-products may be colored.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating steps. Use degassed solvents. Consider treating a solution of the crude product with activated charcoal to remove colored impurities. Subsequent purification by column chromatography or recrystallization may be necessary.
Multiple spots on TLC after initial purification The initial purification step was insufficient to remove all impurities. The product may be degrading on the silica gel TLC plate.For column chromatography, optimize the solvent system to achieve better separation between the product and impurities. If degradation on silica is suspected, consider using a different stationary phase like alumina or a reversed-phase silica gel. For recrystallization, a different solvent system may be required.
Streaking on TLC plate The compound may be too polar for the chosen mobile phase, or it may be acidic. The sample may be overloaded on the TLC plate.Add a small amount of a polar solvent like methanol or a few drops of acetic or formic acid to the eluent to improve the spot shape.[3] Ensure the sample is sufficiently diluted before spotting on the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 3,4-Dihydro-2H-benzo[b]oxazin-6-ol?

The primary methods for purifying 3,4-Dihydro-2H-benzo[b]oxazin-6-ol and related benzoxazine monomers are liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurities present. For some synthetic routes, a simple extraction with a solvent like ethyl acetate may be sufficient to obtain the product in high purity.[1]

Q2: What are the likely impurities in my crude 3,4-Dihydro-2H-benzo[b]oxazin-6-ol?

While specific impurities depend heavily on the synthetic route, potential contaminants could include:

  • Unreacted Starting Materials: Such as 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one if the synthesis involves its reduction.

  • Reagents: For instance, residual reducing agents or their by-products.

  • Side-Products: In Mannich condensation-type syntheses of benzoxazines, oligomers can be a significant by-product.

  • Oxidation Products: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can form quinone-like structures.[2]

Q3: My crude product is a dark oil. What is the best first step for purification?

For a dark, oily crude product, a good initial step is to dissolve it in a suitable organic solvent like ethyl acetate or dichloromethane and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash. Drying the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrating it will give a partially purified product. If color persists, treatment with activated charcoal can be effective. This can then be followed by more rigorous purification like column chromatography.

Q4: Can you provide a starting point for a column chromatography protocol?

Yes, for a phenolic compound like 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, silica gel is a common stationary phase. A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.[3][4]

Example Protocol:

  • Slurry pack a silica gel column with your chosen solvent system.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute with the solvent system, gradually increasing the polarity if necessary (gradient elution). For example, starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing to 7:3 Hexanes:Ethyl Acetate.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Q5: What solvents are recommended for recrystallizing 3,4-Dihydro-2H-benzo[b]oxazin-6-ol?

Finding a suitable recrystallization solvent requires experimentation. The ideal solvent should dissolve the compound when hot but not when cold. For polar, phenolic compounds, common solvent systems include:

  • Ethanol or Methanol

  • Ethyl acetate/Hexanes

  • Acetone/Hexanes

  • Toluene

You can start by testing the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. A mixed solvent system, where the compound is dissolved in a good solvent and a poor solvent is added dropwise until turbidity appears, is often effective.

Experimental Workflow

Below is a generalized experimental workflow for the purification of a crude chemical product.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Aqueous Wash (e.g., NaHCO3, Brine) Dissolve->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate PurificationChoice Purity Check (TLC, NMR) Concentrate->PurificationChoice ColumnChrom Column Chromatography PurificationChoice->ColumnChrom Impurities Present Recrystallize Recrystallization PurificationChoice->Recrystallize Crystalline Solid PureProduct Pure Product PurificationChoice->PureProduct Sufficiently Pure ColumnChrom->PureProduct Impure Further Purification Needed ColumnChrom->Impure Recrystallize->PureProduct Recrystallize->Impure Impure->ColumnChrom Re-purify

References

Stability and storage guidelines for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol?

For optimal stability, the compound should be stored at room temperature, protected from light, and under an inert atmosphere, such as argon.[1][2] Following these guidelines, a shelf life of up to 1095 days has been suggested by suppliers.[2]

Q2: How sensitive is this compound to light and air?

The phenolic hydroxyl group in 3,4-Dihydro-2H-benzo[b]oxazin-6-ol makes it susceptible to oxidation, which can be accelerated by exposure to light and air.[3] Oxidation can lead to the formation of colored quinone-like structures.[3] Therefore, it is critical to store the compound in a tightly sealed container, preferably under an inert gas, and in a dark location or an amber vial.

Q3: What solvents are suitable for dissolving 3,4-Dihydro-2H-benzo[b]oxazin-6-ol for experiments?

While specific solubility data is not extensively detailed in the provided search results, benzoxazine derivatives are generally soluble in common organic solvents like DMSO, DMF, and alcohols. For aqueous buffers, solubility may be limited. It is recommended to prepare solutions fresh for each experiment. If storing solutions, they should be kept at a low temperature (e.g., -20°C), protected from light, and used as quickly as possible.

Q4: Are there any known incompatibilities for this compound?

Due to its chemical structure, 3,4-Dihydro-2H-benzo[b]oxazin-6-ol may be incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

Issue 1: The solid compound has changed color (e.g., turned pinkish or brown).

  • Possible Cause: This is a likely indicator of oxidation or degradation. The phenolic group is prone to oxidation, which can result in colored impurities.[3] This may have been caused by improper storage, such as prolonged exposure to air or light.

  • Recommended Action:

    • Verify the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR).

    • If the purity is compromised, it is recommended to use a fresh, uncompromised batch for your experiments to ensure data integrity.

    • Review your storage protocol to ensure the compound is sealed under an inert atmosphere and protected from light.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Degradation. If the compound has degraded, its effective concentration will be lower than expected, and degradation products could interfere with your assay.

  • Recommended Action 1: Check the appearance of your solid stock. If discoloration is observed, refer to "Issue 1". Prepare fresh solutions from a reliable stock for each experiment.

  • Possible Cause 2: Solution Instability. The compound may not be stable in your chosen solvent or buffer system over the duration of the experiment, especially under certain pH or temperature conditions. Phenolic compounds are generally more stable in acidic conditions.

  • Recommended Action 2: Perform a preliminary stability test of the compound in your experimental medium. Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to check for the appearance of degradation peaks.

Data and Protocols

Storage Condition Summary
ParameterRecommendationRationale
Temperature Room TemperatureRecommended by suppliers for long-term storage.[1][2]
Atmosphere Inert Gas (e.g., Argon)To prevent oxidation of the phenolic hydroxyl group.[1][2]
Light Protect from Light (e.g., Amber Vial, Dark Location)To prevent light-induced degradation.[1][2]
Container Tightly SealedTo prevent exposure to air and moisture.
Shelf Life ~1095 days (3 years)Under recommended conditions.[2]
General Protocol for Assessing Compound Stability in Solution

This is a general protocol to assess the stability of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol in a specific solvent or buffer.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the compound.

    • Dissolve it in the desired solvent (e.g., DMSO, Ethanol, or your experimental buffer) to a known concentration (e.g., 10 mM).

  • Incubation Conditions:

    • Aliquot the stock solution into several vials to represent different time points and conditions.

    • Store the vials under your typical experimental conditions (e.g., temperature, lighting). Include a control vial stored under ideal conditions (e.g., -20°C in the dark).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Analytical Method:

    • Use a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Develop an HPLC method that can separate the parent compound from potential degradants.

  • Analysis:

    • At each time point, inject a sample onto the HPLC system.

    • Record the peak area of the parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

  • Data Interpretation:

    • Plot the percentage of the compound remaining versus time to determine its stability profile under the tested conditions.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_solid Check physical appearance of solid compound start->check_solid is_discolored Is the solid discolored? check_solid->is_discolored purity_analysis Perform purity analysis (e.g., HPLC, LC-MS) is_discolored->purity_analysis Yes check_solution Investigate solution stability is_discolored->check_solution No use_fresh Use a fresh batch of compound and review storage protocol purity_analysis->use_fresh run_stability_test Run a time-course stability study in experimental buffer/solvent via HPLC check_solution->run_stability_test is_stable Is the compound stable in solution for experiment duration? run_stability_test->is_stable proceed Proceed with experiment, preparing fresh solutions is_stable->proceed Yes modify_protocol Modify protocol: - Prepare solutions immediately before use - Adjust buffer pH or temperature - Re-evaluate solvent choice is_stable->modify_protocol No DegradationPathway cluster_main Hypothetical Oxidative Degradation parent 3,4-Dihydro-2H-benzo[b]oxazin-6-ol (Phenol form) oxidizing_agent [ O ] (Air, Light) parent->oxidizing_agent intermediate Phenoxy Radical (Unstable Intermediate) oxidizing_agent->intermediate product Quinone-like Structures (Colored Degradation Products) intermediate->product Further Oxidation

References

Technical Support Center: Refinement of Enantioselective Synthesis of Chiral 2H-1,4-Benzoxazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of chiral 2H-1,4-benzoxazines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of chiral 2H-1,4-benzoxazines, focusing on two key methodologies: Iridium-Catalyzed Asymmetric Hydrogenation and Transition-Metal-Free Multicomponent Reactions.

Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkylidene 1,4-Benzoxazin-3-ones

Issue 1: Low Enantiomeric Excess (ee)

  • Question: My iridium-catalyzed hydrogenation yields the desired product, but the enantiomeric excess is consistently low. What are the potential causes and solutions?

  • Answer: Low enantioselectivity in this reaction can stem from several factors. A primary consideration is the purity and integrity of the chiral ligand and catalyst precursor. Impurities can significantly hinder the formation of the active catalytic species. Ensure that the chiral ligand, such as iPr-BiphPHOX, is of high purity and has been stored under inert conditions to prevent degradation.

    Another critical factor is the reaction setup. These reactions are often sensitive to air and moisture. All glassware should be rigorously dried, solvents must be anhydrous, and the reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    Finally, consider the catalyst loading. Insufficient catalyst may allow a non-selective background reaction to proceed, thereby reducing the overall enantioselectivity. It is advisable to screen different catalyst loadings to find the optimal concentration for your specific substrate.

Issue 2: Poor or Inconsistent Yield

  • Question: I am observing low and variable yields in my hydrogenation reaction. How can I improve the reaction's efficiency and reproducibility?

  • Answer: Inconsistent yields can often be traced back to incomplete reactions or side product formation. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. Extending the reaction time may not always be beneficial and can sometimes lead to product degradation.

    The quality of the hydrogen source is also paramount. Ensure you are using high-purity hydrogen gas. The pressure of the hydrogen can also be a critical parameter; optimizing the pressure may lead to improved yields.

    Substrate purity is another key aspect. Impurities in the starting 2-alkylidene 1,4-benzoxazin-3-one can interfere with the catalyst, leading to lower yields. Ensure your substrate is thoroughly purified before use.

Transition-Metal-Free Multicomponent Reaction

Issue 1: Low Diastereoselectivity (dr)

  • Question: In the multicomponent synthesis of chiral 2H-1,4-benzoxazines using a phosphonium salt catalyst, I am obtaining a poor diastereomeric ratio. How can I improve this?

  • Answer: Diastereoselectivity in this multicomponent reaction is highly dependent on the reaction conditions. The choice of base is critical; screening different bases such as organic amines (e.g., DIPEA, DBU) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can have a significant impact on the diastereomeric ratio.[1]

    The solvent also plays a crucial role. Solvents with different polarities can influence the transition state energies of the diastereomeric pathways. It is recommended to screen a range of solvents, from non-polar (e.g., toluene, mesitylene) to polar aprotic (e.g., THF, DCM), to identify the optimal medium for your specific substrates.[1]

    Temperature is another parameter that can be adjusted to improve diastereoselectivity. Running the reaction at lower temperatures often enhances selectivity, although it may require longer reaction times.

Issue 2: Formation of Multiple Side Products

  • Question: My multicomponent reaction is messy, with several side products observed by TLC and NMR. What are the likely causes and how can I obtain a cleaner reaction profile?

  • Answer: The formation of multiple products in a multicomponent reaction often points to issues with the reaction sequence or the stability of intermediates. The order of addition of reactants can be important. Ensure that the aldehyde and ortho-aminophenol have formed the corresponding imine before the addition of the α-halogenated ketone and the catalyst.

    The purity of the starting materials, particularly the aldehyde, is crucial. Aldehydes can be prone to oxidation or self-condensation, leading to unwanted side reactions. Using freshly distilled or purified aldehydes is recommended.

    The concentration of the reactants can also influence the reaction outcome. Running the reaction at a higher concentration might favor the desired multicomponent pathway over competing side reactions.

Frequently Asked Questions (FAQs)

  • Question: How is the enantiomeric excess (ee) of chiral 2H-1,4-benzoxazines typically determined?

  • Answer: The most common and reliable method for determining the enantiomeric excess of chiral 2H-1,4-benzoxazines is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

  • Question: What are some common chiral HPLC columns used for the separation of 2H-1,4-benzoxazine enantiomers?

  • Answer: Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IB), are frequently used and have shown good success in separating the enantiomers of 3,4-dihydro-2H-benzo[b][2][3]oxazine derivatives.[4]

  • Question: Can you provide a starting point for developing a chiral HPLC method for a new 2H-1,4-benzoxazine derivative?

  • Answer: A good starting point is to use a Chiralpak® IB column with a mobile phase consisting of a mixture of n-hexane and ethanol. A common starting ratio is 95:5 (v/v) with a flow rate of 0.5 mL/min. The detection is typically done using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm). If separation is not achieved, the ratio of the mobile phase can be adjusted (e.g., to 75:25 Hex/EtOH) to optimize the resolution.

  • Question: What is the role of an additive like iodine in some iridium-catalyzed hydrogenations?

  • Answer: In some iridium-catalyzed hydrogenations, additives like iodine can act as a catalyst activator. It is believed that iodine can facilitate the oxidative addition of H₂ to the iridium center, thereby promoting the formation of the active iridium-hydride species and enhancing the catalytic activity. This can be particularly beneficial for less reactive substrates.[5]

Data Presentation

Table 1: Optimization of Iridium-Catalyzed Asymmetric Hydrogenation of 3-Phenyl-2H-1,4-benzoxazine (4a) [4]

EntryLigandAdditiveSolventTemp (°C)Yield (%)ee (%)
1L1-Toluene509985
2L2-Toluene509990
3(Rc)-3a -Toluene 50 99 92
4(Rc)-3a-DCM509988
5(Rc)-3a-THF509982
6(Rc)-3a-Toluene309993
7(Rc)-3aI₂Toluene509994
8(Rc)-3aI₂Toluene309995

Table 2: Substrate Scope for the Iridium-Catalyzed Asymmetric Hydrogenation [4]

EntrySubstrateProductYield (%)ee (%)
13-Phenyl-2H-1,4-benzoxazine5a9992
23-(4-Fluorophenyl)-2H-1,4-benzoxazine5b9993
33-(4-Chlorophenyl)-2H-1,4-benzoxazine5c9994
43-(4-Bromophenyl)-2H-1,4-benzoxazine5d9994
53-(p-Tolyl)-2H-1,4-benzoxazine5e9991
63-(4-Methoxyphenyl)-2H-1,4-benzoxazine5f9995
73-(2-Thienyl)-2H-1,4-benzoxazine5g9894
83-(1-Naphthyl)-2H-1,4-benzoxazine5h9885
93-(2-Naphthyl)-2H-1,4-benzoxazine5i9885

Table 3: Optimization of the Transition-Metal-Free Multicomponent Reaction [1]

EntryCatalystBase (equiv.)SolventTemp (°C)Yield (%)dree (%)
1P1DIPEA (2.0)Toluene80655:170
2P5DIPEA (2.0)Toluene80787:185
3P9 DIPEA (2.0) Toluene 80 85 10:1 92
4P9DBU (2.0)Toluene80758:188
5P9DIPEA (2.0)Mesitylene10090>20:195
6P9DIPEA (2.0)Mesitylene608215:194

Experimental Protocols

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of 2H-1,4-Benzoxazines

To a dried Schlenk tube under an argon atmosphere, [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (e.g., (Rc)-3a, 2.2 mol%) are added. Anhydrous and degassed toluene (2.0 mL) is then added, and the mixture is stirred at room temperature for 30 minutes. The 2H-1,4-benzoxazine substrate (0.2 mmol) is then added. The flask is purged with hydrogen gas three times and then pressurized with hydrogen to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the required time (typically 12-24 hours). After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral 3,4-dihydro-2H-1,4-benzoxazine.

General Procedure for the Transition-Metal-Free Multicomponent Reaction

To a solution of the ortho-aminophenol (0.2 mmol) and the aldehyde (0.22 mmol) in toluene (1.5 mL) is added the chiral phosphonium salt catalyst (e.g., P9, 10 mol%) and a base (e.g., DIPEA, 2.0 equivalents). The mixture is stirred at room temperature for 30 minutes. Then, the α-halogenated ketone (0.24 mmol) is added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 24-48 hours). After completion of the reaction (monitored by TLC), the solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to give the desired 2H-1,4-benzoxazine.

Chiral HPLC Method for Enantiomeric Excess Determination

The enantiomeric excess of the synthesized 3,4-dihydro-2H-benzo[b][2][3]oxazine products can be determined by chiral HPLC analysis.

  • Instrument: Hitachi Elite Lachrom HPLC with a binary pump and a diode array detector.

  • Column: Chiralpak® IB

  • Mobile Phase: A mixture of n-hexane and ethanol. The ratio is optimized for each specific product, common ratios are 95:5 or 75:25 (v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Example Retention Times: For (S)-3-Phenyl-3,4-dihydro-2H-benzo[b][2][3]oxazine with a Hex/EtOH = 75/25 mobile phase, the major enantiomer may elute at t_R = 13.98 min and the minor enantiomer at t_R = 10.94 min.[4]

Mandatory Visualization

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Analysis start Starting Materials (e.g., 2-Alkylidene-1,4-benzoxazin-3-one) reaction Iridium-Catalyzed Asymmetric Hydrogenation start->reaction [Ir(COD)Cl]₂, Chiral Ligand, H₂, Solvent, Temp. workup Reaction Work-up & Purification reaction->workup product Chiral 2H-1,4-Benzoxazine (Crude Product) workup->product hplc_prep Sample Preparation (Dilution in Mobile Phase) product->hplc_prep hplc_analysis Chiral HPLC Analysis hplc_prep->hplc_analysis Injection data_analysis Data Analysis (Peak Integration) hplc_analysis->data_analysis result Determine Enantiomeric Excess (ee) data_analysis->result

Caption: Workflow for Iridium-Catalyzed Enantioselective Synthesis and Analysis.

troubleshooting_low_ee problem Problem: Low Enantiomeric Excess (ee) cause1 Potential Cause 1: Catalyst/Ligand Issues problem->cause1 cause2 Potential Cause 2: Reaction Conditions problem->cause2 cause3 Potential Cause 3: Substrate/Reagent Purity problem->cause3 solution1a Solution: Verify Ligand Purity & Storage cause1->solution1a solution1b Solution: Optimize Catalyst Loading cause1->solution1b solution2a Solution: Ensure Inert Atmosphere (Dry Solvents, N₂/Ar) cause2->solution2a solution2b Solution: Screen Reaction Temperature cause2->solution2b solution3a Solution: Purify Starting Material cause3->solution3a

Caption: Troubleshooting Guide for Low Enantiomeric Excess.

References

Technical Support Center: Overcoming Side Reactions in Palladium-Catalyzed Tandem Allylic Substitution for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during palladium-catalyzed tandem allylic substitution for the synthesis of heterocycles.

Troubleshooting Guides

This section addresses specific side reactions in a question-and-answer format, offering potential causes and solutions.

β-Hydride Elimination

Question: My reaction is producing a significant amount of diene byproduct, and the yield of my desired heterocycle is low. What is causing this, and how can I prevent it?

Answer:

The formation of a diene byproduct is a strong indicator that β-hydride elimination is occurring as a major side reaction. This happens when an alkyl-palladium intermediate possesses an accessible β-hydrogen, which is abstracted by the palladium, leading to the formation of a palladium-hydride species and an alkene. In the context of tandem allylic substitution, this can interrupt the desired cyclization pathway.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Substrate Structure: The substrate has accessible β-hydrogens on the alkyl chain after the initial allylic substitution.- Modify the substrate to remove β-hydrogens or to make them sterically inaccessible. - Introduce gem-disubstitution at the α- or β-position to the palladium center.
Ligand Choice: The ligand used does not sufficiently stabilize the alkyl-palladium intermediate to prevent β-hydride elimination.- Employ bulky electron-donating phosphine ligands (e.g., P(t-Bu)₃, Xantphos) to sterically hinder the formation of the syn-coplanar arrangement required for β-hydride elimination. - Utilize N-heterocyclic carbene (NHC) ligands, which can provide strong σ-donation to stabilize the palladium center.
Reaction Temperature: Higher temperatures can provide the activation energy needed for β-hydride elimination to compete with the desired cyclization.- Perform the reaction at a lower temperature. A temperature screen is recommended to find the optimal balance between reaction rate and suppression of the side reaction.
Solvent Effects: The solvent may not be optimal for promoting the desired tandem cyclization over β-hydride elimination.- Screen different solvents. Aprotic polar solvents like THF, dioxane, or toluene are often good starting points. The choice of solvent can influence the stability of the key intermediates.
Isomerization and Epimerization

Question: I am observing a mixture of regioisomers or epimers in my final heterocyclic product. How can I improve the selectivity?

Answer:

The formation of isomers or epimers can arise from the dynamic nature of the π-allylpalladium intermediate. This intermediate can undergo η³-η¹-η³ isomerization , leading to the attack of the nucleophile at different positions (regioisomers) or with different stereochemistry (epimers).[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Ligand Control: The chiral ligand is not effectively discriminating between the two faces of the π-allyl intermediate or the two termini.- Ligand Screening is critical. The choice of ligand has a profound impact on regioselectivity and enantioselectivity.[2] Test a variety of chiral phosphine ligands (e.g., Trost ligands, PHOX ligands) and phosphoramidite ligands. - The bite angle of bidentate ligands can significantly influence selectivity.
Nucleophile Reactivity: The rate of nucleophilic attack is slow relative to the rate of isomerization of the π-allylpalladium intermediate.- Increase the nucleophilicity of the internal nucleophile. This can sometimes be achieved by adjusting the base or additives.
Solvent and Additives: The reaction medium can influence the equilibrium of the π-allyl intermediates.- The polarity of the solvent can affect the rate of isomerization. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DMF). - Additives such as boronic acids have been shown to influence the enantioselectivity in some cases.[2]
Competitive Intermolecular Reactions

Question: Instead of the desired intramolecular cyclization to form the heterocycle, I am observing significant amounts of intermolecular side products. Why is this happening?

Answer:

This issue arises when the rate of the intermolecular reaction of the initially formed substituted intermediate with another equivalent of the starting material or nucleophile competes with or exceeds the rate of the desired intramolecular cyclization .

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Concentration: High concentrations of reactants favor intermolecular collisions.- Perform the reaction under high dilution conditions. This will favor the intramolecular pathway by reducing the probability of intermolecular encounters.
Substrate Conformation: The substrate may adopt a conformation that is unfavorable for the intramolecular cyclization.- Redesign the substrate to favor a conformation that brings the nucleophilic and electrophilic centers in closer proximity. This can involve introducing rigid structural elements or changing the length of the tether connecting the reacting moieties.
Slow Cyclization Step: The intramolecular cyclization step is kinetically slow compared to competing intermolecular reactions.- Optimize the reaction conditions (catalyst, ligand, temperature) to accelerate the cyclization step. - Ensure the nucleophile for the cyclization is sufficiently activated under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing a palladium-catalyzed tandem allylic substitution for heterocycle synthesis?

A1: The most critical parameters are the choice of the palladium precursor , the ligand , the solvent , and the base . The ligand, in particular, has a significant influence on the reactivity, selectivity, and the suppression of side reactions. A thorough screening of these parameters is essential for successful reaction development.[2]

Q2: How can I minimize catalyst decomposition?

A2: Palladium(0) catalysts can be sensitive to air and moisture. To minimize decomposition, it is crucial to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration. Using stable palladium precatalysts can also be beneficial.

Q3: My starting material is being consumed, but I am not observing the desired product or any identifiable side products. What could be the issue?

A3: This could be due to several factors:

  • Catalyst deactivation: The palladium catalyst may be deactivated early in the reaction.

  • Product instability: The desired heterocyclic product might be unstable under the reaction conditions and could be decomposing.

  • Formation of insoluble polymers: Side reactions could be leading to the formation of insoluble polymeric materials that are not easily characterized by standard analytical techniques.

Consider analyzing the reaction mixture at earlier time points and using techniques like LC-MS to identify potential transient intermediates or decomposition products.

Quantitative Data Summary

The following table summarizes the effect of different phosphine ligands on the yield and enantiomeric excess (ee) for a model palladium-catalyzed tandem allylic substitution/cyclization reaction.

EntryPhosphine Ligand (L*)Yield (%)Enantiomeric Excess (ee, %)
1PPh₃75-
2(R)-BINAP8592
3(S,S)-Chiraphos8288
4Trost Ligand9195
5P(t-Bu)₃68 (with diene byproduct)-

Data is representative and compiled for illustrative purposes. Actual results will vary depending on the specific reaction.

Experimental Protocols

General Procedure for Palladium-Catalyzed Tandem Allylic Substitution for Pyrrolidine Synthesis

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Pd₂(dba)₃ (2.5 mol%) and the desired phosphine ligand (5.5 mol%) in degassed solvent (e.g., THF, 2 mL) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the allylic substrate (1.0 equiv), the nucleophile (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk tube containing the substrate mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired heterocycle.

Visualizations

Desired_vs_Side_Reaction SM Starting Materials AllylPd π-Allyl-Pd Intermediate SM->AllylPd Pd(0) catalyst Desired_Het Desired Heterocycle AllylPd->Desired_Het Intramolecular Nucleophilic Attack (Desired Pathway) Diene Diene Byproduct AllylPd->Diene β-Hydride Elimination (Side Reaction) Isomer Isomeric Product AllylPd->Isomer Isomerization then Nucleophilic Attack (Side Reaction)

Caption: Competing pathways in palladium-catalyzed tandem allylic substitution.

Troubleshooting_Workflow Start Low Yield of Desired Heterocycle Identify_Side_Product Identify Major Side Product(s) (e.g., by NMR, GC-MS) Start->Identify_Side_Product Diene_Formation Diene Formation Observed? Identify_Side_Product->Diene_Formation Isomer_Formation Isomer/Epimer Formation? Diene_Formation->Isomer_Formation No Optimize_Beta_Hydride Optimize to Suppress β-Hydride Elimination (Lower Temp, Bulky Ligand) Diene_Formation->Optimize_Beta_Hydride Yes Intermolecular_Product Intermolecular Product? Isomer_Formation->Intermolecular_Product No Optimize_Selectivity Optimize for Selectivity (Ligand Screen, Solvent Screen) Isomer_Formation->Optimize_Selectivity Yes High_Dilution Employ High Dilution Conditions Intermolecular_Product->High_Dilution Yes Success Improved Yield Optimize_Beta_Hydride->Success Optimize_Selectivity->Success High_Dilution->Success

Caption: A logical workflow for troubleshooting common side reactions.

References

Technical Support Center: Efficient Synthesis of 2H-Benzo[b]oxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2H-benzo[b]oxazin-3(4H)-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2H-benzo[b]oxazin-3(4H)-one derivatives?

A1: The most prevalent methods for synthesizing the 2H-benzo[b]oxazin-3(4H)-one core structure involve the cyclization of precursors such as 2-aminophenols or anthranilic acids.[1][2] A widely used approach is the reaction of a 2-aminophenol with an α-haloacetyl halide (e.g., chloroacetyl chloride) or an α-haloacetate (e.g., ethyl chloroacetate) in the presence of a base. Another common route involves the reaction of anthranilic acid with various reagents like acetic anhydride or acid chlorides.[2]

Q2: How critical is solvent selection for the synthesis of 2H-benzo[b]oxazin-3(4H)-one derivatives?

A2: Solvent selection is a critical parameter that can significantly influence the reaction's success. The choice of solvent can affect:

  • Reaction Rate: By influencing the solubility of reactants and the stabilization of transition states.

  • Product Yield: A well-chosen solvent can maximize the conversion of starting materials to the desired product.

  • Purity of the Product: The solvent can impact the formation of byproducts and the ease of purification.

  • Reaction Mechanism: In some cases, the solvent can participate in the reaction or favor a particular reaction pathway.

Q3: What are the general categories of solvents used in this synthesis, and what are their characteristics?

A3: Solvents are typically categorized based on their polarity into three main groups:

  • Polar Protic Solvents: (e.g., water, ethanol, methanol, acetic acid). These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions.

  • Polar Aprotic Solvents: (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, acetonitrile). These solvents have a dipole moment but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions.

  • Nonpolar Solvents: (e.g., toluene, hexane, diethyl ether, dichloromethane (DCM)). These solvents have low dielectric constants and are not effective at solvating charged species.

Q4: Are there any green or solvent-free options for this synthesis?

A4: Yes, green chemistry approaches are gaining prominence. Solvent-assisted grinding and microwave-assisted synthesis under solvent-free conditions have been reported for the synthesis of benzoxazinone derivatives.[3] These methods can offer advantages such as shorter reaction times, higher yields, and reduced environmental impact.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Poor Solubility of Reactants - Select a solvent that effectively dissolves all starting materials at the reaction temperature. A solvent screen with small-scale reactions can be beneficial. - For poorly soluble reactants, consider using a higher boiling point solvent to increase solubility, or switch to a solvent system (a mixture of two or more solvents).
Inappropriate Solvent Polarity - The polarity of the solvent can affect the stability of intermediates and transition states. If a reaction is not proceeding in a nonpolar solvent, a switch to a polar aprotic or polar protic solvent might be necessary, and vice versa. For some reactions, less polar solvents have been found to favor product formation.[1]
Side Reactions Promoted by the Solvent - Protic solvents (e.g., alcohols) can sometimes react with acylating agents or other electrophilic starting materials, leading to unwanted byproducts. In such cases, switching to a polar aprotic or nonpolar solvent is recommended. - Some solvents may promote decomposition of starting materials or products, especially at elevated temperatures. Consider using a lower boiling point solvent or running the reaction at a lower temperature for a longer duration.
Solvent Not Inert - Ensure the chosen solvent does not react with any of the reagents or the catalyst. For instance, basic solvents like pyridine can also act as a catalyst or reactant in some cases.
Problem 2: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Steps
High-Boiling Point Solvent (e.g., DMF, DMSO) - Aqueous Work-up: Since DMF and DMSO are water-soluble, a common technique is to dilute the reaction mixture with a large volume of water and extract the product with an immiscible organic solvent like ethyl acetate or diethyl ether. Multiple extractions may be necessary.[4] - Precipitation: If the product is a solid and insoluble in water, it may precipitate upon the addition of cold water to the reaction mixture. The solid can then be collected by filtration.[4] - Azeotropic Removal: Toluene can be added to the reaction mixture, and the solvents can be removed under reduced pressure. Toluene forms an azeotrope with DMF, facilitating its removal.[4]
Product is Soluble in the Reaction Solvent - If the product is highly soluble in the reaction solvent, making precipitation or extraction difficult, consider changing to a solvent in which the product is less soluble. This can lead to the product crystallizing out of the reaction mixture upon cooling, simplifying isolation.
Co-elution with Solvent Impurities during Chromatography - Ensure the solvent used for the reaction is of high purity. If impurities from the solvent are interfering with purification, consider using a different grade of solvent or purifying the solvent before use.

Data Presentation

The selection of a suitable solvent is crucial for optimizing the yield and reaction time. Below is a summary of the effect of different solvents on the synthesis of a 2H-benzo[b]oxazin-3(4H)-one derivative.

Table 1: Effect of Solvent on the Yield of a Representative 2H-Benzo[b]oxazin-3(4H)-one Derivative *

SolventSolvent TypeBoiling Point (°C)Typical Yield (%)
AcetonePolar Aprotic56Moderate to Good
AcetonitrilePolar Aprotic82Good
Dichloromethane (DCM)Nonpolar40Moderate
Dimethylformamide (DMF)Polar Aprotic153Good to Excellent
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Good to Excellent
EthanolPolar Protic78Moderate
TolueneNonpolar111Moderate to Good
Solvent-free (Microwave)--Excellent

*Note: Yields are indicative and can vary significantly based on the specific substrates, reaction conditions (temperature, reaction time, catalyst), and work-up procedures.

Experimental Protocols

Representative Synthesis of 2H-benzo[b]oxazin-3(4H)-one from 2-Aminophenol and Ethyl Chloroacetate

This protocol describes a common method for the synthesis of the parent 2H-benzo[b]oxazin-3(4H)-one.

Materials:

  • 2-Aminophenol

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone (or other suitable solvent from Table 1)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-aminophenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to afford the pure 2H-benzo[b]oxazin-3(4H)-one.

Visualizations

Workflow for Solvent Selection

Solvent_Selection_Workflow Solvent Selection Workflow for Benzoxazinone Synthesis A Define Reaction: - Starting Materials - Reagents - Temperature B Consider Reactant Solubility A->B C Evaluate Solvent Polarity B->C D Assess Boiling Point C->D E Consider Product Isolation D->E F Select Initial Solvent(s) E->F G Perform Small-Scale Test Reactions F->G H Analyze Results (Yield, Purity, Time) G->H H->F Re-evaluate I Optimize and Scale-Up H->I Troubleshooting_Low_Yield Troubleshooting Low Yield in Benzoxazinone Synthesis Start Low or No Product Yield Check_Solubility Are reactants fully dissolved? Start->Check_Solubility Change_Solvent_Solubility Switch to a solvent with better solubilizing power (e.g., DMF, DMSO) Check_Solubility->Change_Solvent_Solubility No Check_Polarity Is the solvent polarity appropriate? Check_Solubility->Check_Polarity Yes Optimize_Conditions Optimize other parameters: - Temperature - Reaction Time - Catalyst Change_Solvent_Solubility->Optimize_Conditions Change_Solvent_Polarity Try a solvent of different polarity (e.g., nonpolar if currently polar) Check_Polarity->Change_Solvent_Polarity No Check_Side_Reactions Are there signs of side reactions? Check_Polarity->Check_Side_Reactions Yes Change_Solvent_Polarity->Optimize_Conditions Switch_to_Aprotic If using a protic solvent, switch to an aprotic one Check_Side_Reactions->Switch_to_Aprotic Yes Check_Side_Reactions->Optimize_Conditions No Switch_to_Aprotic->Optimize_Conditions

References

Validation & Comparative

Validating the Neuroprotective Effects of 8-Benzylamino-Substituted-3-Alkyl-1,4-Benzoxazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines against other neuroprotective agents. The information is compiled from preclinical studies to support further research and development in the field of neuroprotection.

Introduction to 8-Benzylamino-Substituted-3-Alkyl-1,4-Benzoxazines

A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated for their potential to protect neurons from oxidative stress-mediated degeneration. Within this class of compounds, 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines have emerged as particularly promising candidates.[1] These compounds have demonstrated potent neuroprotective activity in in vitro models of oxidative stress, coupled with low intrinsic cytotoxicity, suggesting a favorable safety profile.[1] The primary proposed mechanism of action for these compounds is their antioxidant activity, which helps to mitigate the damaging effects of reactive oxygen species (ROS) in neuronal cells.

Comparative In Vitro and In Vivo Efficacy

The neuroprotective potential of 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines has been assessed in both cell culture and animal models. This section compares their performance with the established neuroprotective agent, Exifone, and other relevant compounds.

In Vitro Neuroprotection and Cytotoxicity

Studies on primary neuronal cultures have been instrumental in quantifying the neuroprotective efficacy and safety of these benzoxazine derivatives. The key parameters evaluated are the concentration required for 50% neuroprotection (IC50) against an oxidative insult and the concentration causing 50% cytotoxicity (CC50). A higher safety index (CC50/IC50) indicates a more favorable therapeutic window.

While the specific IC50 and CC50 values from the primary literature by Man et al. (1999) were not available in the searched resources, the study concluded that 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines possessed the most significant neuroprotective activity with minimal cytotoxicity among the tested derivatives.

In Vivo Neuroprotection

The efficacy of two specific compounds, S 24429 ((R,S)-(3-tert-butyl-8-phenylethylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone) and S 24718 ((R,S)-(3-cyclopentyl-8-benzylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone), was evaluated in a murine model of excitotoxic brain injury.

Table 1: Comparison of In Vivo Neuroprotective Effects

CompoundDose (mg/kg, i.p.)Reduction in Lesion Size (%)ComparatorComparator Dose (mg/kg, i.p.)Comparator Reduction in Lesion Size (%)
S 244291 and 10Data not availableExifone1 and 10Inactive
S 247181 and 10Data not availableExifone1 and 10Inactive

Data on the specific percentage of lesion reduction for S 24429 and S 24718 were not available in the searched resources, however, the study by Lockhart et al. (2001) reported them as "powerful neuroprotective agents" at the tested doses, while Exifone was found to be inactive.

Alternative Neuroprotective Agents: A Comparative Overview

A comprehensive evaluation requires comparison with other neuroprotective agents that have different mechanisms of action.

Table 2: Comparison with Alternative Neuroprotective Agents

AgentPrimary Mechanism of ActionKey Experimental Findings
Exifone Antioxidant; HDAC1 ActivatorInactive in the in vivo excitotoxicity model at 1 and 10 mg/kg. Potent activator of HDAC1, suggesting a role in genomic stability and neuroprotection through epigenetic mechanisms.
Edaravone Free radical scavengerClinically approved for acute ischemic stroke and ALS. Reduces oxidative stress and has shown neuroprotective effects in various preclinical models of neurological disorders.
Riluzole Glutamate modulator (inhibits glutamate release and blocks postsynaptic glutamate receptors)Approved for the treatment of ALS. Modestly extends survival in ALS patients. Its primary mechanism is reducing excitotoxicity.
N-acetylcysteine (NAC) Glutathione precursor; AntioxidantInvestigated in various neurological conditions including stroke and Parkinson's disease. Acts by replenishing intracellular glutathione levels, a major antioxidant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Neuroprotection Assay

Objective: To assess the ability of a compound to protect primary neurons from oxidative stress-induced cell death.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media.

  • Induction of Oxidative Stress: After a period of stabilization in culture, neurons are exposed to an oxidative agent, such as hydrogen peroxide (H2O2) or a combination of L-homocysteic acid and buthionine sulfoximine (BSO) to induce oxidative stress.

  • Compound Treatment: The test compounds (8-benzylamino-substituted-3-alkyl-1,4-benzoxazines or comparators) are added to the culture medium at various concentrations, typically 24 hours prior to the oxidative insult.

  • Assessment of Cell Viability: Cell viability is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT salt is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product, the absorbance of which is measured spectrophotometrically.

  • Data Analysis: The neuroprotective effect is calculated as the percentage of viable cells in the presence of the compound and the oxidative insult, compared to cells treated with the insult alone. The IC50 value is determined from the dose-response curve.

In Vivo Excitotoxicity Model

Objective: To evaluate the neuroprotective effect of a compound in an animal model of acute brain injury.

Methodology:

  • Animal Model: The model utilizes newborn mice (e.g., 5-day-old).

  • Induction of Excitotoxic Lesion: A potent excitotoxin, such as S-bromo-willardiine, is injected intracerebrally into the cortex or white matter. This induces localized neuronal death.

  • Compound Administration: The test compounds are administered systemically (e.g., via intraperitoneal injection) at different doses, typically at a specific time point before or after the excitotoxin injection.

  • Assessment of Brain Lesion: After a set period (e.g., 5 days), the animals are euthanized, and their brains are processed for histological analysis. The size of the lesion (area of neuronal death) is quantified using staining techniques (e.g., Nissl staining) and image analysis.

  • Data Analysis: The neuroprotective effect is expressed as the percentage reduction in the mean lesion size in the treated group compared to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular pathways is essential for targeted drug development.

Oxidative Stress Pathway in Neurons

The primary proposed mechanism for 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines is the mitigation of oxidative stress. The following diagram illustrates the key elements of this pathway.

Oxidative_Stress_Pathway Mitochondria Mitochondrial Respiration ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Inflammation Inflammation Inflammation->ROS Excitotoxicity Excitotoxicity Excitotoxicity->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinDamage Protein Damage ROS->ProteinDamage DNADamage DNA Damage ROS->DNADamage Benzoxazines 8-Benzylamino-substituted -3-alkyl-1,4-benzoxazines Benzoxazines->ROS Scavenging NeuronalDeath Neuronal Death LipidPeroxidation->NeuronalDeath ProteinDamage->NeuronalDeath DNADamage->NeuronalDeath

Caption: Oxidative stress pathway in neurons and the site of action for benzoxazines.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines the key steps in the in vitro assessment of neuroprotective compounds.

In_Vitro_Workflow start Start culture Plate Primary Neuronal Cultures start->culture treatment Add Test Compounds (Benzoxazines, Comparators) culture->treatment stress Induce Oxidative Stress (e.g., H2O2) treatment->stress incubation Incubate stress->incubation mtt Add MTT Reagent incubation->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read end End read->end

Caption: Workflow for the in vitro neuroprotection assay using primary neurons.

Conclusion

The available preclinical data suggests that 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines are a promising class of neuroprotective agents with a primary antioxidant mechanism of action. Their potent in vitro activity and in vivo efficacy in a model of excitotoxicity, particularly in comparison to the inactivity of Exifone in the same model, highlight their potential for further development. However, to build a more comprehensive understanding, future studies should aim to fully characterize their pharmacokinetic and pharmacodynamic properties, and to explore their efficacy in a wider range of neurodegenerative disease models. Direct, head-to-head comparisons with other clinically relevant neuroprotective agents like Edaravone and Riluzole under identical experimental conditions would be highly valuable.

References

A Comparative Analysis of Antioxidant Activity in Benzoxazolinone and Benzothiazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel therapeutic agents, heterocyclic compounds have emerged as a promising frontier. Among these, benzoxazolinone and benzothiazolinone derivatives are gaining significant attention for their diverse biological activities, including their potential as antioxidants.[1][2][3][4][5] This guide provides a comparative overview of the antioxidant capacities of these two compound classes, supported by experimental data from various in vitro assays, to assist researchers and drug development professionals in this field.

The core structure of these molecules, featuring a benzene ring fused to either an oxazolone or a thiazolone ring, serves as a versatile scaffold for chemical modifications. These modifications can significantly influence their physicochemical properties and biological functions, including their ability to scavenge harmful free radicals and mitigate oxidative stress, a key factor in numerous pathological conditions.[6][7]

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of various benzoxazolinone and benzothiazolinone derivatives has been evaluated using several standard assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for selected derivatives.

Compound ClassDerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
Benzoxazolinone Hydrazone derivative 17DPPHNot specified, but noted as highly activeAscorbic AcidNot specified
Hydrazone derivative 18DPPHNot specified, but noted as highly activeAscorbic AcidNot specified
N-naphthoyl-2(3H)-benzoxazoloneDPPH~150Ascorbic Acid~50
Benzothiazolinone Thiol derivative T2DPPH~50WR-1065>100
Thiol derivative T3 (Thiadiazole)DPPH53 ± 6WR-1065>100
Thiol derivative T2ABTSNot specified, but highly activeWR-1065Not specified
Thiol derivative T3 (Thiadiazole)ABTS23 ± 2WR-1065>100
N-naphthoyl-2(3H)-benzothiazoloneDPPH~125Ascorbic Acid~50

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. "Not specified" indicates the source noted high activity without providing a precise IC50 value in the abstract.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of antioxidant activity. Below are generalized protocols for the most commonly cited assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[8] The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.

  • Reagents:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol).[8]

    • Test compounds dissolved in a suitable solvent (e.g., DMSO, methanol).

    • Standard antioxidant (e.g., Ascorbic acid, Trolox, BHT).

  • Procedure:

    • A working solution of DPPH is prepared and its absorbance is measured at its maximum wavelength (typically ~517 nm) to get a baseline reading (A_control).[8]

    • Varying concentrations of the test compounds are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

    • The absorbance of the resulting solution (A_sample) is measured at the same wavelength.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The ABTS radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

  • Reagents:

    • ABTS solution (typically 7 mM).

    • Potassium persulfate solution (typically 2.45 mM).

    • Phosphate buffered saline (PBS) or ethanol.

    • Test compounds and a standard antioxidant.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by mixing the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to obtain an absorbance of ~0.70 at 734 nm.

    • A small volume of the test compound at various concentrations is allowed to react with the ABTS•+ solution.

    • The absorbance is recorded after a specific incubation time (e.g., 6 minutes).

    • The percentage of inhibition and the IC50 value are calculated in a manner similar to the DPPH assay.

Visualizing Workflows and Mechanisms

To better understand the experimental process and the underlying chemical interactions, the following diagrams are provided.

G General Workflow for In Vitro Antioxidant Assay A Preparation of Reagents (Radical Solution, Test Compounds, Standard) B Reaction Incubation (Test Compound + Radical Solution) A->B Mixing C Spectrophotometric Measurement (Absorbance Reading at λmax) B->C After Incubation Time D Data Analysis C->D E Calculation of % Inhibition D->E F Determination of IC50 Value E->F

Caption: Workflow for a typical in vitro antioxidant capacity assay.

G General Mechanisms of Chemical Antioxidants cluster_set Single Electron Transfer (SET) Antioxidant Antioxidant (AH) FreeRadical Free Radical (R•) Antioxidant->FreeRadical Hydrogen Atom Transfer (HAT) AH + R• -> A• + RH NeutralizedRadical Neutralized Radical (RH) AntioxidantRadical Less Reactive Antioxidant Radical (A•) Antioxidant_SET Antioxidant (AH) FreeRadical_SET Free Radical (R•) Antioxidant_SET->FreeRadical_SET AH + R• -> AH•+ + R- Antioxidant_Radical_Cation Antioxidant Radical Cation (AH•+) Radical_Anion Radical Anion (R-)

Caption: Key mechanisms of free radical scavenging by antioxidants.

Conclusion

Both benzoxazolinone and benzothiazolinone scaffolds present viable platforms for the development of potent antioxidant agents. The available data suggests that specific substitutions on the core ring structure are critical for enhancing radical scavenging activity. In particular, the introduction of hydrazone moieties to the benzoxazolinone structure and thiol groups to the benzothiazole ring appears to confer significant antioxidant properties.[9][10] Further research, including comprehensive structure-activity relationship (SAR) studies and evaluation in more complex biological systems, is warranted to fully elucidate the therapeutic potential of these derivatives in combating oxidative stress-related diseases.

References

Structure-activity relationship of 8-amino-1,4-benzoxazine derivatives as neuroprotective agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 8-amino-1,4-benzoxazine derivatives based on their structure-activity relationship (SAR) as neuroprotective agents. The information is intended for researchers, scientists, and professionals in the field of drug development.

Structure-Activity Relationship of 8-Amino-1,4-Benzoxazine Derivatives

A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated for their neuroprotective properties against oxidative stress-induced neuronal death.[1][2] The key findings from these studies highlight the critical role of substituents at the 3- and 8-positions of the 1,4-benzoxazine ring in modulating both neuroprotective efficacy and cytotoxicity.

Influence of Substituents on Neuroprotective Activity and Cytotoxicity

The neuroprotective activity and cytotoxicity of various 8-amino-1,4-benzoxazine derivatives are summarized in the table below. The data reveals that 3-alkyl substituents are crucial for potent neuroprotective activity.[1] Among the compounds with 3-alkyl groups, those bearing an 8-benzylamino substituent demonstrated the most promising profiles, exhibiting high neuroprotective activity with low intrinsic cytotoxicity.[1][2] The safety index (SI), a ratio of cytotoxicity to neuroprotective efficacy, is used to identify the most promising candidates.

CompoundR1 (Position 3)R2 (Position 8)MTC (µM)EC50 (µM)Safety Index (SI = MTC/EC50)
5a HH>100>100-
5b MeH>10045>2.2
5c EtH>10020>5
5d t-BuH>1001.4>71
5e c-PenH>1002.6>38
5f HBenzyl>100>100-
5g MeBenzyl>10015>6.7
5h EtBenzyl>1002.5>40
5i t-BuBenzyl>1002.2>45
5j c-PenBenzyl>1002.1>47
S 24429 t-BuPhenylethyl---
S 24718 c-PenBenzyl---

MTC: Maximum Tolerated Concentration, the highest concentration that does not induce significant toxicity. EC50: Half maximal effective concentration for neuroprotection. Data sourced from in vitro studies on oxidative stress-mediated neuronal degeneration.[1][2]

In Vivo Neuroprotective Activity

Selected compounds, S 24429 ((R,S)-(3-tert-butyl-8-phenylethylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone) and S 24718 ((R,S)-(3-cyclopentyl-8-benzylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone), have demonstrated significant neuroprotective effects in an in vivo model of brain damage that mimics cerebral palsy.[3] Both compounds, administered at doses of 1 and 10 mg/kg i.p., were effective in protecting against lesions induced by S-bromo-willardiine in newborn mice.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 8-amino-1,4-benzoxazine derivatives.

In Vitro Neuroprotection Assay
  • Cell Culture: Primary cultures of murine hippocampal neurons were prepared from fetal mice.

  • Induction of Oxidative Stress: Neuronal degeneration was induced by exposing the cell cultures to a toxic concentration of a pro-oxidant agent.

  • Treatment: The 8-amino-1,4-benzoxazine derivatives were added to the culture medium at various concentrations prior to the induction of oxidative stress.

  • Assessment of Neuroprotection: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The absorbance, which correlates with the number of viable cells, was measured spectrophotometrically. The neuroprotective effect was expressed as the percentage of viable cells in the presence of the compound compared to the control cultures.

Cytotoxicity Assay
  • Cell Culture: The same primary hippocampal neuronal cultures were used.

  • Treatment: The cells were exposed to increasing concentrations of the 8-amino-1,4-benzoxazine derivatives for a specified period.

  • Assessment of Cytotoxicity: Cell viability was determined using the MTT assay. The Maximum Tolerated Concentration (MTC) was defined as the highest concentration of the compound that did not significantly reduce cell viability compared to untreated control cultures.

Signaling Pathways and Mechanisms of Action

The primary mechanism of neuroprotection for these 8-amino-1,4-benzoxazine derivatives is attributed to their antioxidant properties.[1][3] They are capable of mitigating oxidative stress-mediated neuronal degeneration. While the precise signaling pathways are not fully elucidated in the provided references, their antioxidant nature suggests a potential interaction with pathways that regulate cellular redox homeostasis, such as the Nrf2-ARE pathway.

G Potential Neuroprotective Mechanism of 8-Amino-1,4-Benzoxazine Derivatives cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathway Cellular Response Pathway cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., from ROS) Neuronal_Damage Neuronal Damage and Apoptosis Oxidative_Stress->Neuronal_Damage induces Benzoxazine_Derivative 8-Amino-1,4-Benzoxazine Derivative Benzoxazine_Derivative->Oxidative_Stress scavenges ROS Nrf2_Keap1 Nrf2-Keap1 Complex Benzoxazine_Derivative->Nrf2_Keap1 may activate Nrf2_activation Nrf2 Activation and Nuclear Translocation Nrf2_Keap1->Nrf2_activation ARE Antioxidant Response Element (ARE) Activation Nrf2_activation->ARE Antioxidant_Enzymes Expression of Antioxidant and Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress reduces Neuroprotection Neuroprotection and Cell Survival Antioxidant_Enzymes->Neuroprotection promotes

Caption: Potential antioxidant and Nrf2-mediated neuroprotective pathway.

Experimental Workflow

The general workflow for the in vitro evaluation of these compounds is depicted below.

G Experimental Workflow for In Vitro Neuroprotection Studies Start Start Cell_Culture Primary Hippocampal Neuron Culture Start->Cell_Culture Compound_Treatment Incubation with 8-Amino-1,4-Benzoxazine Derivatives Cell_Culture->Compound_Treatment Induce_Stress Induction of Oxidative Stress Compound_Treatment->Induce_Stress Incubation Incubation Period Induce_Stress->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Data Analysis (EC50, MTC, SI Calculation) MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro neuroprotection and cytotoxicity assays.

Comparison with Other Benzoxazine Derivatives

While this guide focuses on 8-amino derivatives, it is noteworthy that other substitution patterns on the 1,4-benzoxazine scaffold also yield neuroprotective agents. For instance, 2-alkylamino-substituted-1,4-benzoxazine derivatives have been explored, with the 3,3-diphenyl-substituted derivative being identified as a potent neuroprotective compound.[4][5] This suggests that multiple regions of the benzoxazine core can be modified to achieve desired neuroprotective profiles.

Conclusion

The structure-activity relationship studies of 8-amino-1,4-benzoxazine derivatives have identified key structural features that contribute to potent neuroprotective activity with minimal cytotoxicity. Specifically, the presence of a bulky alkyl group at the 3-position and a benzylamino or related group at the 8-position are critical for efficacy. The high safety indices and in vivo activity of lead compounds like S 24429 and S 24718 underscore the potential of this chemical class for the development of novel therapies for neurodegenerative disorders. Future research could focus on elucidating the precise molecular targets and signaling pathways involved in their neuroprotective action.

References

A Comparative Analysis of Exifone and 3,4-Dihydro-2H-benzo[b]oxazin-6-ol as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the neuroprotective properties of the established agent, exifone, against the lesser-studied compound, 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. This analysis is based on currently available experimental data.

Executive Summary

Exifone has been identified as a potent neuroprotective agent with a well-defined mechanism of action centered on the activation of Histone Deacetylase 1 (HDAC1). Extensive in vitro and in vivo studies have demonstrated its efficacy in models of neurodegenerative diseases. In contrast, there is a significant lack of direct experimental evidence supporting the neuroprotective, antioxidant, or anti-inflammatory properties of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. While the benzoxazine scaffold is present in various biologically active compounds, including some with neuroprotective effects, data on the parent compound is currently unavailable in the scientific literature. This guide, therefore, presents a comprehensive overview of the robust data available for exifone, alongside a discussion of the potential of the benzoxazine chemical class, highlighting the critical data gap for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

Exifone: A Profile of a Neuroprotective HDAC1 Activator

Exifone is a polyphenolic compound that has been shown to be effective in treating cognitive decline associated with Alzheimer's and Parkinson's diseases.[1][2] Its primary mechanism of neuroprotection involves the activation of HDAC1, a key enzyme in maintaining genomic integrity and suppressing cell cycle re-entry in neurons, which are critical factors in preventing neuronal death in the context of neurodegeneration.[1][3][4]

Mechanism of Action

Exifone acts as a mixed, non-essential activator of HDAC1, meaning it can bind to both the free enzyme and the enzyme-substrate complex to increase its catalytic activity.[1][2] This activation of HDAC1 is believed to confer neuroprotection by preventing DNA damage and promoting DNA repair mechanisms in neurons.[1][4]

cluster_stress Neurodegenerative Stress cluster_damage Cellular Damage cluster_exifone Exifone Intervention Genotoxic Stress Genotoxic Stress DNA Damage DNA Damage Genotoxic Stress->DNA Damage Oxidative Stress Oxidative Stress Oxidative Stress->DNA Damage Neuronal Death Neuronal Death DNA Damage->Neuronal Death Exifone Exifone HDAC1 HDAC1 Exifone->HDAC1 activates HDAC1->DNA Damage prevents HDAC1->Neuronal Death inhibits

Exifone's Neuroprotective Signaling Pathway.
Quantitative Data on Exifone's Efficacy

The following tables summarize key quantitative data from in vitro studies on exifone.

HDAC Activation
Parameter Value
HDAC1 EC1.50.002 µM[5][6]
HDAC2 EC1.50.015 µM[5][6]
HDAC1 SelectivityAt least 4-fold over HDAC2[5]
In Vitro Neuroprotection
Model Effect
Tauopathy patient iPSC-derived neurons (oxidative stress model)Neuroprotective[1][2]
PC12 cells (β-amyloid toxicity model)Prevents toxicity[5]
Experimental Protocols for Exifone Studies

HDAC1 Activation Assay (RapidFire MS)

This assay quantitatively measures the deacetylation activity of HDAC1 on a specific acetylated peptide substrate.[6]

  • Reaction Setup: Recombinant HDAC1 is incubated with an acetylated peptide substrate (e.g., derived from histone H4 or p53) in the presence of varying concentrations of exifone.

  • Deacetylation Reaction: The mixture is incubated to allow for the enzymatic deacetylation of the substrate by HDAC1.

  • Quenching: The reaction is stopped.

  • Analysis: The reaction products are analyzed using RapidFire Mass Spectrometry to quantify the amount of deacetylated substrate, which is a direct measure of HDAC1 activity.

cluster_workflow HDAC1 Activation Assay Workflow Incubate HDAC1 + Substrate + Exifone Incubate HDAC1 + Substrate + Exifone Deacetylation Reaction Deacetylation Reaction Incubate HDAC1 + Substrate + Exifone->Deacetylation Reaction Quench Reaction Quench Reaction Deacetylation Reaction->Quench Reaction RapidFire MS Analysis RapidFire MS Analysis Quench Reaction->RapidFire MS Analysis Quantify Deacetylation Quantify Deacetylation RapidFire MS Analysis->Quantify Deacetylation cluster_data_gap Data Gap 3,4-Dihydro-2H-benzo[b]oxazin-6-ol 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Benzoxazine Derivatives Benzoxazine Derivatives 3,4-Dihydro-2H-benzo[b]oxazin-6-ol->Benzoxazine Derivatives is a scaffold for Neuroprotective Activity Neuroprotective Activity Benzoxazine Derivatives->Neuroprotective Activity some show Antioxidant Activity Antioxidant Activity Benzoxazine Derivatives->Antioxidant Activity some show Anti-inflammatory Activity Anti-inflammatory Activity Benzoxazine Derivatives->Anti-inflammatory Activity some show Direct Neuroprotective Data for Parent Compound Direct Neuroprotective Data for Parent Compound

References

Unlocking Neuroprotection: A Comparative Analysis of Benzoxazine Derivatives in Combating Oxidative Stress-Mediated Neuronal Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against neurodegenerative diseases, the scientific community continues to explore novel therapeutic avenues. Among the promising candidates, benzoxazine derivatives have emerged as potent agents against oxidative stress, a key culprit in neuronal cell death. This guide offers an in-depth comparison of the efficacy of various benzoxazine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for effective neuroprotective strategies.

At a Glance: Efficacy of Benzoxazine Derivatives

The neuroprotective potential of several classes of benzoxazine derivatives has been evaluated through various in vitro studies. Key parameters such as antioxidant capacity, reduction of reactive oxygen species (ROS), and enhancement of cell viability are summarized below.

Derivative ClassKey CompoundsAntioxidant Activity (IC50)Cellular ROS ReductionNeuronal Cell ViabilityKey Mechanistic Insight
8-Amino-1,4-Benzoxazines 8-benzylamino-substituted-3-alkyl-1,4-benzoxazinesData not specified in abstractsSignificant inhibition of oxidative stress-mediated neuronal degeneration[1][2]High safety index (up to 71 for some derivatives)[2]Structure-activity relationship suggests importance of 3-alkyl and 8-benzylamino substituents[1][2]
5,7,8-Trimethyl-1,4-Benzoxazine Hybrids Catechol and Resorcinol HybridsCatechol derivatives more potent than resorcinol analogues[3][4][5]Effectively reduce intracellular ROS levels in human skin fibroblasts[3][4][5]One catechol derivative enhanced fibroblast viability[3][4][5]Upregulation of heme oxygenase-1 (HO-1) gene expression and enhancement of cellular glutathione (GSH) levels[3][4][5]
2H-1,4-Benzoxazin-3(4H)-one Derivatives Compounds e2 , e16 , e20 Not specified for direct antioxidant activitySignificantly reduced LPS-induced ROS production in microglial cells[6]Exhibited promising anti-inflammatory effects without significant cytotoxicity[6]Activation of the Nrf2-HO-1 signaling pathway[6]
Benzoxazolinone/Benzothiazolinone Derivatives Phenolic compounds 13 and 14b Potent inhibition of LDL oxidation[7]Not specifiedSignificantly increased cell viability (MTT assay and LDH release assay)[7]Inhibition of lipid peroxidation[7]

Delving Deeper: Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of benzoxazine derivatives against oxidative stress.

Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol is essential for quantifying the intracellular antioxidant effect of the benzoxazine derivatives.

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y, primary cortical neurons) are cultured in appropriate media and conditions to achieve a suitable confluency.

  • Induction of Oxidative Stress: Cells are exposed to an ROS-inducing agent such as hydrogen peroxide (H₂O₂), or glutamate to mimic excitotoxicity-induced oxidative stress.

  • Treatment with Benzoxazine Derivatives: The cells are co-incubated with various concentrations of the test benzoxazine derivatives for a specified period.

  • Staining with DCFH-DA: The cells are then treated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.

  • Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in cells treated with benzoxazine derivatives compared to the control (only ROS inducer) indicates a reduction in intracellular ROS levels.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and proliferation, providing insights into the cytoprotective effects of the derivatives.

  • Cell Plating: Neuronal cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.

  • Induction of Neuronal Damage and Treatment: Cells are subjected to oxidative stress (e.g., with H₂O₂) in the presence or absence of varying concentrations of the benzoxazine derivatives and incubated for a predetermined time (e.g., 24 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. Increased absorbance in derivative-treated wells compared to the oxidative stress control indicates enhanced cell viability.[8][9][10][11]

Western Blot Analysis for Nrf2 and HO-1

This technique is used to determine the protein expression levels of key components of the antioxidant response pathway, providing mechanistic insights.

  • Cell Lysis and Protein Quantification: After treatment with benzoxazine derivatives, cells are lysed to extract total protein. The protein concentration of each sample is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (Nrf2 and HO-1) and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured. The band intensities are quantified, and the expression of the target proteins is normalized to the loading control to compare the effects of the different treatments.[12][13][14][15][16]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

G Oxidative Stress-Mediated Neuronal Degeneration Pathway Oxidative Stressors Oxidative Stressors ROS (Reactive Oxygen Species) ROS (Reactive Oxygen Species) Oxidative Stressors->ROS (Reactive Oxygen Species) Mitochondrial Dysfunction Mitochondrial Dysfunction ROS (Reactive Oxygen Species)->Mitochondrial Dysfunction Lipid Peroxidation Lipid Peroxidation ROS (Reactive Oxygen Species)->Lipid Peroxidation DNA Damage DNA Damage ROS (Reactive Oxygen Species)->DNA Damage Protein Oxidation Protein Oxidation ROS (Reactive Oxygen Species)->Protein Oxidation Neuronal Degeneration & Apoptosis Neuronal Degeneration & Apoptosis Mitochondrial Dysfunction->Neuronal Degeneration & Apoptosis Lipid Peroxidation->Neuronal Degeneration & Apoptosis DNA Damage->Neuronal Degeneration & Apoptosis Protein Oxidation->Neuronal Degeneration & Apoptosis

Caption: Key pathway of neuronal damage induced by oxidative stress.

G Nrf2-ARE Antioxidant Response Pathway Activation by Benzoxazine Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazine Derivatives Benzoxazine Derivatives Nrf2_Keap1 Nrf2-Keap1 Complex Benzoxazine Derivatives->Nrf2_Keap1 Induces dissociation ROS ROS ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2_free Nrf2 (free) Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene Transcription Gene Transcription ARE->Gene Transcription HO-1, GSH, etc. Antioxidant Proteins (e.g., HO-1, GSH enzymes) Gene Transcription->HO-1, GSH, etc. HO-1, GSH, etc.->ROS Neutralizes

Caption: Activation of the Nrf2-ARE pathway by benzoxazine derivatives.

G Experimental Workflow for Efficacy Evaluation Neuronal Cell Culture Neuronal Cell Culture Induce Oxidative Stress Induce Oxidative Stress Neuronal Cell Culture->Induce Oxidative Stress Treatment with Benzoxazine Derivatives Treatment with Benzoxazine Derivatives Induce Oxidative Stress->Treatment with Benzoxazine Derivatives Cellular ROS Assay Cellular ROS Assay Treatment with Benzoxazine Derivatives->Cellular ROS Assay Measure ROS MTT Assay MTT Assay Treatment with Benzoxazine Derivatives->MTT Assay Measure Viability Western Blot Western Blot Treatment with Benzoxazine Derivatives->Western Blot Measure Protein Expression Quantitative Data (ROS Levels) Quantitative Data (ROS Levels) Cellular ROS Assay->Quantitative Data (ROS Levels) Quantitative Data (Cell Viability) Quantitative Data (Cell Viability) MTT Assay->Quantitative Data (Cell Viability) Mechanistic Insights (Nrf2/HO-1) Mechanistic Insights (Nrf2/HO-1) Western Blot->Mechanistic Insights (Nrf2/HO-1)

Caption: Workflow for assessing benzoxazine derivative efficacy.

This guide provides a foundational understanding of the comparative efficacy of benzoxazine derivatives in mitigating oxidative stress-induced neuronal degeneration. The presented data and protocols offer a valuable resource for researchers aiming to advance the development of novel neuroprotective therapeutics. Further head-to-head comparative studies are warranted to definitively establish the most promising candidates for clinical translation.

References

A Comparative Guide to the Purity Validation of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. The objective is to offer a clear, data-driven comparison of these two orthogonal analytical techniques, complete with detailed experimental protocols and illustrative data.

Introduction

3,4-Dihydro-2H-benzo[b]oxazin-6-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. Ensuring the purity of this starting material is critical for the validity of research findings and the quality of downstream products. This guide outlines the validation of its purity using two robust analytical methods: HPLC for quantitative analysis of impurities and Quantitative NMR (qNMR) for an absolute purity determination.

Experimental Data Comparison

The following tables summarize hypothetical, yet representative, data from the analysis of three different batches of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

Table 1: Comparative Purity Analysis by HPLC

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (Area %) 99.85%99.52%99.91%≥ 99.5%
Major Impurity (Area %) 0.10% (at RRT 1.2)0.35% (at RRT 1.2)0.05% (at RRT 1.2)≤ 0.2%
Total Impurities (Area %) 0.15%0.48%0.09%≤ 0.5%
Retention Time (min) 5.425.415.43± 0.2 min of reference

Table 2: Comparative Purity Analysis by ¹H-qNMR

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (w/w %) 99.8%99.4%99.9%≥ 99.5%
Internal Standard Maleic AcidMaleic AcidMaleic AcidN/A
Selected Signal (Analyte) δ 6.37 (d, 1H)δ 6.37 (d, 1H)δ 6.37 (d, 1H)N/A
Selected Signal (Standard) δ 6.25 (s, 2H)δ 6.25 (s, 2H)δ 6.25 (s, 2H)N/A

Experimental Protocols

Detailed methodologies for the HPLC and NMR analyses are provided below. These protocols are based on established analytical practices and can be adapted as needed.

HPLC Method for Purity Determination

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

¹H-qNMR Method for Purity Determination

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Experimental Parameters:

  • Solvent: DMSO-d₆

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 10 mg of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

Data Processing and Purity Calculation: The purity of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is calculated using the following formula:

Purity (w/w %) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the purity validation process.

Purity Validation Workflow cluster_sample Sample Batches cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Batch A Batch A HPLC Sample Prep HPLC Sample Prep Batch A->HPLC Sample Prep NMR Sample Prep NMR Sample Prep Batch A->NMR Sample Prep Batch B Batch B Batch B->HPLC Sample Prep Batch B->NMR Sample Prep Batch C Batch C Batch C->HPLC Sample Prep Batch C->NMR Sample Prep HPLC Data Acquisition HPLC Data Acquisition HPLC Sample Prep->HPLC Data Acquisition HPLC Data Processing HPLC Data Processing HPLC Data Acquisition->HPLC Data Processing HPLC Purity Report HPLC Purity Report HPLC Data Processing->HPLC Purity Report Final Purity Assessment Final Purity Assessment HPLC Purity Report->Final Purity Assessment NMR Data Acquisition NMR Data Acquisition NMR Sample Prep->NMR Data Acquisition NMR Data Processing NMR Data Processing NMR Data Acquisition->NMR Data Processing NMR Purity Report NMR Purity Report NMR Data Processing->NMR Purity Report NMR Purity Report->Final Purity Assessment

Caption: Workflow for purity validation.

Conclusion

Both HPLC and ¹H-qNMR are powerful techniques for assessing the purity of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. HPLC is highly effective for detecting and quantifying minor impurities, providing a detailed impurity profile. In contrast, ¹H-qNMR offers a direct and absolute measure of the compound's purity without the need for a specific reference standard of the analyte itself, instead relying on a certified internal standard. The use of these two orthogonal methods provides a high degree of confidence in the purity assessment of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, which is essential for its application in research and development. This guide provides the necessary framework for researchers to implement these validation methods effectively.

A Comparative Guide to the Thermal Stability of Polybenzoxazines from Diverse Phenolic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polybenzoxazines, a class of high-performance thermosetting polymers, have garnered significant attention for their exceptional thermal stability, mechanical properties, and design flexibility. The choice of the phenolic precursor is a critical determinant of the final polymer's thermal characteristics. This guide provides an objective comparison of the thermal stability of polybenzoxazines derived from various phenolic precursors, supported by experimental data from recent studies.

Comparative Thermal Stability Data

The thermal stability of polybenzoxazines is primarily evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Key parameters include the temperature at 5% and 10% weight loss (Td5% and Td10%), the temperature of maximum decomposition (Tmax), char yield at high temperatures, and the glass transition temperature (Tg). The following table summarizes these parameters for polybenzoxazines synthesized from a range of phenolic precursors.

Phenolic PrecursorAmineTd5% (°C)Td10% (°C)Tmax (°C)Char Yield (%) @ Temp (°C)Tg (°C)
Bisphenol-A Based
Bisphenol-AAniline-~260[1]-32 @ 800 (N₂)[2]149
Indane BisphenolAniline----146[3]
Spirobiindane BisphenolAniline----217[3]
Bio-based Phenols
VanillinJeffamine D-230--541[4]--
ThymolJeffamine D-230--375[4]23 @ 800 (N₂)[4]-
CarvacrolJeffamine D-230--306.4[4]--
CardanolAniline-368[5]-58 @ unspecified temp[5]-
CardanolVarious Diamines~324-368[5]----
Other Phenols
Phenol (with acetylene group)3-Aminophenylacetylene-520-600[2]-71-81 @ 800 (N₂)[2][6]-
NaphtholAniline227[7][1]260[7][1]---
p-ToluidinePhenol150-192[7][1]250-355[7][1]---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for the synthesis and thermal characterization of polybenzoxazines.

Synthesis of Benzoxazine Monomers

The synthesis of benzoxazine monomers is typically achieved through a Mannich condensation reaction involving a phenolic compound, a primary amine, and formaldehyde.[4]

General Procedure:

  • Reactant Mixture: The phenolic precursor, primary amine, and paraformaldehyde are combined in a specific molar ratio (commonly 1:1:2) in a reaction flask.[7][1] The reaction can be performed with or without a solvent.

  • Reaction Conditions: The mixture is typically stirred and heated. For solvent-based synthesis, a reflux may be carried out at a specific temperature for several hours.[7][1] For solventless methods, the reactants are heated to a molten state.[5]

  • Purification: After the reaction is complete, the crude product is dissolved in a suitable organic solvent (e.g., chloroform, ethyl acetate). The solution is then washed with an aqueous basic solution (e.g., 1N NaOH) to remove unreacted phenols, followed by washing with distilled water.[7][1]

  • Drying and Isolation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the purified benzoxazine monomer.[7][1]

Thermal Curing of Benzoxazine Monomers

Polybenzoxazines are formed through the thermally induced ring-opening polymerization of benzoxazine monomers.

General Procedure:

  • Sample Preparation: The synthesized benzoxazine monomer is placed in a mold or on a suitable substrate.

  • Curing Schedule: The monomer is subjected to a specific heating program in an oven or a hot press. This typically involves a multi-step process with gradual temperature increases to ensure complete curing and prevent void formation. For example, a curing schedule could be heating at 100°C for 1 hour, 120°C for 2 hours, 140°C for 2 hours, 160°C for 2 hours, 180°C for 2 hours, and a final post-curing step at 200°C for 2 hours.[8]

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition behavior of the cured polybenzoxazines.

  • Instrument: A thermogravimetric analyzer is used.

  • Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is placed in a sample pan.[9]

  • Analysis Conditions: The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).[2][9]

Differential Scanning Calorimetry (DSC): DSC is employed to determine the curing behavior of the benzoxazine monomers and the glass transition temperature (Tg) of the cured polymers.

  • Instrument: A differential scanning calorimeter is used.

  • Sample Preparation: A small amount of the monomer or cured polymer (typically 2-5 mg) is sealed in an aluminum pan.[5]

  • Analysis Conditions: The sample is heated over a specific temperature range at a defined heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and thermal characterization of polybenzoxazines.

G cluster_synthesis Monomer Synthesis cluster_curing Polymerization cluster_characterization Thermal Characterization phenolic_precursor Phenolic Precursor mixing Mixing & Reaction (Solvent or Solventless) phenolic_precursor->mixing primary_amine Primary Amine primary_amine->mixing formaldehyde Formaldehyde formaldehyde->mixing purification Purification (Washing & Drying) mixing->purification Crude Product monomer Benzoxazine Monomer purification->monomer Purified Monomer thermal_curing Thermal Curing (Stepwise Heating) monomer->thermal_curing polybenzoxazine Polybenzoxazine thermal_curing->polybenzoxazine tga TGA Analysis polybenzoxazine->tga dsc DSC Analysis polybenzoxazine->dsc thermal_data Thermal Stability Data (Td, Char Yield, Tg) tga->thermal_data dsc->thermal_data

Caption: Workflow for polybenzoxazine synthesis and thermal analysis.

References

In vitro cytotoxicity assessment of novel 8-amino-1,4-benzoxazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic effects of novel benzoxazine derivatives against selected human cancer cell lines. Due to a lack of publicly available data on the specific anticancer cytotoxicity of 8-amino-1,4-benzoxazine derivatives, this guide will focus on a closely related and recently studied class: substituted 3,4-dihydro-2H-1,4-benzoxazine-purine hybrids. The data presented here is intended to serve as a reference for researchers interested in the anticancer potential of the broader benzoxazine scaffold. We will compare the cytotoxic performance of these novel compounds with standard chemotherapeutic agents, doxorubicin and cisplatin, and provide detailed experimental methodologies.

Comparative Cytotoxicity Data

The cytotoxic activity of novel substituted 3,4-dihydro-2H-1,4-benzoxazine-purine hybrids and standard chemotherapeutic agents was evaluated against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting cell growth, was determined for each agent. Lower IC50 values are indicative of higher cytotoxic potential.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Benzoxazine-Purine Hybrids
Unsubstituted Derivative 1MCF-713.00[1]
HCT-1167.06[1]
Derivative 2bMCF-73.26[1]
HCT-1167.63[1]
Derivative 4bMCF-72.27[1]
HCT-1164.44[1]
Standard Chemotherapeutic Agents
DoxorubicinMCF-7~0.5 - 1.0
HCT-116~0.1 - 0.5
CisplatinMCF-7~5 - 15
HCT-116~2 - 10

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel benzoxazine derivatives and standard drugs (Doxorubicin, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (novel benzoxazine derivatives or standard drugs). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of novel compounds.

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HCT-116) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (Novel Derivatives & Standards) treatment Treatment with Compounds (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance viability % Cell Viability Calculation absorbance->viability ic50 IC50 Determination viability->ic50

Caption: General workflow for assessing the in vitro cytotoxicity of novel compounds.

Proposed Signaling Pathway for Cytotoxicity of Benzoxazine-Purine Hybrids

Based on preliminary studies, the cytotoxic effects of certain substituted 3,4-dihydro-2H-1,4-benzoxazine-purine hybrids may involve the disruption of cell membrane permeability and the inhibition of key signaling kinases.[1] A proposed signaling pathway is depicted below. It is important to note that another related compound, a 6-amino-1,4-benzoxazine derivative, has been shown to inhibit apoptosis in a different context through modulation of ROS, NF-κB, and p53 pathways, suggesting that the mechanism of action can be highly dependent on the specific chemical structure and cellular context.[2]

Caption: Proposed signaling pathway for benzoxazine-purine hybrid cytotoxicity.

References

A Comparative Analysis of Novel Benzoxazine-Based Antioxidants and the Established Compound Probucol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of antioxidant research and drug development, the quest for novel, more effective compounds is perpetual. This guide provides a comprehensive, data-driven comparison of emerging benzoxazine-based antioxidants against the well-established compound, probucol. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and development endeavors.

Executive Summary

Probucol, a lipid-lowering agent with potent antioxidant properties, has long been a benchmark in the field. Its mechanism of action, including the inhibition of low-density lipoprotein (LDL) oxidation, is well-characterized.[1][2][3] Emerging benzoxazine derivatives are now showing considerable promise as antioxidants, with some exhibiting significant efficacy in various in vitro assays.[4][5] This guide synthesizes available data to facilitate a comparative understanding of their performance.

Comparative Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of representative new benzoxazine derivatives and probucol. It is important to note that direct head-to-head comparative studies are limited; therefore, data from different studies are presented to provide a broader perspective. The primary endpoints evaluated include the half-maximal inhibitory concentration (IC50) in various antioxidant assays. A lower IC50 value indicates greater antioxidant activity.

Antioxidant AssayNew Benzoxazine DerivativesProbucolReference Compound(s)
Lipid Peroxidation Inhibition (IC50) 5 - 16 µM (for various derivatives)[4][5][6]Data not directly comparable in µM from available search results. However, it effectively prevents Cu2+-induced LDL oxidation at 5 µM.[1]-
DPPH Radical Scavenging Activity Dose-dependent scavenging observed.[7]Dose-dependently scavenges DPPH radicals.[7]-
ABTS Radical Scavenging Activity Data not available in search results.Data not available in search results.-

Note: The provided data for benzoxazine derivatives encompasses a range of novel compounds and should be interpreted as indicative of their potential. Direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Signaling Pathways and Mechanisms of Action

Both probucol and certain benzoxazine derivatives exert their antioxidant effects through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Probucol's Antioxidant Signaling Pathway:

Probucol is known to activate the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[8][9][10][11] Under conditions of oxidative stress, probucol can promote the dissociation of the Nrf2 transcription factor from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes.

Probucol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Probucol Probucol Keap1 Keap1 Probucol->Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Probucol's activation of the Keap1/Nrf2 antioxidant pathway.

Benzoxazine Derivatives' Signaling Pathways:

Some benzoxazine derivatives have been shown to modulate inflammatory pathways, such as by inhibiting the NF-κB signaling pathway.[12] Oxidative stress and inflammation are closely linked, and the ability to target both processes is a desirable characteristic for novel therapeutic agents.

Benzoxazine_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazine Benzoxazine Derivative IKK IKK Benzoxazine->IKK inhibition Oxidative_Stress Oxidative Stress / Inflammatory Stimuli Oxidative_Stress->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes translocation & activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

Caption: Benzoxazine derivative's inhibition of the NF-κB pathway.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to ensure reproducibility and facilitate comparative studies.

Lipid Peroxidation Inhibition Assay

This assay measures the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular damage.

Methodology:

  • Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation.

  • Induction of Lipid Peroxidation: Lipid peroxidation is initiated by adding an oxidizing agent, such as ADP-Fe²⁺ or ascorbate-Fe²⁺, to the microsomal suspension.

  • Incubation: The reaction mixture, containing the microsomes, oxidizing agent, and the test compound (benzoxazine derivative or probucol) at various concentrations, is incubated at 37°C.

  • Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. This is typically done using the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to form a colored product that can be measured spectrophotometrically at 532 nm.

  • Calculation of Inhibition: The percentage inhibition of lipid peroxidation is calculated by comparing the MDA levels in the presence and absence of the antioxidant. The IC50 value is then determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of antioxidants.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: The test compound (at various concentrations) is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from the plot of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Methodology:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: The test compound (at various concentrations) is added to the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and in vitro antioxidant screening of new benzoxazine derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Antioxidant Screening cluster_comparison Comparative Analysis Synthesis Synthesis of Novel Benzoxazine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification DPPH_Assay DPPH Radical Scavenging Assay Purification->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Purification->ABTS_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Inhibition Assay Purification->Lipid_Peroxidation_Assay Data_Analysis Data Analysis & IC50 Determination DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis Lipid_Peroxidation_Assay->Data_Analysis Probucol_Testing Parallel Testing of Probucol Probucol_Testing->Data_Analysis Comparison Comparison of Efficacy Data_Analysis->Comparison

Caption: Workflow for synthesis and antioxidant screening.

Conclusion

While probucol remains a valuable benchmark, the exploration of new benzoxazine-based antioxidants is a promising avenue in the development of novel therapeutics for conditions associated with oxidative stress. The data presented in this guide, though not from direct comparative studies, suggest that certain benzoxazine derivatives possess potent antioxidant activity, particularly in inhibiting lipid peroxidation.[4][5] Their ability to modulate inflammatory pathways further enhances their therapeutic potential.[12]

Future research should focus on direct, head-to-head comparative studies of the most promising benzoxazine derivatives against probucol and other established antioxidants. Elucidating the full spectrum of their mechanisms of action, including their effects on various signaling pathways, will be critical in identifying lead compounds for further development. This guide serves as a foundational resource to inform and accelerate these vital research efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol: A Procedural Guide

Navigating the Safe Disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol: A Procedural Guide

Hazard Profile and Quantitative Data Summary

Based on the Globally Harmonized System (GHS) classification for related benzoxazine compounds, 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol should be handled as a hazardous substance. The GHS07 pictogram, signifying a warning for acute toxicity, is associated with these related compounds.[1] The following table summarizes the hazard classifications for these similar compounds and should be used as a precautionary guide.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Note: This data is for related benzoxazine compounds and should be used as a precautionary guide for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol.[1]

Experimental Protocol: Waste Disposal Procedure

The following step-by-step protocol outlines the necessary measures for the safe disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure the appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A laboratory coat

2. Waste Segregation and Collection:

  • Do not mix 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealable container.[1]

3. Labeling:

  • The waste container must be clearly labeled with the full chemical name: "3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol".

  • Include appropriate hazard symbols as indicated by the GHS classifications of similar compounds.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Consult the SDS of any other chemicals in the vicinity to prevent accidental reactions.

5. Disposal:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

  • Arrange for disposal through a licensed hazardous waste disposal company.

  • For transportation, it is important to note that a related compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile, is classified as a toxic solid (UN2811, Hazard Class 6.1, Packing Group III).[3] This suggests that 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol waste may require similar transportation protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol.

startStart: Disposal of3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-olppeWear Appropriate PPE:- Chemical-resistant gloves- Safety goggles- Lab coatstart->ppesegregateSegregate Waste:- Do not mix with other waste streams- Collect in a designated, sealed containerppe->segregatelabelLabel Container Clearly:- Full chemical name- Hazard symbolssegregate->labelstoreStore Safely:- Designated, ventilated, secure area- Away from incompatible materialslabel->storeconsult_regConsult Regulations:- Local, regional, and national- Determine hazardous waste classificationstore->consult_regdisposeArrange Professional Disposal:- Contact licensed hazardous waste companyconsult_reg->disposeendEnd: Proper Disposal Completedispose->end

Caption: Disposal workflow for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol, minimizing risks to themselves and the environment. Always prioritize consulting your institution's EHS office for specific guidance and requirements.

Personal protective equipment for handling 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol

Essential Safety and Handling Guide for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile

Based on related benzoxazine compounds, 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol should be handled as a hazardous substance. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection Type Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect gloves before each use.To prevent skin contact. Nitrile and Neoprene offer good resistance to a range of chemicals.
Eye and Face Protection Safety glasses with side shields or tight-fitting safety goggles. A face shield may be required for larger quantities or when there is a splash hazard.To protect eyes from splashes and airborne particles.
Skin and Body Protection A flame-retardant lab coat or a disposable gown. Long-sleeved clothing should be worn.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient or for large spills, a full-face respirator with appropriate cartridges (organic vapor and particulate) or a self-contained breathing apparatus (SCBA) may be necessary.To prevent inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol from receipt to use.

  • Receiving and Storage:

    • Upon receipt, inspect the container for damage or leaks.

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Preparation and Use:

    • All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.

    • Before handling, ensure all necessary PPE is correctly worn.

    • To minimize dust formation, handle the solid material carefully. Avoid pouring or actions that could create airborne particles.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical. Use a suitable solvent (e.g., 70% ethanol) followed by soap and water.

    • Properly dispose of all contaminated consumables (e.g., weighing paper, pipette tips) in the designated hazardous waste container.

    • Remove PPE carefully to avoid self-contamination. Dispose of single-use items in the hazardous waste stream. Reusable items should be decontaminated.

    • Wash hands thoroughly with soap and water after removing gloves.

GOperational Workflow for Handling 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-olcluster_prepPreparationcluster_handlingHandling (in Fume Hood)cluster_cleanupCleanup and DisposalstartStart: Receive ChemicalstoreInspect and Store Securelystart->storedon_ppeDon Appropriate PPEstore->don_ppeweighWeigh Solid Compounddon_ppe->weighpreparePrepare Solutionweigh->prepareexperimentConduct Experimentprepare->experimentdecontaminateDecontaminate Surfaces & Equipmentexperiment->decontaminatedispose_wasteDispose of Contaminated Wastedecontaminate->dispose_wastedoff_ppeDoff PPEdispose_waste->doff_ppewashWash Handsdoff_ppe->washendEndwash->end

Operational Workflow Diagram

Emergency Response Plan

Immediate and appropriate action is crucial in the event of an emergency.

  • Spill Response:

    • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

    • Isolate: Restrict access to the spill area.

    • Ventilate: Ensure the area is well-ventilated, if safe to do so.

    • Protect: Don the appropriate PPE, including respiratory protection if necessary.

    • Contain: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, contain it with absorbent pads or granules.

    • Clean: Carefully sweep or scoop the contained material into a labeled hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose: All cleanup materials must be disposed of as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

GEmergency Spill Response ProtocolspillSpill OccursevacuateEvacuate & Alert Othersspill->evacuateisolateIsolate Spill Areaevacuate->isolateprotectDon PPEisolate->protectcontainContain Spillprotect->containcleanClean Spillcontain->cleandecontaminateDecontaminate Areaclean->decontaminatedisposeDispose of Wastedecontaminate->disposereportReport Incidentdispose->report

Emergency Spill Response Diagram

Disposal Plan

All waste containing 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all waste, including contaminated consumables and cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol".

    • Include the approximate concentration and any other components in the waste mixture.

  • Storage of Waste:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4][5] Never dispose of this chemical down the drain.[5]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.